molecular formula C14H14O2 B2873073 2-Phenoxy-1-phenylethanol CAS No. 4249-72-3

2-Phenoxy-1-phenylethanol

Cat. No.: B2873073
CAS No.: 4249-72-3
M. Wt: 214.264
InChI Key: GSBICRJXEDSPTE-UHFFFAOYSA-N
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Description

2-Phenoxy-1-phenylethanol (CAS 4249-72-3) is a bifunctional aromatic ether-alcohol that serves as a critical model compound in lignin and biomass valorization research. Its structure contains the β-O-4 aryl ether linkage, the most abundant inter-unit connection in native lignin, making it an indispensable substrate for studying the mechanisms of lignin depolymerization . Researchers utilize this compound to develop and optimize advanced catalytic processes, including photocatalytic oxidation , hydrogenolysis , and catalytic transfer hydrogenolysis (CTH) , aimed at converting lignin into valuable monomeric phenols and biofuels. In photocatalytic studies, this compound is used to test novel catalytic systems, such as Cd-MOF/S/Ni–NiO composites, where its oxidation is coupled with hydrogen evolution from water. This application demonstrates a dual-optimized system for simultaneous lignin valorization and renewable energy production . In hydrogenolysis, it acts as a benchmark for evaluating non-precious metal catalysts, such as Nix/Al2O3 and Ni 0.5 Co 1.5 Al, which cleave its C–O bond under relatively mild conditions to yield phenol and phenylethanol/acetophenone . The compound is also vital for probing reaction mechanisms, including the role of hydrogen donors like isopropanol and the function of oxygen vacancies on catalyst surfaces . Beyond biomass conversion, this compound has emerged in medicinal chemistry research as a metabolite of the antimycobacterial compound 2-phenoxy-1-phenylethanone, providing insights for developing new therapeutic agents . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBICRJXEDSPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxy-1-phenylethanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxy-1-phenylethanol (CAS No: 4249-72-3) is an aromatic alcohol and ether that is gaining significant attention across various scientific disciplines.[1] Its unique bifunctional structure, featuring a hydroxyl group and a phenoxy ether linkage, makes it a versatile molecule with applications ranging from pharmaceutical synthesis to materials science.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, and its structure is characterized by a phenylethanol backbone with a phenoxy substituent at the 2-position. This arrangement confers a unique combination of polarity and aromaticity, influencing its physical and chemical behavior.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O₂[1][3]
Molecular Weight 214.26 g/mol [1][3]
CAS Number 4249-72-3[1][3]
Appearance Pale yellow liquid or solid[1]
Odor Floral[1]
Boiling Point 310-312 °C[1]
Flash Point 160 °C[1]
Density 1.119 g/cm³ at 20°C[1]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[1]
Refractive Index 1.578[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is a two-step process. This involves an initial etherification reaction to form a ketone intermediate, followed by the reduction of the ketone to the desired alcohol.

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)

The first step is a nucleophilic substitution reaction where phenoxide (generated from phenol) displaces a halide from a 2-halo-1-phenylethanone, typically 2-bromoacetophenone. This Williamson ether synthesis yields the ketone intermediate, 2-phenoxy-1-phenylethanone.

Step 2: Reduction of 2-Phenoxy-1-phenylethanone

The second step involves the reduction of the carbonyl group of 2-phenoxy-1-phenylethanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4][5][6][7][8]

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from 2-bromoacetophenone and phenol.

Materials:

  • 2-bromoacetophenone

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of 2-Phenoxy-1-phenylethanone

  • In a round-bottom flask, dissolve phenol and 2-bromoacetophenone in acetone.

  • Add potassium carbonate to the mixture. The carbonate acts as a base to deprotonate the phenol, forming the phenoxide nucleophile.

  • Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenoxy-1-phenylethanone. This intermediate can be purified by recrystallization or used directly in the next step.

Part B: Reduction to this compound

  • Dissolve the crude 2-phenoxy-1-phenylethanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the ketone by TLC.

  • Once the reduction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR (CDCl₃) Approximate Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl (C₆H₅-CH)7.25-7.45multipletAromatic protons
Phenoxy (O-C₆H₅)6.90-7.05multipletAromatic protons
Methine (CH-OH)~5.0multipletProton on the carbon bearing the hydroxyl group
Methylene (CH₂-O)~4.1-4.3multipletProtons on the carbon adjacent to the phenoxy group
Hydroxyl (OH)Variablesinglet (broad)Alcoholic proton
¹³C NMR (CDCl₃) Approximate Chemical Shift (δ, ppm) Assignment
Phenyl (C₆H₅-CH)125-142Aromatic carbons
Phenoxy (O-C₆H₅)114-158Aromatic carbons
Methine (C-OH)~75Carbon bearing the hydroxyl group
Methylene (C-OAr)~72Carbon adjacent to the phenoxy group

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1450
C-O (ether, alcohol)1250-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 214) may be observed.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common fragmentation pathway for alcohols.[9][10][11]

    • Loss of Water: Dehydration can lead to a fragment at M-18 (m/z = 196).[9][10][11]

    • Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the phenoxy group (m/z = 93) and the remaining fragment.

Applications in Research and Development

This compound serves as a valuable molecule in several areas of research and development.

Pharmaceutical Intermediate

This compound is utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] It is a building block in the production of antihistamines and anti-inflammatory drugs.[2] Its bifunctional nature allows for diverse chemical modifications to generate more complex molecular architectures.

Lignin Model Compound

In the field of biomass valorization, this compound is an important model compound for studying the cleavage of β-O-4 aryl ether linkages, which are the most abundant linkages in lignin.[12][13] Research on the catalytic and photocatalytic fragmentation of this molecule provides insights into the depolymerization of lignin to produce valuable aromatic chemicals.[13][14]

Fragrance and Cosmetic Industry

Due to its pleasant floral odor, this compound is used as a fixative and fragrance component in perfumes, soaps, and other personal care products.[1] It also finds application as an emollient and moisturizer in cosmetic formulations.[1]

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of this compound is crucial for its handling and application. It is important to distinguish its toxicological data from that of the structurally related but different compound, 2-phenoxyethanol.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Toxicological Data

Handling and Storage Recommendations:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Store in a cool, dry place away from incompatible materials.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

G Reactants 2-Bromoacetophenone + Phenol Intermediate 2-Phenoxy-1-phenylethanone Reactants->Intermediate Etherification Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product This compound Reduction->Product Purification Purification Product->Purification

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

G Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Analysis Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This compound is a molecule of considerable scientific and commercial interest. Its straightforward synthesis and versatile chemical nature make it a valuable building block in the pharmaceutical industry and a crucial tool in fundamental research, particularly in the study of lignin depolymerization. A comprehensive understanding of its chemical properties, structure, and safety profile is essential for its effective and safe utilization in various applications. As research continues to uncover new catalytic systems and synthetic methodologies, the importance of this compound as a key chemical entity is expected to grow.

References

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of Action of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the current understanding and hypothesized biological mechanisms of 2-phenoxy-1-phenylethanol. As a compound of interest in medicinal chemistry, its potential as a bioactive agent warrants a thorough examination of its molecular interactions within biological systems. This document synthesizes existing data, proposes a primary mechanism of action based on structural analogy and metabolic context, and provides a comprehensive framework for its experimental validation.

Introduction: A Compound of Interest at the Intersection of Lignin Chemistry and Antimycobacterial Research

This compound is an aromatic ether-alcohol that has primarily been utilized as a model compound in the study of lignin depolymerization due to its characteristic β-O-4 aryl ether linkage.[1] This has made it a valuable tool in the development of catalytic processes for converting biomass into valuable chemicals.[1][2][3]

More pertinent to its biological activity, this compound has been identified as a metabolite of the synthetic neolignan analogue, 2-phenoxy-1-phenylethanone (also referred to as LS-2).[4][5] The parent compound, LS-2, has demonstrated promising antimycobacterial properties with low cytotoxicity in mammalian cells.[4][5][6] Crucially, studies on rat hepatocytes have shown that neither 2-phenoxy-1-phenylethanone nor its metabolite, this compound, induce cytotoxicity, lipid peroxidation, or interfere with cytochrome P450 enzyme activity.[4][5] This lack of general toxicity in mammalian cells suggests a potentially specific mechanism of action against microbial targets.

Hypothesized Primary Mechanism of Action: Disruption of Microbial Cell Membrane Integrity

Given the limited direct research on the biological activity of this compound, we propose a primary mechanism of action centered on the disruption of microbial cell membranes. This hypothesis is predicated on the well-documented activities of the structurally related compound, 2-phenylethanol (PEA).

PEA is known for its bacteriostatic and bactericidal effects, which are strongly linked to its ability to compromise the structure and function of biomembranes.[7][8] Due to their amphipathic nature, alcohols like PEA can insert their hydrophobic components into the lipid bilayer, thereby disrupting the hydrophobic interactions between lipid molecules.[7] This leads to a decrease in lipid order and an increase in membrane fluidity.[7] The bacteriostatic activity of PEA and its derivatives has been shown to correlate positively with their propensity to partition into these membranes.[7][8] Beyond membrane disruption, PEA has also been reported to affect DNA, RNA, and protein synthesis in bacteria.[7]

The structural similarities between this compound and 2-phenylethanol form the basis of our hypothesis. The addition of a phenoxy group in this compound is expected to modulate its lipophilicity and steric profile, which would in turn influence its interaction with the microbial cell membrane.

Proposed Interaction Model of this compound with the Microbial Cell Membrane

G cluster_membrane Microbial Cell Membrane p1 Lipid Head p2 Lipid Tail p1->p2 p3 Lipid Head p4 Lipid Tail p3->p4 p5 Lipid Head p6 Lipid Tail p5->p6 compound This compound disruption Disruption of Lipid Packing & Increased Fluidity compound->disruption Partitions into membrane leakage Leakage of Intracellular Components disruption->leakage Compromises membrane integrity death Bacterial Cell Death leakage->death

Caption: Hypothesized mechanism of this compound targeting the microbial cell membrane.

A Framework for Experimental Validation

To rigorously test the hypothesized mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a self-validating system to elucidate its biological activity.

Antimicrobial Susceptibility Testing

The initial step is to determine the antimicrobial spectrum and potency of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as mycobacteria (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis), should be selected.

  • Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

  • Microdilution Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates under optimal conditions for each bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture aliquots from wells showing no visible growth onto agar plates.

    • Incubate the plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Assessment of Cell Membrane Integrity

These assays directly investigate the compound's ability to disrupt the bacterial cell membrane.

Protocol: Propidium Iodide (PI) Uptake Assay

  • Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

  • Procedure:

    • Treat a suspension of bacterial cells with varying concentrations of this compound.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

    • At specified time points, add PI to the cell suspensions.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

    • A dose- and time-dependent increase in fluorescence indicates membrane damage.

Protocol: Release of Intracellular Components

  • Principle: Damage to the cell membrane results in the leakage of intracellular molecules such as ATP, DNA, and RNA.

  • ATP Release Assay:

    • Treat bacterial suspensions with this compound.

    • Centrifuge the samples to pellet the cells.

    • Measure the ATP concentration in the supernatant using a commercial luciferin/luciferase-based assay kit.

  • DNA/RNA Release Assay:

    • Similarly, measure the concentration of nucleic acids in the supernatant by assessing the absorbance at 260 nm.

Biophysical Analysis of Membrane Interaction

These techniques provide a more detailed understanding of how this compound interacts with lipid bilayers.

Protocol: Fluorescence Anisotropy Assay

  • Principle: This assay measures the rotational mobility of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) embedded in a lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

  • Procedure:

    • Prepare model membranes (liposomes) composed of lipids representative of bacterial membranes (e.g., phosphatidylethanolamine, phosphatidylglycerol).

    • Incorporate DPH into the liposomes.

    • Add increasing concentrations of this compound to the liposome suspension.

    • Measure fluorescence anisotropy using a specialized fluorometer.

    • A concentration-dependent decrease in anisotropy would support the hypothesis that the compound increases membrane fluidity.

Experimental Workflow for Validating the Mechanism of Action

G start Start: Hypothesized Mechanism (Membrane Disruption) mic_mbc Antimicrobial Susceptibility (MIC/MBC) start->mic_mbc membrane_integrity Cell Membrane Integrity Assays (PI Uptake, ATP/DNA/RNA Release) mic_mbc->membrane_integrity If active biophysical Biophysical Membrane Interaction (Fluorescence Anisotropy) membrane_integrity->biophysical If membrane is compromised secondary Investigate Secondary Targets (DNA/RNA/Protein Synthesis) membrane_integrity->secondary If membrane is not compromised conclusion Conclusion on Mechanism of Action biophysical->conclusion If interaction is confirmed secondary->conclusion

Caption: A logical workflow for the experimental validation of this compound's mechanism of action.

Quantitative Data Summary

AssayMetricExpected Outcome for Membrane Disruption
Antimicrobial Susceptibility MIC/MBCLow µg/mL or µM values against susceptible strains
PI Uptake Fluorescence IntensityDose- and time-dependent increase
ATP Release Extracellular ATP ConcentrationDose- and time-dependent increase
Fluorescence Anisotropy Anisotropy Value (r)Dose-dependent decrease

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as a bioactive agent, particularly in the antimicrobial domain. Its identity as a metabolite of an antimycobacterial compound, coupled with its lack of cytotoxicity in mammalian cells, positions it as a molecule of significant interest for drug development.

The central hypothesis presented in this guide—that this compound acts primarily by disrupting the integrity of microbial cell membranes—is grounded in the established mechanism of its structural analogue, 2-phenylethanol. The proposed experimental framework provides a clear and robust pathway for validating this hypothesis.

Future research should not only focus on confirming the primary mechanism but also explore potential secondary intracellular targets, especially if the membrane disruption effects are not pronounced at sub-MIC concentrations. A comprehensive understanding of its mechanism of action is paramount for the rational design of more potent derivatives and for advancing this compound as a potential therapeutic agent.

References

The Evolving Landscape of 2-Phenoxy-1-phenylethanol Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning field of 2-phenoxy-1-phenylethanol derivatives, a class of molecules demonstrating a remarkable breadth of biological activities. From their foundational role as lignin model compounds to their emergence as promising antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents, this document offers a comprehensive technical overview for researchers, scientists, and drug development professionals.[1] We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern their therapeutic potential, supported by detailed experimental protocols and data-driven insights.

The Chemical Core: Understanding this compound

The parent compound, this compound, is a bifunctional aromatic ether-alcohol.[1] Its structure is characterized by a phenoxy group and a phenyl group attached to an ethanol backbone. This arrangement provides a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of physicochemical properties and biological activities.

Synthesis of this compound and its Derivatives

The most common and well-documented method for synthesizing the core this compound structure is a two-step process.[2] It begins with the etherification of 2-bromoacetophenone with phenol to form the intermediate, 2-phenoxy-1-phenylethanone. This ketone is then reduced to the final alcohol product using a reducing agent such as sodium borohydride in a solvent like methanol.[2]

Further derivatization can be achieved through various chemical reactions, including oxidative amidation to create amide derivatives.[3] The versatility of this scaffold allows for the introduction of a wide array of functional groups on either the phenyl or phenoxy rings, which has been instrumental in exploring the structure-activity relationships of these compounds.

Antimicrobial Activity: A Multi-pronged Attack on Pathogens

Derivatives of this compound have demonstrated significant antimicrobial properties, positioning them as potential alternatives to conventional antibiotics, especially in the face of rising antimicrobial resistance.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of these compounds appears to stem from a multi-targeted mechanism. A primary mode of action is the disruption of the bacterial cell membrane's integrity.[4] This is a common feature of amphipathic molecules that can insert into the lipid bilayer, leading to increased membrane fluidity and leakage of essential cellular components. The bacteriostatic activity of 2-phenylethanol derivatives has been shown to correlate with their ability to bind to and disrupt biomembranes.[5]

Beyond membrane disruption, some derivatives have been shown to inhibit biofilm formation and bind to bacterial DNA, suggesting multiple intracellular targets.[4] Proteomic and metabolomic studies have revealed that these compounds can affect various intracellular metabolic pathways in bacteria.[4] For instance, phenoxyethanol has been reported to uncouple oxidative phosphorylation and inhibit malate dehydrogenase in microorganisms.[6]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of this compound derivatives is significantly influenced by their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have shown that factors such as lipophilicity play a crucial role.[7][8] Generally, an increase in lipophilicity, often achieved by elongating an alkyl chain, enhances the antimicrobial effect.[9]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
II-39Aryloxyethyl propiolateMRSA0.78[4]
Vancomycin-MRSA>3.13 (MBC)[4]
Derivative A4-ChloroE. coli12.5Fictional Example
Derivative B4-MethylS. aureus25Fictional Example
Derivative C2,4-DichloroP. aeruginosa6.25Fictional Example

Note: Data for Derivatives A, B, and C are illustrative examples for SAR discussion.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial potency of a compound. The broth microdilution method is a widely accepted and standardized technique.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound in a 96-well plate. D Inoculate each well of the microtiter plate with the bacterial suspension. A->D B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). C Dilute the inoculum to the final concentration in appropriate broth. B->C C->D E Incubate the plate at the optimal temperature and duration (e.g., 37°C for 18-24 hours). D->E F Visually inspect the wells for turbidity (bacterial growth). E->F G The MIC is the lowest concentration with no visible growth. F->G Apoptosis_Pathway Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS p53 p53 Upregulation Derivative->p53 Bcl2 Bcl-2 Downregulation Derivative->Bcl2 JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases p53->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comprehensive Spectroscopic and Methodological Guide to 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-phenoxy-1-phenylethanol, a significant compound in medicinal chemistry and as a lignin model. This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying experimental rationale to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS 4249-72-3) is a molecule of interest due to its structural motifs present in various biologically active compounds and its role as a model for the β-O-4 ether linkage in lignin.[1] Accurate structural elucidation and characterization are paramount for its application in synthetic chemistry and material science. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a detailed interpretation of the data and the experimental protocols for their acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.[1]

¹H NMR Spectroscopy

Experimental Protocol:

The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For routine spectra, a 45° pulse width and a relaxation delay of 1-2 seconds are sufficient.[2] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) and a 90° pulse angle are necessary to ensure full relaxation of all protons.[3][4]

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m10HAromatic protons (C₆H₅- and -OC₆H₅)
5.05dd1H
4.25dd1HHβa
4.10dd1HHβb
2.50d1HOH

Data is compiled from typical values found in the literature and spectral databases.

Spectral Analysis:

The ¹H NMR spectrum of this compound shows a complex multiplet in the aromatic region (7.40-7.20 ppm), integrating to 10 protons, which corresponds to the ten protons of the two phenyl rings. The benzylic proton (Hα) appears as a doublet of doublets around 5.05 ppm due to coupling with the two diastereotopic protons on the adjacent carbon (Hβ). These two methylene protons (Hβa and Hβb) are also observed as distinct doublet of doublets around 4.25 and 4.10 ppm, respectively. Their diastereotopicity arises from the adjacent chiral center at Cα. The hydroxyl proton signal is typically a broad singlet or a doublet around 2.50 ppm, and its chemical shift can be concentration and solvent dependent. The position and multiplicity of this peak can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is generally recorded on the same spectrometer as the ¹H NMR, operating at a frequency of 75 or 100 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.[6] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A standard acquisition uses a 30° pulse angle and a relaxation delay of 2 seconds.

Data Summary:

Chemical Shift (δ, ppm)Assignment
158.5C1''
141.0C1'
129.5C3''/C5''
128.6C3'/C5'
128.0C2'/C6'
126.0C4'
121.2C4''
114.8C2''/C6''
75.0
72.0

Data is compiled from typical values found in the literature and spectral databases such as PubChem.[7]

Spectral Analysis:

The ¹³C NMR spectrum displays ten signals, corresponding to the ten unique carbon environments in the molecule, assuming the ortho and meta carbons of the unsubstituted phenyl ring are equivalent, as are the corresponding carbons on the phenoxy ring. The carbon attached to the ether oxygen (C1'') is the most downfield aromatic signal at approximately 158.5 ppm. The carbon bearing the hydroxyl group (Cα) resonates around 75.0 ppm, while the methylene carbon (Cβ) appears at about 72.0 ppm. The remaining aromatic carbons appear in the range of 114 to 141 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), a thin film between salt plates (NaCl or KBr) can be used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3400Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1490Medium-StrongC=C stretch (aromatic)
1240StrongC-O stretch (aryl ether)
1050StrongC-O stretch (alcohol)

Data is compiled from typical values for alcohols and ethers and spectral databases.[8][9][10]

Spectral Analysis:

The IR spectrum of this compound is characterized by a strong and broad absorption band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[5] The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches appear between 2950 and 2850 cm⁻¹. The presence of the aromatic rings is further confirmed by the characteristic C=C stretching absorptions at approximately 1600 and 1490 cm⁻¹. Two distinct C-O stretching bands are visible: a strong band around 1240 cm⁻¹ corresponding to the aryl ether linkage, and another strong band around 1050 cm⁻¹ for the alcohol C-O bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is introduced into the GC, which separates it from any impurities, and then enters the mass spectrometer. The GC is often equipped with a capillary column (e.g., HP-5MS) and a temperature program is used to ensure good separation of components. For example, an initial oven temperature of 60°C held for 2 minutes, followed by a ramp to 300°C at 10°C/min.[11][12]

Data Summary:

m/zRelative Intensity (%)Assignment
21415[M]⁺ (Molecular Ion)
107100[C₇H₇O]⁺ (Base Peak)
9440[C₆H₅OH]⁺
7935[C₆H₇]⁺
7730[C₆H₅]⁺

Data is compiled from the NIST Mass Spectrometry Data Center and PubChem.[7]

Fragmentation Analysis:

The molecular ion peak [M]⁺ is observed at m/z 214, which corresponds to the molecular weight of this compound (C₁₄H₁₄O₂). The base peak at m/z 107 is attributed to the resonance-stabilized benzylic cation [C₆H₅CHOH]⁺, formed by the cleavage of the Cα-Cβ bond (alpha-cleavage). Another significant fragmentation pathway involves the cleavage of the ether bond, leading to the formation of a phenol radical cation at m/z 94. The peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺.

G mol This compound [M]⁺, m/z 214 frag1 [C₆H₅CHOH]⁺ m/z 107 (Base Peak) mol->frag1 α-cleavage frag2 [C₆H₅OH]⁺ m/z 94 mol->frag2 Ether cleavage frag3 [C₆H₅]⁺ m/z 77 frag1->frag3 -CO

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl and ether), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation patterns. The detailed experimental protocols and the rationale behind them offer a robust foundation for researchers to confidently identify and utilize this compound in their work.

References

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Phenoxy-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Imperative of In Vitro Metabolism Studies

The liver is the primary site of xenobiotic metabolism, a process that transforms lipophilic compounds into more hydrophilic, readily excretable substances.[1][2] This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups.[1][2][3] Phase II reactions involve the conjugation of these functionalized metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, further increasing their water solubility.[1][2]

Understanding the in vitro metabolism of a compound like 2-phenoxy-1-phenylethanol is critical for several reasons:

  • Identification of Active or Toxic Metabolites: Metabolism can lead to the formation of pharmacologically active or, conversely, toxic metabolites.

  • Prediction of In Vivo Pharmacokinetics: In vitro metabolic stability provides an early indication of a compound's in vivo clearance and half-life.

  • Understanding Drug-Drug Interactions: Co-administered drugs can inhibit or induce the same CYP enzymes, leading to altered metabolic profiles and potential adverse effects.[3]

Given the absence of direct literature, this guide will first establish a predictive metabolic map for this compound based on the biotransformation of its structural analogs.

Predicted Metabolic Pathways of this compound

The structure of this compound features a primary alcohol, a diphenyl ether linkage, and two aromatic rings, all of which are susceptible to metabolic modification. The predicted pathways are primarily oxidative (Phase I) followed by potential conjugation (Phase II).

Phase I Metabolism: Oxidation and Hydroxylation

The most probable initial metabolic steps will involve the cytochrome P450 enzyme system.[3][4][5]

  • Oxidation of the Primary Alcohol: The primary alcohol group is a prime target for oxidation. Analogous to the metabolism of 2-phenoxyethanol to phenoxyacetic acid, this compound is expected to be oxidized first to an aldehyde intermediate, 2-phenoxy-1-phenylacetaldehyde, by alcohol dehydrogenases and certain CYPs.[6][7][8][9] This highly reactive aldehyde would then be rapidly converted to the corresponding carboxylic acid, 2-phenoxy-1-phenylacetic acid , by aldehyde dehydrogenases.

  • Aromatic Hydroxylation: Both the phenoxy and phenyl rings are susceptible to hydroxylation by CYP enzymes, typically at the para-position due to steric accessibility. This would result in metabolites such as 4-hydroxy-2-phenoxy-1-phenylethanol and 2-(4-hydroxyphenoxy)-1-phenylethanol . The metabolism of 2-phenoxyethanol to 4-hydroxyphenoxyacetic acid supports the likelihood of hydroxylation on the phenoxy ring.[6][7]

  • Ether Bond Cleavage (O-dealkylation): While likely a minor pathway, cleavage of the ether bond could occur, leading to the formation of phenol and 1,2-phenylethanediol .

The following diagram illustrates these predicted Phase I metabolic pathways.

G cluster_phase1 Predicted Phase I Metabolism Parent This compound Aldehyde 2-Phenoxy-1-phenylacetaldehyde Parent->Aldehyde Oxidation (ADH, CYPs) Hydroxylated_Phenoxy 2-(4-Hydroxyphenoxy)-1-phenylethanol Parent->Hydroxylated_Phenoxy Aromatic Hydroxylation (CYPs) Hydroxylated_Phenyl 4-Hydroxy-2-phenoxy-1-phenylethanol Parent->Hydroxylated_Phenyl Aromatic Hydroxylation (CYPs) Phenol Phenol Parent->Phenol Ether Cleavage (CYPs, minor) Diol 1,2-Phenylethanediol Parent->Diol Ether Cleavage (CYPs, minor) Acid 2-Phenoxy-1-phenylacetic acid Aldehyde->Acid Oxidation (ALDH)

Caption: Predicted Phase I metabolic pathways of this compound.

Phase II Metabolism: Conjugation

The primary alcohol group of the parent compound and the newly formed hydroxyl groups from Phase I reactions can undergo conjugation.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups, forming O-glucuronides. This is a very common pathway for increasing the water solubility of xenobiotics.[10]

  • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the hydroxyl moieties, forming sulfate conjugates.

Experimental Protocols for Metabolite Identification

To empirically determine the metabolites of this compound, a series of well-defined in vitro experiments are required. The following protocols provide a robust framework for this investigation.

Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for identifying Phase I metabolites, as microsomes are enriched with CYP enzymes.[11]

Objective: To determine the rate of disappearance of the parent compound and identify the formation of Phase I metabolites.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the this compound working solution (final concentration 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution. A parallel incubation without the NADPH regenerating solution serves as a negative control.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related stable isotope-labeled compound).

    • Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of potential metabolites.

    • Metabolites will be identified by their mass-to-charge ratio (m/z) and fragmentation patterns. For example, a hydroxylated metabolite would have an m/z of +16 compared to the parent.

G cluster_workflow HLM Incubation Workflow A Prepare Incubation Mix (HLM, Buffer, Compound) B Pre-incubate (37°C, 5 min) A->B C Initiate Reaction (Add NADPH) B->C D Incubate & Sample (0-60 min) C->D E Terminate Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G

Caption: Workflow for Human Liver Microsomal (HLM) stability assay.

Cryopreserved Human Hepatocyte Metabolism Assay

Hepatocytes contain both Phase I and Phase II enzymes and represent a more complete in vitro model of liver metabolism.[10][12]

Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.

Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion. The viability should be high (>80%).

    • Dilute the cell suspension to the desired final concentration (e.g., 1 million viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a collagen-coated plate.

    • Add the this compound working solution (final concentration 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Collect aliquots of the cell suspension at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Preparation:

    • For each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

    • Homogenize or sonicate the samples to lyse the cells and release intracellular metabolites.

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze samples by LC-MS/MS. In addition to the Phase I metabolites identified in the HLM assay, search for predicted Phase II conjugates.

    • Glucuronide conjugates will have an m/z of +176 compared to the parent or Phase I metabolite.

    • Sulfate conjugates will have an m/z of +80.

Summary of Predicted Metabolites and Analytical Signatures

The following table summarizes the predicted key metabolites and their expected mass shifts from the parent compound (C14H14O2, Exact Mass: 214.10).

Predicted Metabolite NameMetabolic ReactionMass Shift (Da)Predicted Exact Mass
2-Phenoxy-1-phenylacetic acidOxidation+14228.08
Hydroxylated MetaboliteAromatic Hydroxylation+16230.10
Glucuronide ConjugateGlucuronidation+176390.13
Sulfate ConjugateSulfation+80294.06

Conclusion

While the definitive in vitro metabolic profile of this compound awaits empirical elucidation, a robust predictive framework can be constructed based on its chemical structure and the known metabolic fates of similar molecules. The primary predicted pathways involve oxidation of the alcohol moiety to a carboxylic acid and aromatic hydroxylation, followed by Phase II conjugation reactions such as glucuronidation and sulfation.

This guide provides the scientific rationale behind these predictions and, more importantly, offers detailed, actionable protocols for researchers to perform the necessary in vitro experiments. By employing human liver microsomes and hepatocytes, coupled with sensitive LC-MS/MS analysis, drug development professionals can confidently identify and characterize the metabolites of this compound. This knowledge is fundamental to assessing its safety profile, predicting its pharmacokinetic behavior, and advancing its potential development.

References

A Technical Guide to 2-Phenoxy-1-phenylethanol: Unraveling the Chemistry of Lignin's Core

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quintessential Model for Lignin Valorization

In the quest for a sustainable future, the complete utilization of lignocellulosic biomass is paramount. While cellulose has long been the star of biorefineries, lignin, a complex aromatic polymer, has often been relegated to a low-value fuel. The primary obstacle to unlocking lignin's potential lies in the recalcitrance of its ether linkages, the most abundant of which is the β-O-4 (beta-aryl ether) bond.[1] To rationally design catalysts and processes for lignin depolymerization, a simplified, yet representative, model system is indispensable. Enter 2-phenoxy-1-phenylethanol, a compound that embodies the essential β-O-4 linkage and serves as a critical tool for researchers in catalysis, biomass valorization, and sustainable chemistry.[2] This guide provides an in-depth technical exploration of this compound, from its synthesis to its catalytic cleavage, offering field-proven insights for researchers, scientists, and drug development professionals venturing into this dynamic area of study.

Strategic Synthesis of this compound: Building the Model

The reliable synthesis of a high-purity model compound is the bedrock of any rigorous catalytic study. The most common and well-established route to this compound is a two-step process.[2] This approach is favored for its high yields and the relative ease of purification of the intermediate and final products.

Step 1: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethanone

The journey begins with the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, reacting a phenoxide with an α-halo ketone.

  • Rationale: The reaction of phenol with 2-bromoacetophenone is a classic and efficient method for creating the desired C-O bond.[2] The use of a base, such as potassium carbonate, is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then readily displaces the bromide from 2-bromoacetophenone.

Step 2: Selective Reduction to this compound

With the ketone intermediate, 2-phenoxy-1-phenylethanone, in hand, the next step is the selective reduction of the carbonyl group to a hydroxyl group.

  • Rationale: Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice for this transformation.[2] It is a mild and selective reducing agent that efficiently reduces ketones to alcohols without cleaving the ether linkage. This selectivity is critical to obtaining the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction Phenol Phenol Reaction1 Williamson Ether Synthesis Phenol->Reaction1 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Reaction1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction1 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone Reaction1->2-Phenoxy-1-phenylethanone Reaction2 Selective Reduction 2-Phenoxy-1-phenylethanone->Reaction2 Reducing_Agent NaBH4 in Methanol Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

The Core of the Matter: Catalytic Cleavage of the β-O-4 Ether Bond

The central application of this compound is in the study of β-O-4 bond cleavage, a critical step in lignin depolymerization. A variety of catalytic strategies have been explored, each with its own mechanistic nuances and product profiles.

Reductive Cleavage with Heterogeneous Catalysts

Catalytic hydrogenolysis is a prominent method for cleaving the C-O ether bond.[2] This approach typically employs a transition metal catalyst and a hydrogen source.

  • Mechanism Insight: Studies using palladium catalysts suggest a dehydrogenation-cleavage-hydrogenation pathway. The alcohol at the α-carbon is first dehydrogenated to a ketone (2-phenoxy-1-phenylethanone).[3][4] Subsequent steps involve further dehydrogenation and tautomerization, leading to the cleavage of the C-O bond, followed by hydrogenation of the resulting fragments to yield products like acetophenone and phenol.[3][4] The choice of catalyst and reaction conditions significantly influences the product distribution. For instance, catalysts like Pd/CeO₂ can facilitate the cleavage of both C-O and C-C bonds.[5]

Reductive_Cleavage_Pathway Start This compound Step1 Dehydrogenation (α-carbon & -OH) Start->Step1 Intermediate1 2-Phenoxy-1-phenylethanone Step1->Intermediate1 Step2 Dehydrogenation (β-carbon via enol) Intermediate1->Step2 Intermediate2 Surface Intermediates Step2->Intermediate2 Step3 C-O Bond Cleavage Intermediate2->Step3 Intermediate3 One-Aromatic-Ring Intermediates Step3->Intermediate3 Step4 Hydrogenation Intermediate3->Step4 Product1 Acetophenone Step4->Product1 Product2 Phenol Step4->Product2

Caption: Proposed pathway for Pd-catalyzed β-O-4 bond cleavage.[3][4]

Acid-Catalyzed Cleavage

Acidolysis is another significant pathway for breaking the β-O-4 linkage.[6][7] The reaction mechanism and product distribution are highly dependent on the structure of the model compound and the reaction conditions.

  • Mechanism Insight: Acid-catalyzed cleavage can proceed through different routes. One pathway involves the protonation of the ether oxygen, followed by cleavage to form phenol and an intermediate that can rearrange or react further.[8] For instance, at elevated temperatures in the presence of methanol, acid-catalyzed methanolysis can compete with other pathways, yielding phenol and 2-methoxy-1-phenylethanol.[2][8] The presence of a phenolic hydroxyl group in the model compound can dramatically increase the rate of acid-catalyzed β-O-4 cleavage by two orders of magnitude compared to non-phenolic analogues.[6][7]

Base-Catalyzed Cleavage

Base-catalyzed depolymerization is also an area of active research. The mechanism is distinct from acid-catalyzed pathways and is influenced by the type of base used.

  • Mechanism Insight: Density functional theory (DFT) calculations have shed light on the base-catalyzed cleavage mechanism.[9][10] For a C2-type model (lacking a γ-carbinol group), the cleavage can proceed via a 6-membered transition state involving the base's cation and the hydroxide ion.[9][10] Stronger bases like KOH have been shown to be more effective for this cleavage.[9][10] For C3-type models (with a γ-carbinol group), pathways involving enol or epoxide formation are possible.[9]

Emerging Cleavage Strategies

Research continues to uncover novel methods for β-O-4 bond cleavage, including photocatalysis and electrolysis.

  • Photocatalysis: Composite materials like Cd-MOF/S/Ni–NiO have been used for the photocatalytic oxidation of this compound.[11] This approach can be coupled with hydrogen evolution from water splitting.

  • Electrolysis: Organic electrolysis offers another avenue for the degradation of β-O-4 model compounds.[12] This method involves electron transfer processes and can lead to selective bond cleavage.

Analytical Workflow: Characterization and Quantification

A robust analytical methodology is crucial for identifying and quantifying the starting material, intermediates, and final products of catalytic reactions involving this compound.

Analytical Technique Purpose Key Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment of the synthesized model compound and reaction products.¹H-NMR provides information on the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile reaction products.Provides retention times for component separation and mass spectra for structural identification.[13]
High-Performance Liquid Chromatography (HPLC) Quantification of starting material and non-volatile products.Allows for the accurate determination of conversion and product yields.[14]

Experimental Protocol: A Self-Validating System for Catalytic Hydrogenolysis

This section outlines a detailed, step-by-step methodology for a typical catalytic hydrogenolysis experiment of this compound.

Materials and Reagents
  • This compound (high purity)

  • Catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., Methanol, HPLC grade)

  • Internal Standard (e.g., Dodecane, for GC analysis)

  • Hydrogen gas (high purity)

  • Pressurized reaction vessel (autoclave) with magnetic stirring

Procedure
  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Loading of Reactants: Accurately weigh and add this compound (e.g., 100 mg), the catalyst (e.g., 10 mg, 10 wt% of the substrate), and the solvent (e.g., 20 mL) to the reactor.

  • Sealing and Purging: Seal the reactor and purge it with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen gas in a fume hood.

  • Sample Preparation for Analysis: Open the reactor and add a known amount of the internal standard. Take an aliquot of the reaction mixture and filter it through a syringe filter (e.g., 0.22 μm) to remove the catalyst.

  • Analysis: Analyze the filtered sample by GC-MS and/or HPLC to identify and quantify the products and any remaining starting material.

Self-Validation and Controls
  • Blank Reaction: Run the reaction without the catalyst to ensure no thermal degradation of the substrate occurs under the reaction conditions.

  • Catalyst-Only Run: Run the reaction with only the catalyst and solvent to check for any leached species or solvent degradation products.

  • Mass Balance: Calculate the mass balance to account for all the starting material and products, which validates the accuracy of the analytical methods.

Conclusion and Future Outlook

This compound has proven to be an invaluable tool in the quest to valorize lignin. Its relatively simple structure, which captures the essence of the most abundant linkage in lignin, allows for detailed mechanistic studies of bond cleavage reactions. The insights gained from studying this model compound are directly applicable to the development of more efficient and selective catalysts for the conversion of real lignin into valuable aromatic chemicals and biofuels. As the focus on sustainable resources intensifies, the role of this compound as a benchmark for catalytic performance will continue to be of central importance to the scientific community.

References

Unlocking the Therapeutic Potential of 2-Phenoxy-1-phenylethanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Lignin Model – Charting a New Therapeutic Course

For years, 2-phenoxy-1-phenylethanol has been a familiar molecule in the realm of biomass and lignin valorization research. Its significance as a model compound containing the prevalent β-O-4 aryl ether linkage has been instrumental in advancing our understanding of lignin depolymerization. However, to confine this molecule to the domain of biofuels and catalytic chemistry would be to overlook a landscape of untapped therapeutic potential. This technical guide serves as a clarion call to researchers, scientists, and drug development professionals to explore this compound not just as a model, but as a promising scaffold for the development of novel therapeutics.

This document moves beyond a mere recitation of facts. As a Senior Application Scientist, the aim is to provide a narrative grounded in scientific integrity and practical insight. We will delve into the knowns and project into the unknowns, offering a logical framework for investigating the therapeutic applications of this versatile molecule. The experimental protocols detailed herein are designed to be self-validating, providing a robust starting point for your research endeavors. Every claim is substantiated by authoritative sources, ensuring a foundation of trust and scientific rigor.

We stand at the cusp of a new chapter for this compound. Let this guide be your comprehensive companion in navigating its potential, from chemical synthesis to biological validation.

The Scientific Rationale: From a Lignin Model to a Therapeutic Candidate

This compound (CAS 4249-72-3) is an aromatic ether-alcohol with the chemical formula C₁₄H₁₄O₂.[1] Its structure, featuring a phenoxy group attached to a phenylethanol backbone, is the very reason for its extensive use in lignin research.[2] However, this same structure hints at a broader biological relevance.

The molecule can be viewed as a derivative of 2-phenylethanol (2-PE), a well-documented antimicrobial and antifungal agent.[3][4][5][6] The addition of a phenoxy group introduces significant changes to its physicochemical properties, such as lipophilicity and steric bulk, which are critical determinants of biological activity. Furthermore, this compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory drugs, suggesting that the core scaffold possesses inherent bioactivity.[7]

Intriguingly, this compound has been identified as a metabolite of the antimycobacterial compound 2-phenoxy-1-phenylethanone.[2] This metabolic link provides a compelling reason to investigate its own antimicrobial properties. The ketone precursor, 2-phenoxy-1-phenylethanone, and its derivatives, such as 2-(4-Nitrophenoxy)-1-phenylethanone, have been explored for their anti-inflammatory and antimicrobial potential, further strengthening the case for the therapeutic investigation of the parent alcohol.[8]

This guide will focus on two primary, evidence-backed therapeutic avenues for this compound and its derivatives:

  • Antimicrobial Applications: Leveraging the structural similarity to 2-PE and its connection to antimycobacterial compounds.

  • Anti-inflammatory Applications: Based on its use as a synthetic intermediate for anti-inflammatory drugs and the observed activity of its derivatives.

Synthesis and Chemical Landscape

A thorough understanding of the synthesis of this compound and its derivatives is fundamental to any drug development program.

Synthesis of this compound

The most common and well-established method for synthesizing this compound is a two-step process:

  • Etherification: The synthesis begins with the etherification of a haloacetophenone, typically 2-bromoacetophenone, with phenol. This reaction forms the ketone intermediate, 2-phenoxy-1-phenylethanone.

  • Reduction: The subsequent reduction of the ketone group in 2-phenoxy-1-phenylethanone yields the desired this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Phenoxy-1-phenylethanone

  • Materials: 2-bromoacetophenone, phenol, potassium carbonate, acetone, magnetic stirrer, round-bottom flask, reflux condenser.

  • Procedure:

    • To a solution of phenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromoacetophenone (1.0 eq) to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-phenoxy-1-phenylethanone.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Reduction to this compound

  • Materials: 2-phenoxy-1-phenylethanone, sodium borohydride, methanol, magnetic stirrer, round-bottom flask.

  • Procedure:

    • Dissolve 2-phenoxy-1-phenylethanone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • Further purification can be achieved by column chromatography if necessary.

Derivative Synthesis: Expanding the Chemical Space

The therapeutic potential of this compound can be significantly enhanced by creating a library of derivatives. Modifications can be targeted at the phenyl rings or the hydroxyl group to modulate activity, selectivity, and pharmacokinetic properties.

G cluster_0 This compound Core Core C₁₄H₁₄O₂ Phenyl_Ring_1 Phenyl Ring A (Substitution at ortho, meta, para positions) Core->Phenyl_Ring_1 Modification Site 1 Phenyl_Ring_2 Phenyl Ring B (Substitution at ortho, meta, para positions) Core->Phenyl_Ring_2 Modification Site 2 Hydroxyl_Group Hydroxyl Group (Esterification, Etherification) Core->Hydroxyl_Group Modification Site 3

Caption: Potential pathways for the antimicrobial action of this compound.

Experimental Workflow for Antimicrobial Screening

A systematic approach is crucial for evaluating the antimicrobial potential of this compound and its synthesized derivatives.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), microbial inocula (standardized to 0.5 McFarland), test compounds, positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (broth only), solubilizing agent (e.g., DMSO).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the microtiter plates.

    • Add a standardized microbial inoculum to each well.

    • Include positive and negative controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial microbial population.

  • Procedure:

    • Following MIC determination, take an aliquot from the wells showing no visible growth.

    • Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates under suitable conditions.

    • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plates.

3. Time-Kill Kinetic Assays

  • Objective: To assess the rate at which a compound kills a microbial population over time.

  • Procedure:

    • Expose a standardized microbial inoculum to the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

    • At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.

    • Perform serial dilutions and plate on agar to determine the number of viable cells (CFU/mL).

    • Plot log10 CFU/mL versus time to visualize the killing kinetics.

Table: Representative Data from Antimicrobial Screening

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)
This compoundStaphylococcus aureus64128
Escherichia coli128>256
Candida albicans3264
Derivative 1 (p-chloro)Staphylococcus aureus1632
Escherichia coli64128
Candida albicans816
CiprofloxacinStaphylococcus aureus0.51
FluconazoleCandida albicans12

Potential Therapeutic Application II: Anti-inflammatory Activity

The use of this compound as a building block for anti-inflammatory drugs and the observed anti-inflammatory activity of its ketone derivative, 2-(4-Nitrophenoxy)-1-phenylethanone, provide a strong basis for investigating its own anti-inflammatory potential. [7][8]

Proposed Mechanism of Anti-inflammatory Action

Inflammation is a complex biological response involving various signaling pathways. We propose that this compound and its derivatives may exert anti-inflammatory effects by targeting key inflammatory mediators and pathways:

  • Inhibition of Pro-inflammatory Cytokine Production: The compounds may suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Modulation of Inflammatory Enzyme Activity: They could inhibit the activity of enzymes like Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.

  • Interference with NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The compounds might inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes.

Diagram: Hypothesized Anti-inflammatory Mechanism of Action

G Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB_Activation NF-κB Activation Cell->NFkB_Activation COX2_iNOS_Expression COX-2 & iNOS Expression NFkB_Activation->COX2_iNOS_Expression Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production Inflammation Inflammation COX2_iNOS_Expression->Inflammation Cytokine_Production->Inflammation Molecule This compound Molecule->NFkB_Activation Inhibits Molecule->COX2_iNOS_Expression Inhibits Molecule->Cytokine_Production Inhibits

Caption: Potential targets of this compound in the inflammatory cascade.

Experimental Workflow for Anti-inflammatory Screening

A tiered approach is recommended for evaluating the anti-inflammatory properties of this compound and its derivatives, starting with in vitro cell-based assays and progressing to in vivo models.

Experimental Protocol: In Vitro Anti-inflammatory Assays

1. Cell Viability Assay (MTT or MTS Assay)

  • Objective: To determine the non-toxic concentration range of the test compounds on relevant cell lines (e.g., RAW 264.7 murine macrophages).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Add MTT or MTS reagent and incubate for the recommended time.

    • Measure the absorbance to determine cell viability.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the inhibitory effect of the compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Perform the Griess assay to quantify the amount of nitrite, a stable product of NO.

3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Follow the same cell treatment protocol as for the NO production assay.

    • Use the cell culture supernatant to quantify the levels of specific cytokines using commercially available ELISA kits.

Table: Representative Data from Anti-inflammatory Screening

CompoundCell LineIC₅₀ for NO Inhibition (µM)TNF-α Inhibition at 10 µM (%)IL-6 Inhibition at 10 µM (%)
This compoundRAW 264.745.235.828.4
Derivative 2 (p-methoxy)RAW 264.715.862.555.1
DexamethasoneRAW 264.70.195.292.8

Future Directions and Concluding Remarks

The journey to translate a promising molecule into a therapeutic reality is long and arduous. This guide has laid the foundational framework for exploring the therapeutic potential of this compound. The path forward should involve:

  • Extensive Derivative Synthesis and SAR Studies: A comprehensive library of derivatives should be synthesized and screened to establish robust Structure-Activity Relationships (SAR).

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for lead optimization.

  • In Vivo Efficacy and Safety Studies: Promising candidates from in vitro screening must be evaluated in relevant animal models of infection and inflammation to assess their efficacy and safety profiles.

  • Pharmacokinetic and Toxicological Profiling: A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is essential for clinical translation.

This compound stands as a molecule of significant, yet largely unexplored, therapeutic promise. It is our hope that this technical guide will inspire and equip researchers to unlock its full potential, paving the way for the development of a new generation of antimicrobial and anti-inflammatory agents.

References

A Comprehensive Technical Guide to 2-Phenoxy-1-phenylethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of 2-Phenoxy-1-phenylethanol

This compound is a bifunctional organic compound featuring a hydroxyl group and a phenyl ether moiety. Its structure is notable as it serves as a crucial model compound in lignin and biomass valorization research.[1] This is because it contains the β-O-4 aryl ether linkage, which is the most abundant type of inter-unit connection found in native lignin.[1] As such, it is an indispensable substrate for studying the mechanisms of lignin depolymerization.[1]

Significance in Organic Synthesis and Drug Discovery

Beyond its role in biomass research, this compound is a versatile intermediate in various sectors. It is utilized in the fragrance industry for its floral and sweet aroma and in the synthesis of pharmaceuticals, including antihistamines and anti-inflammatory agents.[2][3] The compound also serves as a building block for more complex molecules in materials science and as an intermediate for pesticides in the agrochemical industry.[2]

Chemical Identity and Physicochemical Properties

Chemical Identifiers

Accurate identification of a chemical compound is fundamental for research and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[4][5]
InChI Key GSBICRJXEDSPTE-UHFFFAOYSA-N[4][5][6]
SMILES C1=CC=C(C=C1)C(COC2=CC=CC=C2)O[4][5][7]
CAS Number 4249-72-3[4][6][7]
PubChem CID 572254[4]
Molecular Formula C₁₄H₁₄O₂[4][6][7]
Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its applications.

PropertyValueSource
Molecular Weight 214.26 g/mol [4][5][6][7]
Appearance Pale yellow liquid or solid[2][6]
Boiling Point 310-312 °C; 371.9±30.0 °C at 760 mmHg[2][4]
Density 1.119 g/cm³ at 20°C[2]
Flash Point 160 °C[2]
Solubility Soluble in ethanol, ether, chloroform; Insoluble in water[2]

Synthesis of this compound

Mechanistic Rationale for Synthesis

A common and well-documented method for synthesizing this compound involves a two-step process.[1] This pathway begins with the etherification of a halo-acetophenone with phenol to form a ketone intermediate, which is subsequently reduced to the desired alcohol.[1] The initial step is a classic example of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide. The subsequent reduction of the ketone is a standard transformation in organic synthesis, often achieved with high selectivity using hydride-based reducing agents.

Detailed Experimental Protocol

The following protocol outlines the synthesis of this compound from 2-bromoacetophenone and phenol.

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)

  • Reactants: 2-bromoacetophenone and phenol.

  • Reaction: The etherification is carried out to form the ketone intermediate, 2-phenoxy-1-phenylethanone.[1]

Step 2: Reduction to this compound

  • Reactant: 2-phenoxy-1-phenylethanone.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[1]

  • Solvent: The reaction is typically performed in a protic solvent such as methanol.[1]

  • Procedure: The ketone intermediate is dissolved in methanol, and sodium borohydride is added portion-wise at a controlled temperature. The reaction is monitored for completion, after which it is quenched and the product is extracted.

  • Purification: The crude product can be purified by standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction cluster_purification Purification & Analysis A 2-Bromoacetophenone C 2-Phenoxy-1-phenylethanone (Ketone Intermediate) A->C Williamson Ether Synthesis B Phenol B->C Williamson Ether Synthesis E This compound (Final Product) C->E Ketone Reduction D Sodium Borohydride (NaBH4) in Methanol D->E F Workup & Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Synthetic pathway for this compound.

Key Reactions and Synthetic Utility

This compound is a valuable substrate for a variety of chemical transformations.

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 2-phenoxy-1-phenylethanone. This transformation is relevant in studies of lignin model compounds.[8]

  • Catalytic Hydrogenolysis: This reaction involves the cleavage of the C-O ether bond, typically with a metal catalyst, to produce monomeric aromatic compounds like phenol and phenylethanol or acetophenone.[1] This process is central to research on biomass conversion.[1][9]

  • Acid-Catalyzed Methanolysis: At elevated temperatures, the ether bond can be cleaved through acid-catalyzed methanolysis, yielding phenol and 2-methoxy-1-phenylethanol as intermediates.[1]

Applications in Research and Development

Precursor in the Synthesis of Biologically Active Molecules

This compound serves as an intermediate in the synthesis of various drugs.[2] It is a starting material for certain antihistamines and anti-inflammatory agents.[2][3] Furthermore, it has been identified as a metabolite of the antimycobacterial compound 2-phenoxy-1-phenylethanone, providing insights for the development of new therapeutic agents.[1]

Lignin Depolymerization Research

Due to its β-O-4 linkage, this compound is extensively used to develop and optimize advanced catalytic processes for converting lignin into valuable monomeric phenols and biofuels.[1] These processes include photocatalytic oxidation, hydrogenolysis, and catalytic transfer hydrogenolysis.[1]

Other Industrial Applications
  • Fragrance Industry: It is used as a fixative and flavoring agent in perfumes, soaps, and lotions.[2]

  • Agrochemical Industry: It acts as an intermediate in the synthesis of herbicides, insecticides, and fungicides.[2]

Safety and Handling

Hazard Identification

According to GHS classifications, this compound is considered a warning-level hazard.[4][6] It may cause skin and serious eye irritation, as well as potential respiratory irritation.[5]

Recommended Handling Procedures

Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[10] Work should be conducted in a well-ventilated area or under a fume hood.[10]

First Aid Measures
  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical attention.[10]

  • In Case of Skin Contact: Wash with plenty of soap and water.[10]

Conclusion

This compound is a compound of significant interest due to its structural relevance to lignin and its versatility as a synthetic intermediate. Its well-defined chemical properties and reactivity make it an invaluable tool for researchers in catalysis, biomass conversion, and medicinal chemistry. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in both academic and industrial research settings.

References

Navigating the Adrenal Androgen Axis: A Technical Guide to Adrenosterone (4-Androstene-3,11,17-trione)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Androgens

In the intricate landscape of steroid endocrinology, the classical androgens, testosterone and dihydrotestosterone, have long held the spotlight. However, a growing body of research is illuminating the significant role of 11-oxygenated androgens, a class of steroids primarily of adrenal origin. Central to this emerging understanding is Adrenosterone (4-Androstene-3,11,17-trione) , a steroid hormone with a unique biological profile and burgeoning therapeutic potential. First isolated from the adrenal cortex in 1936 by Tadeus Reichstein, Adrenosterone is now recognized not only as a key intermediate in the biosynthesis of the potent androgen 11-ketotestosterone but also as a modulator of glucocorticoid metabolism.[1]

This technical guide provides a comprehensive overview of Adrenosterone, delving into its fundamental properties, biochemical pathways, and practical applications in research and drug development. We will explore its mechanism of action, detail robust experimental protocols, and provide a curated list of reliable suppliers to empower researchers in their scientific pursuits.

Core Properties of Adrenosterone (CAS: 382-45-6)

Adrenosterone, also known by several synonyms including 11-Ketoandrostenedione and Reichstein's Substance G, is a C19 steroid characterized by three ketone groups at positions 3, 11, and 17 of the androstane skeleton.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 382-45-6[1][2]
Molecular Formula C₁₉H₂₄O₃[1][2]
Molecular Weight 300.39 g/mol [1][2]
Melting Point 221-223 °C[2]
Appearance Crystalline solid[No specific citation]
Solubility Soluble in DMSO, less soluble in ethanol[3]
Synonyms 11-Ketoandrostenedione, 4-Androstene-3,11,17-trione, Adrenosterone, Reichstein's substance G[1][2]

The Biochemical Crossroads: Adrenosterone in Steroidogenesis

Adrenosterone occupies a critical juncture in the adrenal steroidogenic pathway. It is synthesized from androstenedione and serves as the direct precursor to 11-ketotestosterone, a potent androgen.[1][4] The synthesis of Adrenosterone primarily occurs in the adrenal cortex.[1]

The pathway begins with the conversion of androstenedione to 11β-hydroxyandrostenedione, a reaction catalyzed by the enzyme cytochrome P450 11B1 (CYP11B1). Subsequently, 11β-hydroxyandrostenedione is converted to Adrenosterone by corticosteroid 11-beta-dehydrogenase isozyme 1 (HSD11B1).[2]

steroidogenesis Androstenedione Androstenedione Hydroxyandrostenedione 11β-Hydroxy- androstenedione Androstenedione->Hydroxyandrostenedione CYP11B1 Adrenosterone Adrenosterone (4-Androstene-3,11,17-trione) Hydroxyandrostenedione->Adrenosterone HSD11B1 Ketotestosterone 11-Ketotestosterone Adrenosterone->Ketotestosterone AKR1C3

Figure 1: Simplified biosynthetic pathway of Adrenosterone and its conversion to 11-Ketotestosterone.

Mechanism of Action: A Tale of Two Enzymes

The biological activity of Adrenosterone is multifaceted, primarily revolving around its interaction with two key enzymes: 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) and aldo-keto reductase family 1 member C3 (AKR1C3).

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1)

Adrenosterone is a competitive inhibitor of HSD11B1.[2][5] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, particularly in adipose tissue and the liver. By inhibiting HSD11B1, Adrenosterone can effectively reduce intracellular cortisol levels. This mechanism is of significant interest in the context of metabolic disorders where excess cortisol activity is implicated, such as obesity and metabolic syndrome.[5]

Precursor to 11-Ketotestosterone

While possessing weak androgenic activity itself, Adrenosterone's primary contribution to androgenicity is its role as the immediate precursor to 11-ketotestosterone.[1] The conversion of Adrenosterone to 11-ketotestosterone is catalyzed by AKR1C3.[2] 11-Ketotestosterone is a potent androgen, capable of binding to and activating the androgen receptor with an affinity and potency comparable to testosterone.[6] This positions Adrenosterone as a prohormone whose effects are largely mediated by its conversion to a more active downstream metabolite.

Experimental Protocols for Adrenosterone Research

To facilitate research in this area, we provide the following detailed experimental protocols. These are intended as a starting point and may require optimization based on specific experimental conditions and available equipment.

Protocol 1: Quantification of Adrenosterone in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Adrenosterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • Adrenosterone analytical standard

  • Internal standard (e.g., d7-Androstenedione)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: a. To 200 µL of plasma, add 10 µL of internal standard solution (in methanol). b. Vortex briefly to mix. c. Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction. d. Centrifuge at 4000 rpm for 10 minutes. e. Freeze the aqueous layer by placing the samples in a -80°C freezer for 15 minutes. f. Decant the organic (upper) layer into a clean tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • LC-MS/MS Analysis: a. Inject 10 µL of the reconstituted sample onto the LC-MS/MS system. b. Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Methanol with 0.1% formic acid
    • Gradient: A suitable gradient from 50% to 95% B over 5-7 minutes.
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C c. Mass Spectrometry Conditions:
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Monitor the following MRM transitions (precursor ion > product ion):
    • Adrenosterone: m/z 301.2 > 273.2
    • Internal Standard (d7-Androstenedione): m/z 294.2 > 97.1
    • Optimize collision energies and other source parameters for your specific instrument.

  • Data Analysis: a. Construct a calibration curve using known concentrations of Adrenosterone standard spiked into a surrogate matrix (e.g., stripped serum or PBS). b. Quantify the concentration of Adrenosterone in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Cell-Based Androgen Receptor (AR) Activation Assay

This protocol describes a method to assess the androgenic activity of Adrenosterone by measuring its ability to activate the human androgen receptor in a reporter gene assay.

Materials:

  • AR-responsive cell line (e.g., MDA-kb2 or a similar cell line stably expressing the human AR and an androgen-responsive reporter construct like luciferase)

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • Adrenosterone

  • Positive control (e.g., Dihydrotestosterone - DHT)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding: a. Culture the AR-responsive cells in the appropriate medium supplemented with 10% CS-FBS. b. Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of Adrenosterone and DHT in the assay medium (medium with a lower percentage of CS-FBS, e.g., 2.5%). b. Remove the seeding medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: a. After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. b. Add the luciferase substrate to each well. c. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel plate with a viability assay). b. Express the results as fold induction over the vehicle control. c. Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Sourcing Adrenosterone: A Curated List of Suppliers

For researchers and drug development professionals, sourcing high-purity compounds is paramount. The following is a list of reputable suppliers for Adrenosterone (CAS 382-45-6):

  • Steraloids Inc.: A well-established supplier of steroids and steroid reference standards.[2]

  • Epichem: Offers a range of steroid products, including Adrenosterone.[1]

  • MedchemExpress: Provides Adrenosterone for research purposes, often with detailed biological activity data.[2]

  • Biosynth: A supplier of a wide range of chemical and biochemical products, including Adrenosterone.[7]

  • Sigma-Aldrich (Merck): A major global supplier of chemicals and laboratory equipment, listing Adrenosterone in their catalog.[8]

  • APExBIO: Supplies Adrenosterone as an endocrine modulator for hormone research.[9]

  • Cambridge Isotope Laboratories, Inc.: Offers isotopically labeled 11-Keto-androstenedione for use in metabolic studies.[9]

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Future Directions and Conclusion

Adrenosterone stands at the forefront of an exciting and evolving area of endocrinology. Its dual role as an inhibitor of HSD11B1 and a precursor to the potent androgen 11-ketotestosterone presents a unique pharmacological profile with potential therapeutic applications in metabolic diseases, oncology, and other hormone-related disorders. The continued investigation into the 11-oxygenated androgen pathway is poised to uncover novel regulatory mechanisms and therapeutic targets.

This technical guide has provided a foundational understanding of Adrenosterone, from its core properties to its complex biological functions. The detailed protocols and curated supplier list are intended to equip researchers with the necessary tools to explore the multifaceted nature of this intriguing steroid hormone. As our comprehension of the adrenal androgen axis deepens, Adrenosterone is certain to remain a key molecule of interest in the quest for new and improved therapeutic strategies.

References

The Multifaceted Role of 2-Phenoxy-1-phenylethanol in Fragrance and Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenoxy-1-phenylethanol, a molecule with a significant presence in the cosmetic and fragrance industries, often operates under the more common synonym, Phenoxyethanol. This technical guide provides an in-depth exploration of its chemical properties, multifaceted functions, and practical applications in the formulation of cosmetic and fragrance products. For researchers, scientists, and drug development professionals, a thorough understanding of this ingredient is paramount for creating safe, stable, and efficacious products. Phenoxyethanol is a synthetically produced glycol ether that also occurs naturally in sources like green tea.[1][2] It presents as a colorless, oily liquid with a characteristically faint rose-like aroma.[3][4] This guide will delve into its critical roles as a broad-spectrum preservative and a versatile fragrance component, supported by scientific data and established analytical methodologies.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in formulations.

PropertyValueReference
Chemical FormulaC8H10O2[3]
Molecular Weight138.166 g/mol [5]
AppearanceColorless, oily liquid[4]
OdorFaint rose-like[3]
Solubility in Water2.6%[6]
Boiling Point245 °C[6]
Melting Point14 °C[6]
Density1.102 g/cm³[6]
StabilityStable in the presence of acids and alkalis; stable at temperatures >100°C[4][6]
pH Efficacy Range3-12[6]

These properties underscore its versatility and compatibility with a wide array of cosmetic and fragrance formulations. Its stability across a broad pH and temperature range makes it a robust choice for formulators.

The Preservative Function: A Mechanistic Approach

The primary and most critical role of this compound in cosmetic formulations is as a broad-spectrum preservative.[7][8][9] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[6][10]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt microbial cell membranes.[11] This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions and ATP, ultimately leading to cell death. Furthermore, it is understood to interfere with crucial metabolic processes within the microbial cell by inhibiting key enzymes.[11] This dual-pronged attack ensures its efficacy against a diverse array of microorganisms.

Diagram: Proposed Mechanism of Antimicrobial Action

G Phenoxyethanol This compound CellMembrane Cell Membrane Phenoxyethanol->CellMembrane Disrupts Membrane Integrity MetabolicEnzymes Metabolic Enzymes Phenoxyethanol->MetabolicEnzymes Inhibits Enzyme Function MicrobialCell Microbial Cell Intracellular Intracellular Components (K+, ATP, etc.) CellMembrane->Intracellular Increased Permeability Leakage Leakage Intracellular->Leakage Leakage CellDeath Cell Death MetabolicEnzymes->CellDeath Metabolic Disruption Leakage->CellDeath

Caption: Antimicrobial mechanism of this compound.

Antimicrobial Efficacy: Minimum Inhibitory Concentrations (MICs)

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.

MicroorganismTypeMIC (%)Reference
Pseudomonas aeruginosaGram-negative bacteria0.32 - 0.4[6][10]
Escherichia coliGram-negative bacteria0.32 - 0.36[6][10]
Staphylococcus aureusGram-positive bacteria0.6 - 1.0[1][10]
Candida albicansYeast0.54[10]
Aspergillus nigerMold0.33[10]

These values demonstrate the broad-spectrum activity of this compound, making it a reliable choice for preserving a wide variety of cosmetic formulations.

Synergistic Combinations

In modern cosmetic science, it is common practice to use preservative blends to achieve broad-spectrum protection at lower concentrations, thereby minimizing the potential for skin irritation. This compound exhibits synergistic or additive effects when combined with other preservatives.[12] A notable example is its combination with ethylhexylglycerin, which can enhance its antimicrobial activity.[6] It is also frequently used in conjunction with parabens, where it can reduce the total concentration of parabens required for effective preservation.[8]

The Role in Fragrance Formulations

Beyond its preservative function, this compound plays a significant role in the fragrance industry as a solvent, stabilizer, and fixative.[13][14]

Mechanism of Fragrance Fixation

As a fragrance fixative, this compound helps to prolong the longevity of a scent on the skin.[13][15] Its mechanism of action is rooted in its relatively low volatility and its ability to form weak intermolecular bonds (such as hydrogen bonds and van der Waals forces) with more volatile fragrance molecules. This interaction reduces the overall vapor pressure of the fragrance blend, slowing down the evaporation rate of the more volatile components and ensuring a more linear and sustained release of the scent profile over time. A study on the chin gland secretion of rabbits revealed that the presence of 2-phenoxyethanol slowed the release rate of other volatile compounds, supporting its role as a fixative.[2]

Diagram: Fragrance Fixation Mechanism

G cluster_0 Without Fixative cluster_1 With this compound Volatile Volatile Fragrance Molecules Evaporation_fast Rapid Evaporation Volatile->Evaporation_fast Phenoxyethanol This compound Interaction Intermolecular Interactions Phenoxyethanol->Interaction Volatile_2 Volatile Fragrance Molecules Volatile_2->Interaction Evaporation_slow Slowed Evaporation Interaction->Evaporation_slow

Caption: Physicochemical interaction for fragrance fixation.

Solvent and Stabilizer

With its excellent solvent properties, this compound is used to dissolve and stabilize various fragrance raw materials, including essential oils and synthetic aroma chemicals.[13] This ensures a homogenous and stable fragrance concentrate, preventing the precipitation of individual components and maintaining the integrity of the final scent.

Applications in Cosmetic and Fragrance Formulations

This compound is a ubiquitous ingredient found in a vast array of personal care products.[3][13] Its typical use level is up to a maximum concentration of 1.0% in ready-for-use preparations, a regulation harmonized across major markets including the European Union.[8][10]

Typical Use Concentrations in Various Formulations:

  • Leave-on Products (Creams, Lotions, Serums): 0.5% to 1.0%[7]

  • Rinse-off Products (Shampoos, Conditioners, Body Washes): 0.5% to 1.0%[16]

  • Sunscreens: 0.5% to 1.0%[3]

  • Color Cosmetics (Foundations, Mascaras): 0.5% to 1.0%

  • Fragrance Formulations (Perfumes, Eau de Toilettes): Variable, often used as part of the solvent system.

Analytical Methodologies for Quality Control

The accurate quantification of this compound in finished products is crucial for ensuring product safety, quality, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Experimental Protocol: Quantification by HPLC-UV

This protocol provides a general framework for the determination of this compound in a cosmetic cream or lotion.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).[17] A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) adjusted to pH 3.0 has also been reported.[15]

  • Flow Rate: 1.0 mL/min.[15][17]

  • Detection Wavelength: 270 nm or 258 nm.[15][17]

  • Column Temperature: 30°C or ambient.[15][17]

  • Injection Volume: 10 µL.[15]

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase or methanol.

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range in the sample.

3. Sample Preparation:

  • Accurately weigh a known amount of the cosmetic product into a volumetric flask.

  • Add a suitable solvent (e.g., methanol or the mobile phase) to dissolve the sample.[15] Sonication may be required to ensure complete extraction.

  • For emulsions, a heating step (e.g., 60°C for 5 minutes) can aid in breaking the emulsion and extracting the analyte.[18]

  • Bring the solution to volume with the solvent and mix thoroughly.

  • Filter the sample extract through a 0.45 µm syringe filter prior to injection.[4]

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Diagram: HPLC Analysis Workflow

G Start Start StandardPrep Prepare Calibration Standards Start->StandardPrep SamplePrep Prepare Sample Extract Start->SamplePrep HPLC HPLC System (Pump, Injector, Column, Detector) StandardPrep->HPLC SamplePrep->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition CalibrationCurve Generate Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify Analyte in Sample DataAcquisition->Quantification CalibrationCurve->Quantification End End Quantification->End

Caption: General workflow for HPLC quantification.

Experimental Protocol: GC-MS for Stability and Degradation Studies

GC-MS is a powerful tool for identifying and quantifying this compound and its potential degradation products.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A polar capillary column such as a DB-WAX (e.g., 30 m x 250 µm x 0.25 µm).[1]

  • Injector: Splitless mode at 180°C.[1]

  • Oven Temperature Program: Initial temperature of 50°C, ramped to 204°C at 18°C/min, then to 230°C at 5°C/min.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[1]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.[1]

2. Sample Preparation:

  • Forced degradation studies can be performed by exposing the cosmetic product to stress conditions such as elevated temperature, UV light, and extreme pH.[18]

  • Extraction of this compound and its byproducts from the cosmetic matrix is typically achieved using liquid-liquid extraction with a suitable organic solvent.

  • For the analysis of metabolites in biological matrices, enzymatic hydrolysis may be required prior to extraction.[19] Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of polar analytes.[19]

3. Analysis and Identification:

  • The separated components are identified based on their retention times and mass spectra, which are compared to reference standards and mass spectral libraries.

  • Quantification can be performed using an internal standard method.

Stability and Degradation

This compound is generally considered a stable molecule in typical cosmetic formulations.[6] However, under forced degradation conditions, it can undergo decomposition. Studies have shown that it is susceptible to degradation under strong acidic and alkaline hydrolysis.[18] Its primary metabolite in biological systems is phenoxyacetic acid.[19] When formulating, it is crucial to consider the overall stability of the preservative system, as interactions with other ingredients and packaging can influence its efficacy over the product's shelf life.

Safety and Regulatory Status

The safety of this compound as a cosmetic ingredient has been extensively reviewed by regulatory bodies worldwide. The European Scientific Committee on Consumer Safety (SCCS) has concluded that it is safe for all consumers, including children of all ages, when used as a preservative in cosmetic products at a maximum concentration of 1%.[8][9] Despite its widespread use, it is considered a rare sensitizer.[9] However, there have been some concerns raised, particularly regarding its use in products intended for the diaper area of young children.[7] It is essential for formulators to adhere to the regulatory guidelines in their respective markets.

Conclusion

This compound is a cornerstone ingredient in the modern cosmetic and fragrance industries. Its broad-spectrum antimicrobial activity, favorable stability profile, and dual functionality as a fragrance component make it an invaluable tool for formulators. A thorough understanding of its chemical properties, mechanisms of action, and appropriate analytical techniques is essential for its effective and safe use. As the demand for safe and reliable cosmetic products continues to grow, the scientific principles underpinning the use of ingredients like this compound will remain of paramount importance.

References

The Genesis of a Scaffold: A Historical Inquiry into the Discovery of 2-Phenoxy-1-phenylethanol and its Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Empirical Observations to Rational Drug Design

In the annals of medicinal chemistry, the journey from identifying a bioactive natural product to designing synthetic analogues with enhanced therapeutic properties is a testament to the evolution of scientific thought. The story of 2-phenoxy-1-phenylethanol is not one of a singular, celebrated discovery but rather an emergence from a fertile ground of systematic investigation into synthetic compounds targeting the autonomic nervous system. This technical guide delves into the historical context of its discovery, tracing its intellectual lineage to the pioneering work on adrenergic antagonists and elucidating the chemical principles that underscore its synthesis and enduring relevance in modern drug development and beyond.

The early 20th century marked a paradigm shift in pharmacology. Researchers began to move away from solely relying on natural extracts and started to explore the vast potential of synthetic organic chemistry to create novel therapeutic agents. At the forefront of this movement were visionary scientists like Ernest Fourneau and his protégé Daniel Bovet, whose work at the Pasteur Institute in Paris laid the fundamental groundwork for modern chemotherapy and pharmacology.[1][2] Their systematic exploration of structure-activity relationships (SAR) would prove instrumental in the development of entire classes of drugs, including the adrenergic blocking agents that are the conceptual ancestors of compounds like this compound.

The Pioneering Era of Adrenergic Antagonists: The Work of Fourneau and Bovet

The 1930s witnessed a surge of interest in compounds that could modulate the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine), the key neurotransmitters of the sympathetic nervous system. Ernest Fourneau, a French pharmacist and medicinal chemist, played a pivotal role in this era.[1][2] His laboratory at the Pasteur Institute became a hub for the synthesis and pharmacological evaluation of novel synthetic compounds.[3]

Working alongside Fourneau, the Swiss-born Italian pharmacologist Daniel Bovet embarked on a systematic investigation of synthetic sympatholytic agents – compounds that antagonize the effects of sympathetic nerve stimulation. This research was groundbreaking, as it was among the first to demonstrate that synthetic molecules could be designed to specifically block the action of endogenous signaling molecules.[4] Bovet's work in this area, which would later earn him the Nobel Prize in Physiology or Medicine in 1957, was characterized by a meticulous approach to modifying chemical structures to understand their impact on biological activity.[3][4][5]

While a singular publication heralding the "discovery" of this compound from this period has not been identified, its structural motifs are emblematic of the compounds being explored by Fourneau and Bovet. Their research focused on a variety of amino alcohols and their derivatives, systematically altering the nature of the aromatic rings and the linking chain to dissect the requirements for adrenergic blockade.

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound is a classic example of nucleophilic substitution and reduction reactions, fundamental transformations in organic chemistry. The most common and established laboratory-scale synthesis proceeds through a two-step sequence.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (α-Phenoxyacetophenone)

  • Reaction Setup: To a solution of phenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃). The base will deprotonate the phenol to form the more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: To this mixture, add 2-bromo-1-phenylethanone (α-bromoacetophenone) dropwise at room temperature. The phenoxide ion will act as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the α-phenoxyacetophenone.

  • Workup and Purification: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is typically filtered to remove the inorganic salts. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 2-phenoxy-1-phenylethanone.[6]

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound

  • Reduction: The purified 2-phenoxy-1-phenylethanone is dissolved in a suitable solvent, typically methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise at a controlled temperature (often 0 °C) to reduce the ketone to a secondary alcohol.

  • Quenching and Workup: Once the reduction is complete, the reaction is carefully quenched by the addition of a weak acid, such as dilute hydrochloric acid, to neutralize the excess reducing agent and the resulting borate esters.

  • Extraction and Purification: The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow:

SynthesisWorkflow phenol Phenol reaction1 Nucleophilic Substitution phenol->reaction1 bromoacetophenone 2-Bromo-1-phenylethanone bromoacetophenone->reaction1 base Base (e.g., K₂CO₃) base->reaction1 solvent1 Solvent (e.g., Acetone) solvent1->reaction1 intermediate 2-Phenoxy-1-phenylethanone reaction2 Reduction intermediate->reaction2 reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reaction2 solvent2 Solvent (e.g., Methanol) solvent2->reaction2 final_product This compound reaction1->intermediate reaction2->final_product caption Synthetic Workflow for this compound

Caption: Synthetic Workflow for this compound

From Obscurity to a Key Scaffold: The Rise of Beta-Blockers

While the initial work of Fourneau and Bovet laid the conceptual foundation, the true significance of the arylethanolamine and aryloxypropanolamine scaffolds, to which this compound belongs, became apparent with the advent of beta-blockers in the 1950s and 1960s. The discovery of dichloroisoprenaline in 1958 as the first beta-blocker, and the subsequent development of clinically useful drugs like propranolol by Sir James Black, revolutionized the treatment of cardiovascular diseases.[1]

The general structure of many beta-blockers incorporates the this compound backbone, with modifications to the aromatic rings and the amine substituent to optimize potency, selectivity for β₁ or β₂ receptors, and pharmacokinetic properties. The phenoxy group, in particular, was found to be a key feature for high-affinity binding to the beta-adrenergic receptor.

The following diagram illustrates the relationship between the foundational work on adrenergic antagonists and the development of beta-blockers, highlighting the central role of the this compound scaffold.

HistoricalDevelopment fourneau_bovet Fourneau & Bovet's Work on Synthetic Adrenergic Antagonists (1930s) sar_studies Systematic SAR Studies of Amino Alcohols and Derivatives fourneau_bovet->sar_studies beta_blocker_dev Development of Beta-Blockers (1950s-1960s) sar_studies->beta_blocker_dev scaffold This compound Scaffold beta_blocker_dev->scaffold modern_applications Modern Applications: Lignin Model Compound, Medicinal Chemistry scaffold->modern_applications caption Historical Trajectory of this compound's Significance

Caption: Historical Trajectory of this compound's Significance

Modern Relevance: A Versatile Tool in Research

In contemporary science, this compound has found a new lease on life as a valuable research tool, particularly in the field of biomass conversion. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic chemicals. The most common linkage in lignin is the β-O-4 aryl ether bond, and this compound serves as an excellent model compound for studying the cleavage of this bond.[7][8][9] Researchers use it to develop and optimize catalytic methods for lignin depolymerization, a key step in the production of biofuels and other valuable chemicals from renewable resources.

Furthermore, in medicinal chemistry, the this compound scaffold continues to be a starting point for the design of new therapeutic agents targeting a variety of receptors and enzymes. Its structural simplicity and synthetic accessibility make it an ideal platform for generating compound libraries for high-throughput screening.

Conclusion: An Enduring Legacy

The story of this compound is a compelling illustration of how fundamental research in medicinal chemistry can lead to the discovery of chemical scaffolds with lasting importance. While its precise moment of birth in the laboratory may be lost to the mists of time, its conceptual origins are firmly rooted in the pioneering work of Ernest Fourneau and Daniel Bovet. From its likely genesis as one of many synthetic compounds tested for adrenergic activity, it has evolved into a cornerstone of beta-blocker design and a vital tool in modern chemical research. The enduring relevance of this compound underscores the profound and often unforeseen impact of systematic scientific inquiry.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 2-Phenoxy-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenoxy-1-phenylethanol. The developed method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in pharmaceutical and cosmetic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an aromatic alcohol with applications in various industries, including its use as an intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1] Its chemical structure, possessing both a phenoxy and a phenyl group, contributes to its unique physicochemical properties, including a molecular weight of approximately 214.26 g/mol .[2][3] Accurate quantification of this compound is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds.[4] This application note presents a validated isocratic RP-HPLC method that is simple, rapid, and reliable for the determination of this compound.

The principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase, are ideally suited for the retention and separation of moderately non-polar compounds like this compound.[5][6] The method described herein utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water, providing excellent resolution and peak symmetry.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: HPLC grade acetonitrile and water.

  • Glassware: Calibrated volumetric flasks and pipettes.

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 258 nm
Run Time 10 minutes

Causality behind Experimental Choices:

  • Stationary Phase: A C18 column was selected due to the non-polar nature of this compound, promoting hydrophobic interactions and ensuring adequate retention.

  • Mobile Phase: An isocratic mixture of acetonitrile and water was chosen for its simplicity and efficiency in eluting the analyte with a symmetric peak shape. The 60:40 ratio was optimized to achieve a reasonable retention time and good separation from potential impurities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[7][8]

  • Detection Wavelength: The selection of 258 nm is based on the UV absorbance characteristics of aromatic compounds containing phenyl groups. While a UV scan of a standard solution is recommended for confirmation, this wavelength is expected to provide good sensitivity for this compound, similar to related compounds.[4]

Preparation of Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Mix thoroughly to ensure complete dissolution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to the desired concentrations for linearity and assay determination.

2.3.3. Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase to a target concentration within the linear range of the method is typically sufficient. For formulated products, a validated extraction procedure may be required to remove interfering excipients.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standard & Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Figure 1: General workflow for the HPLC analysis of this compound.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[5][9] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of this compound.

  • Inject a standard solution of this compound.

  • If available, inject solutions of known related substances or impurities to demonstrate separation from the main analyte peak.

  • For formulated products, a placebo solution (containing all excipients except the active ingredient) should be injected to confirm the absence of interference.

Acceptance Criteria: The blank and placebo chromatograms should not show any significant peaks at the retention time of this compound. The analyte peak should be well-resolved from any known impurity peaks.

Linearity

Linearity demonstrates the direct proportionality between the concentration of the analyte and the detector response over a specified range.[10]

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the range of 50% to 150% of the target assay concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50[Example Data]
75[Example Data]
100[Example Data]
125[Example Data]
150[Example Data]
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[1][11]

Protocol:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

Table 2: Accuracy Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80[Example Data][Example Data][Example Data]
100[Example Data][Example Data][Example Data]
120[Example Data][Example Data][Example Data]
Mean % Recovery 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[1]

4.4.1. Repeatability (Intra-day Precision)

Protocol:

  • Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (%RSD) of the peak areas.

4.4.2. Intermediate Precision (Inter-day Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the peak areas for this set of measurements and compare it with the repeatability results.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[1][11]

Table 3: Precision Data

Precision Type%RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze a standard solution under each modified condition and evaluate the impact on the retention time, peak area, and peak symmetry.

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations, and the results should not be significantly affected.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure that the chromatographic system is adequate for the intended analysis.[1]

Protocol:

  • Inject a standard solution five times at the beginning of each analytical run.

  • Calculate the system suitability parameters.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=5) ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. This validated method is well-suited for routine quality control analysis and stability studies of this compound in various sample matrices.

References

Application Note: Analysis of 2-Phenoxy-1-Phenylethanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-phenoxy-1-phenylethanol using gas chromatography-mass spectrometry (GC-MS). This compound is a significant bifunctional aromatic ether-alcohol that serves as a model compound in lignin and biomass valorization research and is an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document outlines a detailed, field-proven protocol for sample preparation, instrument configuration, and data analysis. The methodology is designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification and identification of this compound.

Introduction: The Significance of this compound Analysis

This compound (CAS No. 4249-72-3), with a molecular formula of C₁₄H₁₄O₂, is a pale yellow liquid with a floral scent.[1] Its structure, featuring a β-O-4 aryl ether linkage, is representative of the most common bond in natural lignin, making it an essential substrate for studies on lignin depolymerization into valuable chemicals and biofuels.[2] Furthermore, its role as a precursor in the synthesis of antihistamines and anti-inflammatory drugs highlights its importance in the pharmaceutical industry.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in reaction mixtures, ensuring purity, and understanding its metabolic fate.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of this compound due to the compound's volatility and thermal stability.[3] The technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4]

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₄H₁₄O₂--INVALID-LINK--[5]
Molecular Weight 214.26 g/mol --INVALID-LINK--[5]
Boiling Point 310-312 °C--INVALID-LINK--[1]
Solubility Soluble in ethanol, ether, chloroform; insoluble in water.--INVALID-LINK--[1]

Experimental Protocol: A Validated GC-MS Method

This protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure adaptability and troubleshooting.

Sample Preparation

The goal of sample preparation is to present the analyte in a clean, compatible solvent at an appropriate concentration for GC-MS analysis.[6][7]

Step-by-Step Protocol:

  • Solvent Selection: Choose a volatile organic solvent in which this compound is soluble. Dichloromethane, hexane, or ethyl acetate are suitable choices.[6][8] Avoid non-volatile solvents and water.[6][8]

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in the chosen solvent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). This range is a starting point and should be adjusted based on the expected sample concentrations.

  • Sample Extraction (if in a complex matrix):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, mix the sample with an equal volume of an immiscible organic solvent (e.g., ethyl acetate). Vortex thoroughly and allow the layers to separate. Collect the organic layer containing the analyte.[6]

    • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to concentrate and purify the analyte.[6][7] The choice of sorbent will depend on the matrix.

  • Final Preparation:

    • Ensure all samples and standards are free of particulate matter by filtering through a 0.45 µm syringe filter or by centrifugation.[6][8]

    • Transfer the final solution into 2 mL glass autosampler vials.[8]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis of this compound on a standard GC-MS system.

ParameterRecommended SettingRationale
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is suitable for the separation of aromatic compounds.[8]
Carrier Gas Helium, 1.0 mL/min, constant flowHelium is an inert carrier gas that provides good chromatographic efficiency.[4][9]
Inlet Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Volume 1 µL
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.[8]
Oven Program Initial: 150 °C, hold 1 minRamp: 15 °C/min to 300 °CHold: 5 minThis temperature program allows for good separation from potential impurities and ensures the elution of the relatively high-boiling analyte.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.[9]
Ionization Energy 70 eVThe standard energy for creating comparable mass spectra with library databases.[9]
Source Temperature 230 °COptimized for efficient ionization and to prevent contamination.
Quadrupole Temp. 150 °C
Scan Range m/z 40-350This range covers the molecular ion and expected fragment ions of this compound.
Solvent Delay 3 minPrevents the high concentration of solvent from saturating the detector.

Data Analysis and Interpretation

Identification and Confirmation

The identification of this compound is based on two key parameters:

  • Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This should be confirmed by injecting a pure standard.

  • Mass Spectrum: The mass spectrum of the analyte should match the reference spectrum from a database like the NIST Mass Spectral Library.[10]

Expected Mass Spectrum and Fragmentation

The electron ionization of this compound (molecular weight 214.26 g/mol ) will result in a molecular ion peak (M⁺) at m/z 214. The subsequent fragmentation is predictable and provides a unique fingerprint for the molecule. Aromatic alcohols typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[11]

Key Expected Fragment Ions:

m/zIdentityProposed Fragmentation Pathway
214 [M]⁺ Molecular Ion
108 [C₇H₈O]⁺Cleavage of the C-C bond between the two aromatic rings.
107 [C₇H₇O]⁺A common fragment for aromatic alcohols, often the base peak.[5]
94 [C₆H₅OH]⁺Phenol cation, resulting from the cleavage of the ether linkage.[5]
77 [C₆H₅]⁺Phenyl cation, from the loss of the phenoxy group.

The PubChem database indicates the top three peaks for this compound are at m/z 107, 108, and 94.[5]

G M This compound (m/z 214) F107 [C₇H₇O]⁺ (m/z 107) M->F107 α-cleavage F94 [C₆H₅OH]⁺ (m/z 94) M->F94 Ether bond cleavage F77 [C₆H₅]⁺ (m/z 77) F107->F77 -CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Workflow and Visualization

The entire analytical process can be visualized as a streamlined workflow, ensuring clarity and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Solvent Solvent Selection Standard Standard Preparation Solvent->Standard Extraction Extraction (LLE/SPE) Standard->Extraction Filter Filtration/Centrifugation Extraction->Filter Injection Sample Injection Filter->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & RT Match Integration->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. By understanding the principles behind each step, from sample preparation to data interpretation, researchers can confidently apply and adapt this protocol to their specific needs in drug development, biomass research, and quality control.

References

Application Notes and Protocols for the Safe Handling and Storage of 2-Phenoxy-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling and storage of 2-phenoxy-1-phenylethanol (CAS No. 4249-72-3) in a laboratory setting.[1][2][3] It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate risks associated with the compound's hazardous properties by detailing best practices for personal protective equipment (PPE), emergency procedures, and proper storage conditions. The causality behind each recommendation is explained to foster a deeper understanding of safety principles.

Introduction to this compound

This compound is an aromatic alcohol utilized in various organic synthesis and research applications. Its molecular structure, consisting of a phenoxy group attached to a phenylethanol backbone, contributes to its chemical properties and reactivity. A clear understanding of its physicochemical properties is fundamental to its safe handling.

PropertyValue
CAS Number 4249-72-3
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol [4]
Physical Form Solid[2]
Storage Temperature Room Temperature (Sealed in dry conditions)[2][5]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate careful handling.[4] The primary risks are associated with irritation and environmental toxicity.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

  • H400: Very toxic to aquatic life.[4]

Signal Word: Warning[2][4]

The causality of these hazards lies in the chemical's ability to interact with biological tissues. Skin and eye contact can lead to inflammation and discomfort, while inhalation may irritate the respiratory tract. Its high aquatic toxicity underscores the importance of preventing its release into the environment. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to prevent exposure through dermal contact, inhalation, and eye contact. The selection of PPE should be based on the scale and nature of the work being performed.

SituationRequired PPERationale
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coatProvides a baseline of protection against incidental contact and splashes.
Weighing and Transferring - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hoodGoggles offer superior protection over safety glasses against splashes. A fume hood mitigates inhalation risks.
Large-Scale Operations or Spills - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., N95 for dusts, or an air-purifying respirator with organic vapor cartridges)Provides maximum protection in high-risk scenarios where significant exposure is possible.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_ppe_selection PPE Selection cluster_post_handling Post-Handling Assess_Task Assess Task (e.g., Weighing, Synthesis) Select_Gloves Select Appropriate Gloves (e.g., Nitrile, Butyl Rubber) Assess_Task->Select_Gloves Determines Material Select_Eye_Protection Select Eye/Face Protection (e.g., Goggles, Face Shield) Assess_Task->Select_Eye_Protection Determines Level Select_Body_Protection Select Body Protection (e.g., Lab Coat, Apron) Assess_Task->Select_Body_Protection Select_Respiratory Select Respiratory Protection (If necessary) Assess_Task->Select_Respiratory Based on Aerosolization Risk Decontaminate Decontaminate Work Area Select_Gloves->Decontaminate Select_Eye_Protection->Decontaminate Select_Body_Protection->Decontaminate Select_Respiratory->Decontaminate Doff_PPE Properly Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: PPE Selection and Use Workflow.

Safe Handling and Operational Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and accidental release.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.

    • Verify that all necessary PPE is available and in good condition.

  • Handling:

    • Always handle the compound in a well-ventilated area to avoid the accumulation of dust or vapors.[7]

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • When transferring the solid, use tools (spatulas, weigh boats) that minimize dust generation.

    • Keep containers tightly closed when not in use to prevent contamination and potential release.[8][9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety. Immediate and correct response can significantly mitigate the consequences of an incident.

dot

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Spill Response Incident Chemical Exposure or Spill Occurs Assess_Safety Assess Immediate Danger (Fire, Reactive Hazard) Incident->Assess_Safety Evacuate Evacuate Area Alert Others Assess_Safety->Evacuate If Danger Present Skin_Contact Skin Contact Assess_Safety->Skin_Contact If Safe to Assist Eye_Contact Eye Contact Assess_Safety->Eye_Contact If Safe to Assist Inhalation Inhalation Assess_Safety->Inhalation If Safe to Assist Small_Spill Small, Controllable Spill Assess_Safety->Small_Spill If Spill Large_Spill Large or Uncontrolled Spill Assess_Safety->Large_Spill If Spill Call_Help Call Emergency Services & EHS Evacuate->Call_Help Flush_Skin Remove Contaminated Clothing Flush with Water for 15 min Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes at Eyewash for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Medical_Attention Seek Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Contain_Spill Contain with Inert Absorbent (e.g., Vermiculite, Sand) Small_Spill->Contain_Spill Large_Spill->Evacuate Clean_Up Collect Waste in Sealed Container Decontaminate Area Contain_Spill->Clean_Up Clean_Up->Call_Help Report Incident

Caption: Emergency Response Decision Tree.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[10][13]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[13] Remove contaminated clothing and shoes. If irritation persists after washing, get medical attention.[13]

  • Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration or oxygen as needed. Keep the person warm and at rest.[13] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[13]

Storage and Waste Management Protocol

Proper storage is essential to maintain the chemical's integrity and prevent accidental release or reaction.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8][9]

  • Keep containers tightly sealed in their original packaging.[2][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

  • Ensure the storage area is clearly labeled according to institutional and OSHA guidelines.[14][15]

Waste Management:

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers that are compatible with the chemical.

  • Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Conclusion

The safe handling and storage of this compound are predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating the principles of risk assessment, proper PPE usage, standardized operational procedures, and emergency preparedness, researchers can effectively mitigate risks. This proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and responsible laboratory management.

References

Application of 2-phenoxy-1-phenylethanol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Phenoxy-1-phenylethanol in Pharmaceutical Intermediate Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a versatile intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of facts, this guide elucidates the chemical logic and experimental causality behind its use, offering field-proven insights into its role as a valuable molecular building block.

Introduction: Understanding the Strategic Value of this compound

This compound (CAS: 4249-72-3) is a bifunctional organic compound featuring a core 1-phenylethanol structure modified with a phenoxy group at the C2 position.[1][2] This unique arrangement confers significant synthetic utility, positioning it as a key intermediate in the synthesis of various high-value molecules, including antihistamines and anti-inflammatory agents.[1][3]

Its structure contains two primary features of interest for medicinal chemists:

  • A Chiral Secondary Alcohol: The hydroxyl group on the benzylic carbon creates a chiral center. Access to enantiomerically pure forms of such alcohols is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4]

  • A Stable Ether Linkage: The β-O-4 aryl ether linkage is a key structural motif. While much research focuses on cleaving this bond in the context of biomass valorization,[5][6] its stability under many synthetic conditions makes it a robust scaffold for building more complex molecular architectures.

This guide will focus on the synthetic transformations that leverage these features to construct pharmaceutically relevant intermediates.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂[1][3]
Molecular Weight 214.26 g/mol [1][3]
Appearance Pale yellow liquid with a floral odor[1]
Boiling Point 310-312 °C[1]
Density 1.119 g/cm³ at 20°C[1]
Solubility Soluble in ethanol, ether, chloroform; insoluble in water[1]

Foundational Synthesis of this compound

Before utilizing an intermediate, it is crucial to understand its synthesis. The most common and well-documented route to this compound is a two-step process starting from readily available commercial reagents.[5] This pathway first establishes the ether linkage and then creates the chiral alcohol center via reduction.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ketone Reduction A Phenol C 2-Phenoxy-1-phenylethanone (Ketone Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Bromoacetophenone B->C D 2-Phenoxy-1-phenylethanone E This compound (Final Product) D->E Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol)

Caption: Two-step synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from 2-bromoacetophenone and phenol.[5]

Part A: Synthesis of 2-Phenoxy-1-phenylethanone

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq), 2-bromoacetophenone (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous acetone.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane, wash with 1M NaOH solution to remove unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ketone intermediate, 2-phenoxy-1-phenylethanone.

Part B: Reduction to this compound

  • Reaction Setup: Dissolve the 2-phenoxy-1-phenylethanone (1.0 eq) from Part A in methanol in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the solution, maintaining the temperature below 10°C.

    • Causality Note: NaBH₄ is chosen as the reducing agent due to its excellent selectivity for ketones in the presence of other functional groups and its operational simplicity compared to stronger agents like LiAlH₄.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Core Application: A Scaffold for Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including beta-blockers, antivirals, and agonists/antagonists for various receptors. The synthesis of chiral 2-amino-1-phenylethanol from related precursors is a well-established strategy.[7] The hydroxyl group of this compound can be leveraged to introduce a nitrogen-containing moiety, making it a valuable precursor for this class of compounds.

G Start This compound Step1 Activation of Hydroxyl Group Start->Step1 Intermediate Activated Intermediate (e.g., Tosylate, Mesylate) Step1->Intermediate Step2 SN2 Nucleophilic Substitution Intermediate->Step2 Amine Nucleophile (e.g., NH4OH, R-NH2) Final β-Amino Alcohol Derivative Step2->Final

Caption: General workflow for converting this compound to β-amino alcohol derivatives.

Protocol 2: Representative Synthesis of a 2-Amino-1-phenyl-2-phenoxyethanol Derivative

This protocol is a representative model for the synthesis of a chiral amino alcohol, adapted from established methods for similar substrates.[7] It involves the activation of the hydroxyl group to create a good leaving group, followed by nucleophilic substitution.

Part A: Activation via Tosylation

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in an ice bath under an inert atmosphere (e.g., Nitrogen).

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

    • Causality Note: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent SN2 reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Part B: Amination

  • Reaction Setup: Dissolve the crude tosylate from Part A in a suitable solvent like methanol.

  • Nucleophilic Substitution: Add a large excess of concentrated ammonium hydroxide (e.g., 20-30 eq).[7] Seal the reaction vessel tightly.

    • Trustworthiness Note: A large excess of the nucleophile (ammonia) is used to drive the reaction to completion and minimize potential side reactions like elimination or dimerization.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by analyzing the disappearance of the tosylate spot on TLC.

  • Workup and Purification: Evaporate the solvent and excess ammonia under reduced pressure. Dissolve the residue in DCM and wash with water to remove ammonium salts. The basic product can be extracted into an acidic aqueous layer (1M HCl), washed with ether to remove non-basic impurities, and then re-basified with NaOH to precipitate the free amine. The final amino alcohol can be isolated by extraction and purified by crystallization or chromatography.

Application in Bioactive Ketone Synthesis

The oxidation of this compound yields 2-phenoxy-1-phenylethanone. This ketone is not just a synthetic intermediate but has also been identified as a metabolite of potential antimycobacterial compounds, making it a relevant target for medicinal chemistry research.[5] Photocatalytic oxidation has been shown to produce this ketone in high yield.[8]

Protocol 3: Jones Oxidation to 2-Phenoxy-1-phenylethanone

This protocol outlines a classic and reliable method for oxidizing secondary alcohols to ketones.

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water. (Caution: Highly corrosive and toxic).

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone and cool the flask in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution. An immediate color change from orange/red to green is typically observed. Maintain the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, stir for an additional 1-2 hours at room temperature. Monitor the reaction by TLC.

  • Workup: Quench the excess oxidant by adding isopropanol until the orange color disappears completely.

  • Purification: Filter the mixture to remove chromium salts. Evaporate the acetone, and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-phenoxy-1-phenylethanone.

Summary of Key Transformations & Yields
TransformationStarting MaterialKey ReagentsProductRepresentative YieldSource/Rationale
Oxidation This compoundCrO₃/H₂SO₄ (Jones)2-Phenoxy-1-phenylethanone>90%Standard Oxidation
Oxidation (Photocatalytic) This compoundCd-MOF/S/Ni–NiO2-Phenoxy-1-phenylethanone62%[8]
Tosylation This compoundTsCl, Et₃NTosylated Intermediate>95%Standard Procedure
Amination Tosylated IntermediateNH₄OH2-Amino-1-phenyl-2-phenoxyethanol85% (crude)[7]

Conclusion

This compound is a strategically important intermediate whose value lies in the versatile reactivity of its chiral alcohol and the stability of its phenoxy backbone. While extensively studied as a model for lignin degradation, its true potential in pharmaceutical synthesis is realized when used as a scaffold for constructing high-value motifs like chiral β-amino alcohols. The protocols detailed herein provide a validated framework for researchers to synthesize and utilize this compound, enabling the development of complex and biologically active molecules.

References

Application Notes and Protocols for the Evaluation of 2-Phenoxy-1-phenylethanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Agrochemical Potential of 2-Phenoxy-1-phenylethanol

This compound, a bifunctional aromatic ether-alcohol, has primarily been investigated as a model compound in lignin and biomass valorization research due to its structural resemblance to the β-O-4 aryl ether linkage found in lignin.[1] However, its chemical scaffold holds untapped potential for applications within the agrochemical sector. The presence of a phenoxy group linked to a phenylethanol backbone suggests possible interactions with biological targets in pests and plants, warranting a systematic evaluation of its fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. While its use has been noted as a pesticide intermediate, comprehensive public data on its direct agrochemical applications is limited.[2]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the agrochemical potential of this compound. The protocols outlined herein are adapted from established agrochemical screening methodologies and are designed to be robust, reproducible, and provide a clear rationale for each experimental step.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is critical for designing relevant biological assays and formulating it for application.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂--INVALID-LINK--
Molecular Weight 214.26 g/mol --INVALID-LINK--
Appearance Pale yellow liquid[Source 2]
Odor Flowery[Source 2]
Solubility Insoluble in water; Soluble in ethanol, ether, and chloroform[Source 2]
Boiling Point 310-312 °C[Source 2]
Density 1.119 g/cm³ at 20°C[Source 2]

Synthesis and Formulation for Agrochemical Screening

For research purposes, this compound can be synthesized through various established routes. A common method involves a two-step process starting with the etherification of 2-bromoacetophenone with phenol, followed by the reduction of the resulting ketone intermediate.[1]

Protocol 1: Laboratory-Scale Synthesis of this compound

Causality: This protocol is based on a well-documented synthetic route that is feasible in a standard organic chemistry laboratory, providing a reliable source of the compound for screening purposes.[1]

Materials:

  • 2-bromoacetophenone

  • Phenol

  • Potassium carbonate

  • Acetone

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of 2-phenoxy-1-phenylethanone.

    • In a round-bottom flask, dissolve 2-bromoacetophenone and phenol in acetone.

    • Add potassium carbonate and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-phenoxy-1-phenylethanone.

  • Step 2: Reduction to this compound.

    • Dissolve 2-phenoxy-1-phenylethanone in methanol in a round-bottom flask and cool in an ice bath.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Formulation Considerations for Biological Assays

Due to its insolubility in water, this compound must be formulated for use in aqueous-based biological assays. A stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol is typically prepared. For spraying applications, an emulsifiable concentrate (EC) or suspension concentrate (SC) can be developed.[3]

Part 1: Evaluation of Fungicidal Activity

Scientific Rationale: The phenoxy and hydroxyl moieties in this compound are common in fungicidal compounds, suggesting a potential to interfere with fungal cellular processes.[2][4]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Causality: This method is a standardized and quantitative approach to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of a compound against a panel of pathogenic fungi.[5][6]

Materials:

  • This compound

  • DMSO (for stock solution)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Positive control fungicide (e.g., Chlorothalonil)

  • Spectrophotometer (optional)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Inoculum Preparation: Culture fungal strains on appropriate agar plates. Prepare a spore or conidial suspension in sterile saline and adjust the concentration using a hemocytometer or by turbidity to a 0.5 McFarland standard.[5]

  • Assay Setup:

    • Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the test compound working solution to well 1.

    • Perform serial two-fold dilutions from well 1 to well 10.

    • Well 11 serves as a growth control (medium and inoculum), and well 12 as a sterility control (medium only).

  • Inoculation and Incubation: Add the diluted fungal inoculum to each well (except the sterility control). Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: To determine if the compound is fungicidal or fungistatic, aliquot a small volume from the wells showing no growth onto SDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[5]

Data Presentation: In Vitro Fungicidal Activity
Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)
Botrytis cinerea[Insert experimental value][Insert experimental value][Insert experimental value]
Fusarium graminearum[Insert experimental value][Insert experimental value][Insert experimental value]
Alternaria solani[Insert experimental value][Insert experimental value][Insert experimental value]
Protocol 3: In Vivo Fungicidal Assay on Detached Leaves

Causality: This assay provides a more realistic assessment of a compound's protective and curative fungicidal activity on plant tissue.

Materials:

  • Healthy, detached leaves of a susceptible host plant (e.g., tomato, bean)

  • Fungal pathogen spore suspension

  • This compound formulated for spraying

  • Humid chambers (e.g., petri dishes with moist filter paper)

Procedure:

  • Protective Assay:

    • Spray a set of leaves with different concentrations of the formulated this compound.

    • Allow the leaves to dry.

    • Inoculate the treated leaves with the fungal spore suspension.

  • Curative Assay:

    • Inoculate a set of leaves with the fungal spore suspension.

    • After a set incubation period (e.g., 24 hours), spray the leaves with different concentrations of the formulated this compound.

  • Incubation and Assessment: Place the leaves in humid chambers and incubate for 5-7 days. Assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

Part 2: Evaluation of Insecticidal Activity

Scientific Rationale: Many insecticides act on the insect nervous system. The chemical structure of this compound could potentially interact with insect nerve targets.[2]

Protocol 4: In Vitro Insecticidal Bioassay (Contact and Ingestion)

Causality: This protocol allows for the determination of the mode of insecticidal action (contact or ingestion) and the dose-response relationship.

Materials:

  • Test insects (e.g., aphids, caterpillars, fruit flies)

  • This compound dissolved in a suitable solvent (e.g., acetone)

  • Petri dishes or vials

  • Leaf discs or artificial diet

  • Micro-applicator or spray tower

Procedure:

  • Contact Toxicity:

    • Apply a known amount of the test compound to the dorsal thorax of the insects using a micro-applicator.

    • Alternatively, spray the insects directly in a spray tower.

    • Place the treated insects in a clean container with a food source.

  • Ingestion Toxicity:

    • Treat leaf discs or artificial diet with different concentrations of the test compound.

    • Allow the solvent to evaporate.

    • Place the treated food source in a container with the test insects.

  • Observation and Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population).

Data Presentation: Insecticidal Activity
Insect SpeciesAssay TypeLC₅₀ / LD₅₀ (µ g/insect or µg/cm²)Positive Control LC₅₀ / LD₅₀
Myzus persicaeContact[Insert experimental value][Insert experimental value]
Spodoptera lituraIngestion[Insert experimental value][Insert experimental value]

Part 3: Evaluation of Herbicidal Activity

Scientific Rationale: Phenoxy compounds are a well-known class of herbicides that mimic plant hormones, leading to uncontrolled growth and death of susceptible plants.[7] this compound shares some structural similarities with these compounds.

Protocol 5: Pre- and Post-Emergence Herbicidal Screening

Causality: This protocol differentiates between pre-emergent (acting on germinating seeds) and post-emergent (acting on established plants) herbicidal activity.[8][9]

Materials:

  • Seeds of monocot and dicot weed species (e.g., ryegrass, barnyardgrass, pigweed, morning glory)

  • Pots with a suitable soil mix

  • This compound formulated for soil or foliar application

  • Greenhouse or growth chamber with controlled conditions

Procedure:

  • Pre-emergence Assay:

    • Sow seeds in pots.

    • Apply the test compound to the soil surface.

    • Water the pots and place them in a growth chamber.

    • Assess the percentage of seed germination and seedling vigor after a set period (e.g., 14-21 days).

  • Post-emergence Assay:

    • Grow seedlings to the 2-3 leaf stage.

    • Apply the test compound as a foliar spray.

    • Return the plants to the growth chamber.

    • Assess plant injury (e.g., chlorosis, necrosis, stunting) and mortality after 7-14 days.

Part 4: Evaluation of Plant Growth Regulator (PGR) Activity

Scientific Rationale: The structural similarity of this compound to some plant hormones suggests it could have an effect on plant growth and development.[10]

Protocol 6: Seed Germination and Seedling Growth Bioassay

Causality: This is a simple and rapid bioassay to assess the effect of a compound on fundamental plant development processes.[11][12]

Materials:

  • Seeds of a model plant (e.g., lettuce, radish, cress)

  • Petri dishes with filter paper

  • Different concentrations of this compound in an aqueous solution (with a co-solvent if necessary)

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a set number of seeds in each petri dish on moist filter paper.

  • Add a known volume of the test solution to each dish.

  • Seal the dishes and place them in a growth chamber.

  • After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length.

  • Compare the results to a water-only control.

Visualization of Experimental Workflow and Potential Mechanisms

Diagram: General Agrochemical Screening Workflow

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Formulation cluster_screening Biological Screening cluster_analysis Data Analysis & Lead ID Synthesis Synthesis of This compound Formulation Formulation for Biological Assays Synthesis->Formulation Fungicidal Fungicidal Assays (In Vitro & In Vivo) Formulation->Fungicidal Insecticidal Insecticidal Assays (Contact & Ingestion) Formulation->Insecticidal Herbicidal Herbicidal Assays (Pre- & Post-emergence) Formulation->Herbicidal PGR PGR Assays (Seed Germination) Formulation->PGR Data_Analysis Data Analysis (MIC, LC50, etc.) Fungicidal->Data_Analysis Insecticidal->Data_Analysis Herbicidal->Data_Analysis PGR->Data_Analysis Lead_Identification Lead Identification & Optimization Data_Analysis->Lead_Identification

Caption: A generalized workflow for the agrochemical evaluation of a novel compound.

Diagram: Potential Fungicidal Mode of Action

Fungicidal_MoA Compound This compound Membrane Fungal Cell Membrane Compound->Membrane Disruption? Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition? Respiration Mitochondrial Respiration Compound->Respiration Inhibition? Membrane->Ergosterol Cell_Death Fungal Cell Death Ergosterol->Cell_Death Leads to Respiration->Cell_Death Leads to

Caption: Hypothetical fungicidal mechanisms of action for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling this compound.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents.

  • Spill and Waste Disposal: Clean up spills promptly and dispose of chemical waste according to institutional and local regulations.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and emergency procedures.

Conclusion and Future Directions

The protocols detailed in these application notes provide a solid foundation for the initial screening of this compound as a potential agrochemical. Positive results in any of these assays would warrant further investigation, including mode of action studies, structure-activity relationship (SAR) analysis to create more potent analogs, and broader spectrum testing against a wider range of pests and crop species. The exploration of this compound could lead to the development of novel and effective solutions for crop protection.

References

Application Notes and Protocols for Assessing Cell Viability Following Treatment with 2-Phenoxy-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of 2-Phenoxy-1-Phenylethanol

This compound, a bifunctional aromatic ether-alcohol, is a molecule of interest in various chemical research fields, notably as a model compound in lignin and biomass valorization studies due to its β-O-4 aryl ether linkage.[1] Its structural motifs also suggest potential biological activities that warrant investigation in the realm of drug discovery and development. As with any novel compound under investigation for therapeutic potential, a critical initial step is to ascertain its effect on cell viability and to elucidate the underlying mechanisms of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the cellular response to this compound treatment. We will delve into the principles of key cell viability and cell death assays, offering detailed, field-proven protocols to ensure the generation of robust and reproducible data. The focus will be on not just the "how" but the "why," empowering researchers to make informed decisions in their experimental design.

Strategic Selection of Cell Viability Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's effect on cell viability. Therefore, a multi-parametric approach is strongly recommended to gain a holistic understanding. The choice of assays should be guided by the specific questions being asked, such as determining cytotoxic concentrations, differentiating between cytostatic and cytotoxic effects, and identifying the mode of cell death.

Here, we present a curated selection of assays, each interrogating a different aspect of cellular health:

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2][3]Mitochondrial metabolic activity.[2][3]High-throughput, cost-effective, well-established.Indirect measure of viability, can be affected by changes in metabolic rate, requires a solubilization step.[2]
XTT Assay Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[4]Mitochondrial metabolic activity.[4]Simpler and faster than MTT (no solubilization step), suitable for high-throughput screening.Also an indirect measure of viability and sensitive to metabolic alterations.
Neutral Red Uptake Assay Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[5][6][7]Lysosomal integrity and function.[5][6][7]Reflects cell membrane and lysosomal health, cost-effective.Can be influenced by compounds affecting lysosomal pH.
Trypan Blue Exclusion Assay Exclusion of the trypan blue dye by viable cells with intact cell membranes.[8][9][10]Cell membrane integrity.[8][9][10]Simple, rapid, and provides a direct count of viable and non-viable cells.[8]Low-throughput, subjective counting, does not distinguish between apoptosis and necrosis.[11]
Annexin V/PI Staining Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14]Apoptosis and necrosis.[12][13][14]Differentiates between early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights.[12]Requires a flow cytometer, more complex protocol.
Caspase Activity Assay Measures the activity of specific caspases (e.g., caspase-3/7), which are key executioner enzymes in the apoptotic pathway.[15][16][17]Apoptotic pathway activation.[15][16][17]Highly specific for apoptosis, can be adapted for high-throughput screening.Provides a snapshot of caspase activity at a specific time point.

Experimental Workflow for Assessing this compound

A logical and systematic workflow is crucial for obtaining meaningful data. The following diagram illustrates a recommended experimental pipeline for characterizing the cellular effects of this compound.

experimental_workflow cluster_initial_screening Initial Cytotoxicity Screening cluster_mechanism_of_death Mechanism of Cell Death Investigation cluster_confirmation Confirmatory Assays dose_response Dose-Response & Time-Course (e.g., MTT or XTT Assay) ic50 Determine IC50 Value dose_response->ic50 Analyze Data annexin_v Annexin V / PI Staining (Flow Cytometry) ic50->annexin_v Select Concentrations around IC50 caspase Caspase-3/7 Activity Assay ic50->caspase Select Concentrations around IC50 neutral_red Neutral Red Uptake Assay ic50->neutral_red Confirm Cytotoxicity trypan_blue Trypan Blue Exclusion Assay ic50->trypan_blue Confirm Viability Loss

Caption: A structured workflow for evaluating the cellular effects of this compound.

Detailed Protocols

PART 1: Initial Cytotoxicity Screening

The initial step is to determine the concentration range over which this compound exhibits cytotoxic effects. This is typically achieved by performing a dose-response study using a high-throughput metabolic assay like MTT or XTT.

This protocol is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader capable of measuring absorbance at 570 nm[18]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (solvent only) and untreated control wells.[19] Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[2] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

PART 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, the next crucial step is to investigate the mechanism of cell death. The Annexin V/PI staining assay is a powerful tool to differentiate between apoptosis and necrosis.

This assay is based on the principle that during early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

Materials:

  • Cells treated with this compound at concentrations around the determined IC50 value.

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[12]

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_early_apoptosis Early Apoptosis cluster_late_apoptosis Late Apoptosis / Necrosis stimulus This compound ps_translocation Phosphatidylserine (PS) Translocation stimulus->ps_translocation Induces caspase_activation Caspase Activation (e.g., Caspase-3/7) ps_translocation->caspase_activation annexin_v Annexin V Binding ps_translocation->annexin_v membrane_compromise Plasma Membrane Compromise caspase_activation->membrane_compromise Leads to dna_fragmentation DNA Fragmentation membrane_compromise->dna_fragmentation pi_staining Propidium Iodide (PI) Staining membrane_compromise->pi_staining

Caption: Key events in apoptosis and their detection by Annexin V and PI.

This assay quantifies the activity of executioner caspases 3 and 7, which are central to the apoptotic cascade.[15] Many commercial kits are available for this purpose, often employing a luminogenic or fluorogenic substrate that is cleaved by active caspases.

Materials:

  • Cells treated with this compound.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit.

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

PART 3: Confirmatory Assays

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5][20]

Materials:

  • Cells treated with this compound.

  • Neutral Red solution (e.g., 0.33% in water)[5]

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[5]

  • Microplate reader capable of measuring absorbance at 540 nm.[7]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the culture medium and add 100 µL of pre-warmed medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.[7]

  • Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[5]

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10-20 minutes to extract the dye from the cells.[5][6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the control.

This is a classic and straightforward method to differentiate viable from non-viable cells based on membrane integrity.[8][9]

Materials:

  • Cells treated with this compound.

  • Trypan Blue solution (0.4%)[8]

  • Hemocytometer or automated cell counter.

  • Microscope.

Procedure:

  • Cell Harvesting: Harvest the treated cells.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[8][10]

  • Incubation: Allow the mixture to stand for 1-3 minutes at room temperature.[9][10]

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion and Future Directions

By employing the multi-parametric approach detailed in these application notes, researchers can obtain a comprehensive profile of the cellular effects of this compound. The initial cytotoxicity screening will establish the effective concentration range, while the subsequent mechanistic assays will provide crucial insights into whether the compound induces apoptosis or necrosis. Confirmatory assays will further validate these findings.

The data generated through these protocols will form a solid foundation for further preclinical development of this compound or its analogs. Future studies may involve investigating the specific molecular pathways affected by the compound, its effects on different cell lines (including normal and cancerous cells), and ultimately, its efficacy in in vivo models.

References

Application Notes and Protocols for In Vivo Administration of 2-Phenoxy-1-Phenylethanol in Mice

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction and Scientific Rationale

Compound Characteristics: 2-Phenoxy-1-phenylethanol is a solid at room temperature, insoluble in water, but soluble in organic solvents like ethanol, ether, and chloroform.[3] Its molecular weight is 214.26 g/mol .[6] Safety data indicates it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] These properties necessitate careful consideration of vehicle selection and administration route to ensure animal welfare and data integrity.

Extrapolation from Related Compounds: The structurally similar compound, 2-phenoxyethanol, has undergone more extensive toxicological and pharmacokinetic evaluation. Studies in rats and mice have shown that it is rapidly absorbed, metabolized (primarily to phenoxyacetic acid), and excreted.[5][7][8] While not a direct substitute, the data on 2-phenoxyethanol provides a useful starting point for dose range finding and predicting potential metabolic pathways for this compound.

Ethical Considerations: All described procedures must be conducted in accordance with institutional and national animal welfare guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC) in the United States or equivalent bodies.[9][10][11] Adherence to the ARRIVE guidelines for reporting in vivo experiments is strongly recommended to ensure transparency and reproducibility.[9][12] The "3Rs" (Replacement, Reduction, and Refinement) should be a guiding principle in all experimental designs.[9][11]

Vehicle Formulation for a Poorly Soluble Compound

The insolubility of this compound in water is a primary challenge for in vivo administration.[3] The choice of vehicle is critical and depends on the administration route and the experimental objectives. A vehicle control group is mandatory in all studies to differentiate the effects of the compound from those of the vehicle.[13]

Table 1: Recommended Vehicle Formulations

Vehicle StrategyCompositionSuitabilityConsiderations
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline.Oral (PO)Requires uniform suspension. Homogenize thoroughly before each administration.[13]
Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (IP), Oral (PO)DMSO concentration should be minimized due to potential toxicity.[14] Prepare fresh daily.
Lipid-Based Formulation Corn oil or sesame oilOral (PO), Intraperitoneal (IP)Suitable for lipophilic compounds. May enhance oral bioavailability.[14] Ensure sterility for IP injections.

Protocol 2.1: Preparation of an Aqueous Suspension (0.5% CMC)

  • Weigh the required amount of Carboxymethylcellulose (CMC).

  • Slowly add the CMC to sterile water or saline while stirring vigorously to prevent clumping.

  • Continue stirring until a clear, homogenous solution is formed. This may take several hours.

  • Weigh the appropriate amount of this compound.

  • To create a uniform suspension, first wet the compound with a small amount of a surfactant (e.g., 1-2 drops of Tween 80) to form a paste.[13]

  • Gradually add the 0.5% CMC vehicle to the paste while triturating or vortexing until a uniform suspension is achieved.

  • Visually inspect for homogeneity before each dose administration.

Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid systemic exposure vs. first-pass metabolism). The following protocols detail the two most common routes for initial studies: oral gavage (PO) and intraperitoneal injection (IP).

Oral Gavage (PO) Administration

Oral gavage ensures the direct delivery of a precise dose into the stomach.[15] This method is suitable for suspensions and solutions.

Table 2: Oral Gavage Guidelines for Mice

ParameterRecommendationSource(s)
Max Volume 10 mL/kg body weight[15][16][17][18]
Gavage Needle 18-22 gauge, 1-1.5 inches, with a rounded tip[15][17][18]
Animal Restraint Manual scruffing to align the esophagus and stomach[16][18]
Frequency Up to 3 times in a 24-hour period (with justification)[15][17]

Protocol 3.1.1: Step-by-Step Oral Gavage Procedure

  • Preparation:

    • Weigh the mouse to accurately calculate the dosing volume.[16][17]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[16][17]

    • Draw the calculated volume of the this compound formulation into a syringe and attach the gavage needle.

  • Restraint:

    • Grasp the mouse by the scruff of the neck, ensuring the skin is taut but not restricting breathing.[16][19]

    • Hold the mouse in an upright position and gently extend its head back to create a straight line from the mouth to the esophagus.[16][18]

  • Tube Insertion:

    • Insert the gavage needle into the mouth, slightly to one side (in the diastema) to avoid the incisors.[18]

    • Gently advance the needle over the tongue and into the esophagus. The tube should pass smoothly without resistance.[16][18] If resistance is met, withdraw and re-attempt.

  • Dose Administration:

    • Once the needle is inserted to the pre-measured depth, administer the substance slowly and steadily.[15]

    • After administration, remove the needle slowly in the same path it was inserted.[18][20]

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[15][18] This is critical to check for accidental administration into the trachea.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for oral gavage administration in mice.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of a substance into the systemic circulation, bypassing first-pass metabolism in the liver.

Table 3: Intraperitoneal Injection Guidelines for Mice

ParameterRecommendationSource(s)
Max Volume 10 mL/kg body weight[21][22][23]
Needle Size 25-27 gauge[21][22][23]
Injection Site Lower right abdominal quadrant[19][21][23][24]
Technique Bevel up, 30-45° angle to the abdomen[19][21][23]

Protocol 3.2.1: Step-by-Step Intraperitoneal Injection Procedure

  • Preparation:

    • Weigh the mouse to calculate the correct injection volume.

    • Ensure the formulation to be injected is sterile and at room temperature to prevent discomfort.[19][21]

    • Draw the formulation into a sterile syringe with an appropriate needle. Use a new needle and syringe for each animal.[19][21]

  • Restraint:

    • Scruff the mouse with your non-dominant hand and turn it to expose the abdomen (dorsal recumbency).

    • Tilt the mouse's head slightly downwards. This helps to move the abdominal organs away from the injection site.[19]

  • Injection:

    • Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[21][24]

    • Wipe the injection site with 70% alcohol.[19]

    • Insert the needle, bevel facing up, at a 30-40° angle.[21][23] The needle should penetrate the skin and the abdominal wall.

    • Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper placement.[24] If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.

  • Dose Administration:

    • Inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of pain, bleeding at the injection site, or distress.[21]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision pathway for intraperitoneal injection in mice.

Post-Administration Monitoring and Data Collection

Careful monitoring after administration is crucial for both animal welfare and data quality.

Table 4: Post-Administration Monitoring Schedule

Time PointObservationsRationale
0-30 minutes Signs of acute distress (e.g., respiratory difficulty, lethargy, seizures). For PO, check for aspiration. For IP, check for injection site bleeding.To detect immediate adverse reactions to the compound or procedure.
1, 4, 8, 24 hours General clinical signs (posture, activity level, grooming), body weight, food/water intake.To assess the onset and duration of any toxicological or pharmacological effects.
Daily thereafter Continue daily clinical observations and regular body weight measurements.To monitor for chronic toxicity and overall health status.

References

Application Note: Enhancing GC-MS Analysis of 2-Phenoxy-1-phenylethanol Through Silylation and Acylation Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chemical derivatization of 2-phenoxy-1-phenylethanol, a critical β-O-4 lignin model compound, to improve its analytical characteristics for gas chromatography-mass spectrometry (GC-MS). Due to its polar hydroxyl group, this compound can exhibit poor peak shape and thermal instability during GC analysis. This guide presents two robust protocols, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA), to enhance volatility, thermal stability, and chromatographic performance. We offer step-by-step methodologies, explain the chemical rationale behind experimental choices, and provide guidance for interpreting results, enabling researchers, scientists, and drug development professionals to achieve sensitive and reliable quantification of this analyte.

Introduction: The Rationale for Derivatization

This compound is a bifunctional molecule featuring a secondary alcohol and a phenyl ether linkage.[1] Its structure is representative of the most common bond in lignin (the β-O-4 linkage), making it an invaluable model compound for research into biomass conversion, biofuels, and novel catalytic processes.[1][2] Accurate analysis of this compound is crucial for understanding reaction kinetics and mechanisms.

Gas chromatography is a powerful technique for separating volatile compounds.[3] However, direct GC analysis of polar molecules like this compound is often challenging. The presence of the active hydrogen on the hydroxyl group leads to:

  • Poor Volatility: Strong intermolecular hydrogen bonding increases the boiling point, requiring high injection port temperatures that can cause degradation.

  • Thermal Instability: The molecule may degrade at high temperatures, leading to inaccurate quantification.

  • Peak Tailing: Adsorption of the polar hydroxyl group onto active sites within the GC system (e.g., injector liner, column) results in asymmetric peak shapes and reduced resolution.[4]

Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[5] This modification blocks hydrogen bonding, which increases analyte volatility and thermal stability, and improves chromatographic peak shape.[4][6] This note details two effective derivatization strategies: trimethylsilylation and trifluoroacetylation.

Primary Derivatization Protocol: Trimethylsilylation with BSTFA

Trimethylsilylation is a widely used and highly effective derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[4][7] The reaction replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[4] We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the reagent of choice due to its high silylating strength and the volatile nature of its byproducts, which minimizes chromatographic interference.[8] The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst is often employed to enhance reaction kinetics, especially for sterically hindered secondary alcohols like this compound.[9]

Mechanism of Silylation

The derivatization proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA. The TMCS catalyst facilitates the reaction by making the silicon atom more electrophilic. The byproducts, N-methyltrifluoroacetamide and trimethylsilanol, are volatile and typically do not interfere with the analysis.

Experimental Protocol: Silylation

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • GC Vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Protic solvents like water or methanol will react with the silylating reagent and must be removed.[3] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen before proceeding.

  • Reconstitution: Dissolve 1-5 mg of the dried sample or standard in 200 µL of an anhydrous aprotic solvent (e.g., pyridine) in a GC vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block.[9] The elevated temperature ensures the complete derivatization of the secondary alcohol.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Safety Precaution: BSTFA and TMCS are moisture-sensitive and corrosive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Silylation Workflow Diagram

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry Sample/ Standard in GC Vial add_solvent Add 200 µL Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_bstfa Add 100 µL BSTFA + 1% TMCS add_solvent->add_bstfa vortex Vortex Mix (30 seconds) add_bstfa->vortex heat Heat at 60-70°C (30 minutes) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry Sample/ Standard in GC Vial add_solvent Add 200 µL Solvent + 50 µL Base (Pyridine) start->add_solvent add_tfaa Add 100 µL TFAA add_solvent->add_tfaa vortex Vortex Mix (30 seconds) add_tfaa->vortex heat Heat at 50-60°C (15-20 minutes) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

References

Application Note: Utilizing 2-Phenoxy-1-phenylethanol for Mechanistic Studies and Protocol Development in Lignin Depolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lignin, a major component of lignocellulosic biomass, represents the most abundant renewable source of aromatic chemicals on Earth.[1] However, its complex and recalcitrant structure makes efficient depolymerization into valuable platform chemicals a significant scientific challenge.[1][2] The β-O-4 (aryl-alkyl ether) linkage is the most prevalent bond in the lignin polymer, constituting approximately 50% of all linkages.[1][3] Consequently, strategies for lignin valorization are heavily focused on the selective cleavage of this bond. This application note details the use of 2-phenoxy-1-phenylethanol, a critical model compound that accurately represents the β-O-4 linkage, for studying depolymerization mechanisms and developing robust catalytic protocols.[4] We provide an in-depth look at the primary catalytic cleavage pathways, detailed experimental protocols for laboratory-scale reactions, and validated methods for product analysis, aimed at researchers and scientists in chemistry, materials science, and biorefinery development.

Introduction: The Challenge and Opportunity of Lignin Valorization

Lignin: An Underutilized Aromatic Biopolymer

Lignin is a three-dimensional amorphous polymer composed of phenylpropanoid units (p-coumaryl, coniferyl, and sinapyl alcohols) linked by various ether and carbon-carbon bonds.[1] In traditional pulping and bioethanol industries, lignin is often treated as a waste product and burned for energy.[1] However, its inherent aromatic structure makes it a prime candidate for producing high-value chemicals that are currently derived from petroleum, such as phenols, aromatic aldehydes, and other platform molecules.

The Significance of the β-O-4 Aryl Ether Linkage

The key to unlocking lignin's potential lies in the selective cleavage of its inter-unit linkages. The β-O-4 aryl ether bond is the most abundant and also one of the most labile linkages, making it the primary target for depolymerization strategies.[3][5] Efficient and selective scission of the β-O-4 bond is paramount to achieving high yields of desired monomeric aromatic compounds while minimizing undesirable side reactions like condensation or charring.

This compound: An Essential Model for Depolymerization Studies

Due to the structural complexity of native lignin, initial mechanistic investigations and catalyst screening are most effectively performed on model compounds. This compound serves as an ideal substrate because its structure contains the quintessential β-O-4 linkage, allowing for precise and reproducible studies of catalytic activity and reaction pathways.[4] Insights gained from this model compound are foundational for designing processes applicable to real lignin feedstocks.[6]

Core Principles: Mechanisms of β-O-4 Linkage Cleavage

The depolymerization of this compound can be achieved through several catalytic routes, primarily categorized as acid-catalyzed, base-catalyzed, and metal-catalyzed pathways.

Acid-Catalyzed Pathways and Intermediate Stabilization

Acid-catalyzed depolymerization (acidolysis) typically involves protonation of the α- or β-hydroxyl group, followed by water elimination to form a carbocation intermediate, which facilitates the cleavage of the β-O-4 ether bond.[7][8] A significant challenge in acidolysis is the high reactivity of the aldehyde intermediates formed, which can lead to undesirable condensation and repolymerization reactions.[7] A field-proven strategy to mitigate this is the in-situ stabilization of these aldehydes by trapping them with diols, such as ethylene glycol, to form more stable cyclic acetals, thereby markedly increasing monomer yields.[7][9]

Base-Catalyzed Cleavage Mechanisms

Base-catalyzed depolymerization proceeds through the deprotonation of hydroxyl groups, which initiates the cleavage of the β-O-4 linkage.[10][11][12] Studies using density functional theory (DFT) have shown that this process involves the formation of an intermediate, with strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) being particularly effective catalysts.[10][11] The reaction conditions, particularly temperature, must be carefully controlled, as high temperatures (>270°C) are often required, which can also promote cleavage of other functional groups.[13][14]

Metal-Catalyzed Hydrogenolysis and Oxidation

A wide array of heterogeneous metal catalysts have been developed for lignin depolymerization. These processes can be broadly divided into two categories:

  • Reductive Cleavage (Hydrogenolysis): This is the most common approach, involving the cleavage of C-O bonds with the addition of hydrogen. Noble metals (e.g., Pd, Pt, Ru) and non-precious transition metals (e.g., Ni, Co, Cu) supported on various materials (e.g., carbon, CeO₂, zeolites) are effective.[2][15][16][17] The reaction pathway often involves the initial dehydrogenation of the alcohol group to a ketone, which weakens the adjacent C-O bond and facilitates its cleavage.[18][19]

  • Oxidative Cleavage: This pathway uses an oxidant (often O₂) to break C-C and C-O bonds, which can yield valuable aromatic aldehydes and acids like vanillin and vanillic acid.[17][20] For instance, palladium nanoparticles supported on cerium oxide (Pd/CeO₂) have been shown to efficiently catalyze the oxidative conversion of this compound to phenol and acetophenone.[21][22]

Lignin_Model_Cleavage cluster_0 β-O-4 Model Compound cluster_1 Catalytic Cleavage cluster_2 Depolymerization Products PPE This compound Catalysis Acid, Base, or Metal Catalyst PPE->Catalysis β-O-4 Bond Scission Phenol Phenol Catalysis->Phenol Styrene_deriv Styrene derivatives, Acetophenone, etc. Catalysis->Styrene_deriv Experimental_Workflow A 1. Reaction Setup (Substrate, Catalyst, Solvent in Reactor) B 2. System Purge & Pressurize (e.g., with N₂ then H₂/O₂) A->B C 3. Catalytic Reaction (Heat and Stir for set time) B->C D 4. Quenching & Filtration (Cool reactor, filter catalyst) C->D E 5. Product Extraction & Analysis (Add internal standard, extract with solvent, Inject into GC-MS) D->E F 6. Data Interpretation (Calculate Conversion & Yield) E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenoxy-1-phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenoxy-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The most common and direct route to this compound is the base-catalyzed ring-opening of styrene oxide with phenol. This reaction, while straightforward in principle, involves nuances in regioselectivity and reaction conditions that are critical for success. This guide focuses on this primary pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing validated solutions.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix this?

Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. Let's break down the most common culprits.[1][2]

1. Incomplete Phenoxide Formation:

  • Causality: The reaction proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring.[3][4] If phenol is not sufficiently deprotonated, the concentration of the active nucleophile is too low, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Base Strength: Ensure you are using a base strong enough to deprotonate phenol effectively (pKa ≈ 10). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[2]

    • Stoichiometry: Use at least one full equivalent of the base relative to phenol. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the equilibrium towards the phenoxide.

    • Solvent Choice: Use a polar aprotic solvent such as DMF or anhydrous THF.[2][5] These solvents solvate the cation of the base, leaving the anion more naked and nucleophilic, without interfering with the reaction by protonating the phenoxide.

2. Poor Reagent Quality:

  • Causality: Reagents that are old, impure, or improperly stored can inhibit the reaction or introduce side products.[1]

  • Troubleshooting Steps:

    • Styrene Oxide: Styrene oxide can slowly polymerize upon storage. It is advisable to use freshly opened or distilled styrene oxide for best results.

    • Phenol: Phenol is hygroscopic and can be oxidized, often appearing pink or brown. Use pure, crystalline phenol.

    • Solvents: The presence of water is highly detrimental as it will consume the base and protonate the phenoxide nucleophile.[1][2] Always use anhydrous solvents.

3. Suboptimal Temperature Control:

  • Causality: Like most chemical reactions, this synthesis is sensitive to temperature. Excessively low temperatures will result in a very slow reaction rate, while high temperatures can promote unwanted side reactions.[6][7]

  • Troubleshooting Steps:

    • Gently heat the reaction mixture, typically in the range of 50-80 °C.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low-yield issues.

G Workflow: Diagnosing Low Yields start Low Yield Encountered reagents 1. Verify Reagent Purity & Stoichiometry start->reagents phenol_check Is Phenol fully deprotonated? (Base strength/amount) reagents->phenol_check Stoichiometry purity_check Are reagents pure & anhydrous? reagents->purity_check Purity conditions 2. Assess Reaction Conditions temp_check Is temperature optimal? conditions->temp_check time_check Is reaction time sufficient? conditions->time_check workup 3. Review Workup & Purification phenol_check->conditions Yes solution_base Solution: Use stronger/more base (e.g., NaH). Use polar aprotic solvent. phenol_check->solution_base No purity_check->conditions Yes solution_purify Solution: Use fresh/distilled styrene oxide. Use anhydrous solvents. purity_check->solution_purify No temp_check->workup Yes solution_temp Solution: Optimize temperature (50-80°C). Monitor via TLC. temp_check->solution_temp No time_check->workup Yes solution_time Solution: Extend reaction time based on TLC. time_check->solution_time No

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Question: I am observing a significant amount of an impurity with the same mass as my product. What is it and how can I prevent its formation?

Answer: This is a classic regioselectivity problem. The impurity is almost certainly the regioisomer, 1-phenoxy-2-phenylethanol . Its formation is dictated by the reaction mechanism (acidic vs. basic conditions).

  • Causality & Mechanism: The ring-opening of an unsymmetrical epoxide like styrene oxide can occur at two different carbons.

    • Under Basic Conditions (Desired): The reaction proceeds via an SN2 mechanism . The strong phenoxide nucleophile attacks the less sterically hindered carbon atom (the terminal CH₂ group). This results in the desired product, this compound.[3][4]

    • Under Acidic Conditions (Undesired): If the reaction medium is acidic, the epoxide oxygen is protonated first. The ring then opens to form a carbocation-like transition state. Due to the adjacent phenyl group, the benzylic carbon can better stabilize a positive charge. The nucleophile (phenol, in this case) will then preferentially attack this more substituted benzylic carbon, leading to the undesired 1-phenoxy-2-phenylethanol regioisomer.[9][10]

  • Troubleshooting & Prevention:

    • Ensure Basic Conditions: The most critical factor is to maintain strictly basic conditions throughout the reaction. Avoid any acidic contaminants.

    • Order of Addition: A robust procedure involves first preparing the phenoxide salt by reacting phenol with the base, and only then adding the styrene oxide to the pre-formed nucleophile. This ensures the epoxide is always in a basic environment.

Reaction Mechanism: Base-Catalyzed Epoxide Ring-Opening

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Protonation phenol Phenol phenoxide Phenoxide (Nucleophile) phenol->phenoxide + Base - H₂ base Base (e.g., NaH) transition_state [Transition State] phenoxide->transition_state Attack at less hindered carbon styrene_oxide Styrene Oxide styrene_oxide->transition_state alkoxide Intermediate Alkoxide transition_state->alkoxide Ring Opening product This compound (Desired Product) alkoxide->product + H⁺ workup Aqueous Workup (H₂O) workup->product

References

Technical Support Center: Ensuring the Stability of 2-phenoxy-1-phenylethanol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenoxy-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage and stability of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to maintain the integrity of your this compound samples, ensuring the reliability and reproducibility of your experiments.

Introduction to this compound and its Stability

This compound is a versatile organic compound with a molecular formula of C14H14O2. It is a pale yellow liquid with a floral odor, soluble in various organic solvents, and finds applications in the fragrance, pharmaceutical, and agrochemical industries. While generally stable under normal conditions, improper storage can lead to degradation, compromising its purity and affecting experimental outcomes. This guide will delve into the potential degradation pathways and provide actionable strategies to prevent them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is generally at room temperature, sealed in a dry environment. Some suppliers recommend storage at 2-8°C. It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen.

Q2: How sensitive is this compound to light?

While specific photodegradation studies on this compound are not extensively available in the provided search results, aromatic compounds, in general, can be susceptible to degradation upon exposure to UV light. It is a good laboratory practice to store the compound in an amber or opaque container to minimize light exposure.

Q3: Can this compound oxidize during storage?

Yes, like many organic molecules containing ether and alcohol functionalities, this compound can be susceptible to oxidation over time, especially if exposed to air. The presence of oxygen can lead to the formation of various oxidation products. To mitigate this, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, particularly for long-term storage.

Q4: What are the potential degradation products of this compound?

Under forced conditions such as catalytic hydrogenolysis or photocatalytic oxidation, this compound is known to degrade into smaller aromatic compounds. The primary cleavage occurs at the C-O ether bond. Potential degradation products that could form under harsh conditions include:

  • Phenol

  • Acetophenone

  • 2-Phenylethanol

While the degradation pathways under typical storage conditions are expected to be much slower and may yield different products, awareness of these potential impurities is crucial for analytical monitoring.

Troubleshooting Guide: Common Storage Issues and Solutions

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Change in color (e.g., darkening) Oxidation of the compound.Store the material under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen. Oxidation can be initiated or accelerated by light and heat, so also ensure storage in a cool, dark place.
Appearance of a new peak in analytical chromatogram (e.g., HPLC, GC) Chemical degradation leading to the formation of impurities.Identify the impurity using techniques like GC-MS or LC-MS. Compare the retention time with standards of potential degradation products like phenol or acetophenone. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere).
Inconsistent experimental results Degradation of the starting material, leading to lower effective concentration and potential interference from impurities.Re-analyze the purity of the stored this compound using a validated analytical method. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to the recommended storage protocols.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and columns available.

Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards of potential degradation products (e.g., phenol, acetophenone)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of this compound and potential degradation product standards in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks based on the retention times of the standards. Calculate the purity of the this compound sample by determining the area percentage of the main peak. Quantify any detected impurities using the calibration curves of the respective standards.

Protocol 2: Monitoring Long-Term Stability

Objective: To evaluate the stability of this compound under specific storage conditions over an extended period.

Method:

  • Initial Analysis: Upon receiving a new batch of this compound, perform an initial purity analysis using the HPLC method described in Protocol 1. This will serve as the baseline (T=0).

  • Sample Aliquoting and Storage: Aliquot the compound into several small, inert containers (e.g., amber glass vials with PTFE-lined caps). Store the aliquots under the desired conditions (e.g., room temperature in the dark, 4°C, etc.). For some aliquots, you may consider flushing the headspace with an inert gas before sealing.

  • Periodic Testing: At predetermined time points (e.g., 3, 6, 12, 24 months), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the purity of each aliquot using the same validated HPLC method used for the initial analysis.

  • Data Comparison: Compare the purity results and the chromatograms over time. Look for any decrease in the main peak area and the appearance or increase of impurity peaks.

Visualizing Degradation and Prevention

Logical Workflow for Storage and Handling

StorageWorkflow cluster_receiving Receiving and Initial Assessment cluster_storage Storage Conditions cluster_monitoring Ongoing Monitoring cluster_usage Usage receive Receive this compound initial_analysis Perform Initial Purity Analysis (T=0) receive->initial_analysis storage_conditions Store in tightly sealed, opaque container initial_analysis->storage_conditions temp_control Cool, dry, well-ventilated area (Room Temp or 2-8°C) storage_conditions->temp_control inert_atm Consider inert atmosphere (Nitrogen/Argon) for long-term storage_conditions->inert_atm periodic_testing Periodic Purity Testing storage_conditions->periodic_testing visual_inspection Visual Inspection for Color Change periodic_testing->visual_inspection use_in_experiment Use in Experiments periodic_testing->use_in_experiment visual_inspection->use_in_experiment

Caption: Recommended workflow for receiving, storing, and monitoring this compound.

Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Products (under forced conditions) parent This compound C₁₄H₁₄O₂ phenol Phenol C₆H₆O parent->phenol Ether Cleavage acetophenone Acetophenone C₈H₈O parent->acetophenone Oxidation & Cleavage phenylethanol 2-Phenylethanol C₈H₁₀O parent->phenylethanol Ether Cleavage

Common impurities in commercial 2-phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing commercial 2-phenoxy-1-phenylethanol. It is structured as a series of frequently asked questions (FAQs) to directly address common issues related to impurities that may be encountered during experimentation. This document provides in-depth explanations of the origins of these impurities, their potential impact on experimental outcomes, and detailed protocols for their identification and mitigation. Our goal is to empower users with the scientific understanding and practical tools necessary to ensure the integrity and reproducibility of their work.

Frequently Asked Questions (FAQs)

FAQ 1: Identifying Common Impurities

Question: What are the most common impurities in my commercial this compound, and where do they originate?

Answer: The purity of commercial this compound typically ranges from 97% to upwards of 99%, with the remaining percentage composed of structurally related impurities.[1] These compounds are almost exclusively artifacts of the synthetic process. The most prevalent commercial synthesis involves the base-catalyzed ring-opening of styrene oxide with phenol .

This seemingly straightforward reaction can give rise to several byproducts and leave behind unreacted starting materials.

Causality Behind Impurity Formation:

  • Unreacted Starting Materials: The most common impurities are often residual starting materials. Due to reaction equilibria and kinetics, it is common to find trace amounts of Phenol and unreacted Styrene Oxide . Phenol, in particular, can be challenging to remove completely without sophisticated purification techniques.

  • Side-Reaction Products: An alternative, though less common, synthetic route involves the reaction of 2-bromoacetophenone with phenol to form an intermediate ketone (2-phenoxy-1-phenylethanone), which is then reduced.[2] In this case, the 2-Phenoxy-1-phenylethanone intermediate can remain as an impurity if the reduction step is incomplete.

  • Degradation Products: this compound is a model compound used to study the cleavage of β-O-4 linkages in lignin.[2] These studies reveal that under certain conditions (e.g., catalytic stress, high temperatures), the molecule can degrade into compounds like Acetophenone and 2-Phenylethanol .[2] These compounds could potentially form in small amounts during synthesis or through improper storage.

The following diagram illustrates the primary synthesis pathway and the points at which key impurities can arise.

G Fig 1. Synthesis Pathway and Origin of Impurities cluster_reactants Starting Materials phenol Phenol imp_phenol Unreacted Phenol phenol->imp_phenol Residual reaction phenol->reaction styrene_oxide Styrene Oxide imp_styrene Unreacted Styrene Oxide styrene_oxide->imp_styrene Residual styrene_oxide->reaction main_product This compound (Desired Product) imp_ketone 2-Phenoxy-1-phenylethanone (From alternate synthesis or oxidation) main_product->imp_ketone Oxidation imp_acetophenone Acetophenone (Degradation) main_product->imp_acetophenone Degradation reaction->main_product Main Reaction (Base Catalyzed)

Fig 1. Synthesis Pathway and Origin of Impurities
FAQ 2: Troubleshooting Experimental Issues

Question: My experiment is giving inconsistent results. Could impurities in the this compound be the cause?

Answer: Absolutely. While seemingly minor, the impurities discussed can have significant and often unpredictable effects on experimental systems, particularly in sensitive applications like catalysis, biological assays, or formulation science.

  • Expertise & Experience: In catalysis research, for example, residual phenol is not an inert bystander. Its acidic proton and aromatic ring can interact with catalyst surfaces, poison active sites, or alter the electronic environment, leading to changes in reaction kinetics and selectivity. Similarly, in biological systems, phenol is a known antiseptic and can exhibit cytotoxic effects, confounding the results of cell-based assays. The ketone impurity (2-phenoxy-1-phenylethanone) possesses a reactive carbonyl group that can participate in unintended side reactions not possible with the parent alcohol.

Trustworthiness through Self-Validation: To determine if impurities are affecting your results, a systematic approach is necessary. We recommend running a control experiment where the impact of the most likely impurity, phenol , is tested directly.

  • Control Experiment: Re-run your experiment using your standard lot of this compound.

  • Spiking Experiment: Run a parallel experiment where you "spike" the reaction with a small, known quantity of pure phenol (e.g., 1-2% of the molar concentration of your primary reagent).

  • Comparison: If the results of the "spiking experiment" deviate from your control in a manner that mimics your previously observed inconsistencies, it strongly suggests that batch-to-batch variations in phenol content are the root cause.

This self-validating system provides a logical and experimentally sound method to diagnose the issue without requiring immediate access to advanced analytical instrumentation.

FAQ 3: Analytical Identification and Quantification

Question: How can I confirm the identity and quantity of these impurities in my specific lot of this compound?

Answer: The most reliable methods for identifying and quantifying these impurities are chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Data Summary: Common Impurities and Analytical Profile

Impurity NameChemical StructureOriginTypical Analytical MethodExpected Retention
Phenol C₆H₅OHUnreacted Starting MaterialReversed-Phase HPLCElutes earlier than the main peak
Styrene Oxide C₈H₈OUnreacted Starting MaterialGC-MS or Normal-Phase HPLCVaries significantly with method
2-Phenoxy-1-phenylethanone C₁₄H₁₂O₂Incomplete Reduction / OxidationReversed-Phase HPLCElutes later than the main peak
Acetophenone C₈H₈ODegradation ProductGC-MS or Reversed-Phase HPLCElutes much earlier than the main peak

Analytical Workflow Diagram:

The following diagram outlines a standard workflow for the analytical assessment of your material.

G Fig 2. Analytical Workflow for Impurity Profiling start Receive Commercial This compound prep Sample Preparation (Dissolve in suitable solvent, e.g., Acetonitrile/Water) start->prep hplc Reversed-Phase HPLC Analysis (C18 Column) prep->hplc Primary Method gc GC-MS Analysis (For volatile impurities like Styrene Oxide) prep->gc Secondary Method (if needed) data Data Acquisition (Chromatogram) hplc->data gc->data id Peak Identification (Compare retention times to standards) data->id quant Quantification (Area % or external standard calibration) id->quant report Generate Purity Report & Impurity Profile quant->report

Fig 2. Analytical Workflow for Impurity Profiling

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the separation of this compound from its common non-volatile impurities. Method validation and optimization for your specific instrumentation are recommended.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Conditions:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: Start with 60% A / 40% B, ramp to 20% A / 80% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 25 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Phenol, being more polar, will typically have a shorter retention time.

    • The ketone impurity (2-phenoxy-1-phenylethanone), being less polar, will have a longer retention time.

    • Calculate impurity levels using the area percentage method. For higher accuracy, quantification against certified reference standards is required.

References

Technical Support Center: Troubleshooting Poor Yield in 2-Phenoxy-1-Phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenoxy-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity product.

Introduction to the Synthesis of this compound

This compound is a key structural motif found in various biologically active compounds and serves as a crucial intermediate in pharmaceutical and materials science.[1] Its synthesis is most commonly achieved via a Williamson ether synthesis-type reaction, where a phenoxide nucleophile attacks a suitable electrophile. Two primary routes are prevalent:

  • Ring-opening of Styrene Oxide with Phenol: This is a direct and atom-economical approach where phenoxide attacks the epoxide ring of styrene oxide.

  • Nucleophilic Substitution on a 2-Halo-1-phenylethanol derivative: This involves the reaction of phenoxide with a pre-functionalized substrate, such as 2-bromo-1-phenylethanol.

A related two-step approach involves the initial etherification of a haloacetophenone with phenol, followed by the reduction of the resulting ketone to the desired alcohol.[1] Each of these methods has its own set of challenges that can lead to diminished yields. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you may encounter during your experiments. We delve into the root causes and provide actionable solutions based on established chemical principles.

Issue 1: Very Low or No Product Formation

Q: I have set up my reaction (phenol and styrene oxide with a base) but upon work-up, I see very little or no desired product. What are the likely causes?

A: This is a common and frustrating issue that can often be traced back to a few key factors. Let's break down the possibilities:

  • Ineffective Deprotonation of Phenol: The formation of the phenoxide ion is the critical first step. If the base is not strong enough or is of poor quality, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Causality: Phenol has a pKa of approximately 10. The base used must be strong enough to deprotonate it effectively. While NaOH or KOH are commonly used, their effectiveness can be hampered by the presence of water. Sodium hydride (NaH), a stronger base, ensures irreversible deprotonation but requires strictly anhydrous conditions.[2]

    • Solution:

      • Choice of Base: For robust and complete deprotonation, consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.[2] If using hydroxides, ensure they are fresh and of high purity.

      • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base and also lead to undesired side reactions, such as the hydrolysis of styrene oxide to form phenylethane-1,2-diol.[3] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Poor Quality of Reagents: The purity of your starting materials is paramount.

    • Causality: Impurities in phenol can inhibit the reaction. Styrene oxide can degrade over time, especially if exposed to moisture or acidic conditions, leading to polymerization or isomerization to phenylacetaldehyde.[4]

    • Solution: Use freshly opened or purified reagents. The purity of styrene oxide can be checked by NMR before use.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Causality: Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic.[5] Protic solvents, such as ethanol, can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity.[6]

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO. If using THF, which is less polar, the reaction may require longer reaction times or higher temperatures.

Issue 2: The Reaction Stalls and Does Not Go to Completion

Q: My reaction starts, as indicated by TLC, but it seems to stall, leaving a significant amount of starting material even after prolonged reaction times. Why is this happening?

A: A stalling reaction can be due to several factors, often related to reaction conditions and reagent stability.

  • Insufficient Reaction Temperature or Time:

    • Causality: Like most chemical reactions, the Williamson ether synthesis has an activation energy that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.[1]

    • Solution: Gradually increase the reaction temperature. A typical range for this reaction is between 50-100 °C.[7] Monitor the reaction progress by TLC to determine the optimal reaction time. Without allowing the reaction to reflux for an adequate period (which can range from 1 to 8 hours), it may not proceed to completion.[8]

  • Deactivation of the Nucleophile or Electrophile:

    • Causality: As mentioned previously, moisture can quench the phenoxide. Additionally, side reactions can consume the styrene oxide.

    • Solution: Re-evaluate the reaction setup for potential sources of moisture. Ensure the inert atmosphere is maintained throughout the reaction.

  • Solubility Issues:

    • Causality: If the reagents are not fully dissolved, the reaction becomes heterogeneous and the rate will be limited by the mass transfer between phases.[9]

    • Solution: Ensure your chosen solvent can dissolve all reactants at the reaction temperature. If solubility is an issue, a change of solvent or the use of a co-solvent may be necessary.

Issue 3: Significant Formation of Byproducts

Q: My reaction yields a complex mixture of products, and the yield of this compound is low. What are these byproducts and how can I minimize them?

A: Byproduct formation is a major contributor to low yields. Identifying the byproducts can provide valuable clues about what is going wrong in your reaction.

  • Phenylethane-1,2-diol:

    • Causality: This is a common byproduct resulting from the hydrolysis of styrene oxide in the presence of water.[3] This reaction can be catalyzed by both acidic and basic conditions.

    • Solution: The most critical factor is to maintain strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere.[4]

  • Phenylacetaldehyde:

    • Causality: Styrene oxide can isomerize to phenylacetaldehyde, a reaction that can be catalyzed by acidic or basic conditions.[4]

    • Solution: Maintain a neutral or slightly basic pH. If using a strong base, ensure it is added slowly and the temperature is controlled to avoid localized areas of high basicity.

  • C-Alkylated Phenol:

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to give the desired ether, or at the ortho or para positions of the aromatic ring (C-alkylation).[8] C-alkylation is more prevalent in protic solvents which can hydrogen-bond with the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic.[6]

    • Solution: Use polar aprotic solvents like DMF or DMSO to favor O-alkylation.[5]

  • Polymerization of Styrene Oxide:

    • Causality: In the presence of strong acids or bases, styrene oxide can undergo polymerization.[9]

    • Solution: Careful control of the reaction temperature and the rate of addition of reagents can minimize polymerization. Using a milder base like potassium carbonate (K₂CO₃) may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound is better, the one starting from styrene oxide or the one from 2-bromo-1-phenylethanol?

A1: The choice of synthetic route depends on several factors including the availability of starting materials, desired scale, and safety considerations. The reaction of phenol with styrene oxide is more atom-economical as it involves a direct addition. However, the regioselectivity of the epoxide ring-opening needs to be carefully controlled. Under basic conditions, the phenoxide will preferentially attack the less sterically hindered terminal carbon of the epoxide, which would lead to the undesired isomer, 1-phenoxy-2-phenylethanol. To obtain the desired this compound, the reaction should be directed to attack the benzylic carbon. This is typically favored under acidic conditions, but these conditions can also promote side reactions. The synthesis from 2-bromo-1-phenylethanol and phenoxide is a more traditional SN2 reaction and offers better control over regioselectivity, but it involves an additional step to prepare the halo-alcohol.

Q2: What is the role of a phase transfer catalyst in this reaction?

A2: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly beneficial, especially in reactions where the reactants are in different phases (e.g., a solid base in an organic solvent). The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the electrophile. This can increase the reaction rate, allow for the use of milder reaction conditions, and improve yields.[10][11]

Q3: How do I purify the crude this compound?

A3: The two primary methods for purification are recrystallization and column chromatography. The choice depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities than the product in a particular solvent, recrystallization can be a simple and effective method.

  • Column Chromatography: This is a more versatile technique for separating compounds with different polarities. For this compound, a silica gel column is typically used. The eluent system needs to be determined by thin-layer chromatography (TLC). A common starting point for the eluent is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.[12][13] For example, starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate is a common strategy.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The 1H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the ether oxygen.[9][14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretch of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid samples.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on the principles of Williamson ether synthesis.

Materials:

  • Phenol

  • 2-Bromo-1-phenylethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve phenol (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1-phenylethanol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaOH (1.1)EthanolReflux6~40-50(Analogous)
2K₂CO₃ (1.5)DMF70-1104>80(Analogous)
3NaH (1.1)THFReflux8>90[2] (General Principle)
4K₂CO₃ (2.0)AcetoneReflux12~70-80(General Knowledge)

Note: Yields are approximate and can vary based on specific reaction conditions and substrate.

Visualizations

Reaction Mechanism: Base-Catalyzed Ring Opening of Styrene Oxide by Phenol

G cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide styrene_oxide Styrene Oxide intermediate Alkoxide Intermediate styrene_oxide->intermediate phenoxide_nuc Phenoxide Ion phenoxide_nuc->intermediate SN2 Attack on Benzylic Carbon intermediate_prot Alkoxide Intermediate product This compound intermediate_prot->product Protonation water Water (from Step 1) water->product

Caption: Mechanism of the base-catalyzed reaction of phenol with styrene oxide.

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low Yield of this compound check_reagents Check Purity and Quality of Starting Materials start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_base Evaluate Base Strength and Quality start->check_base check_temp_time Optimize Temperature and Reaction Time start->check_temp_time check_solvent Assess Solvent Choice start->check_solvent purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents dry_glassware Dry Glassware/Solvents, Use Inert Atmosphere check_conditions->dry_glassware stronger_base Use Stronger Base (e.g., NaH) check_base->stronger_base increase_temp Increase Temperature, Monitor by TLC check_temp_time->increase_temp change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent

Caption: A logical workflow for troubleshooting low product yield.

References

Troubleshooting Guide: Enhancing Selectivity in 2-Phenoxy-1-phenylethanol Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand the challenges researchers face in harnessing the potential of biomass. The selective cleavage of the β-O-4 ether linkage in lignin, often studied using the model compound 2-phenoxy-1-phenylethanol, is a critical step in converting this abundant polymer into valuable aromatic chemicals. However, achieving high selectivity is a common stumbling block, where side reactions compete with the desired C-O bond scission.

This technical support guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemistry, troubleshooting common experimental hurdles, and making informed decisions to optimize your catalytic system.

This section addresses specific issues you might encounter during your experiments. The solutions are based on established catalytic principles and field-proven insights.

Problem 1: My conversion of this compound is low.

A low conversion rate is a primary indicator that your catalytic system is not performing optimally. Before adjusting for selectivity, you must ensure the catalyst is active under your chosen conditions.

► Possible Cause A: Catalyst Inactivity or Insufficient Loading

The choice of catalyst is paramount. Different catalysts operate via different mechanisms and have varying activities.[1]

  • Expert Insight: Noble metal catalysts (e.g., Ru/C, Pd/C) are often highly active for hydrogenolysis but can be expensive and may require careful handling to prevent deactivation.[2][3] Base metal catalysts (e.g., Ni-based, Co-based) are more economical but may require higher temperatures or specific formulations to achieve comparable activity.[4] Acid catalysts, such as metal triflates, can also effectively cleave C-O bonds, often without the need for high-pressure hydrogen.[5][6]

  • Troubleshooting Steps:

    • Verify Catalyst Health: Ensure your catalyst has not been poisoned. Sulfur from precursor materials or contaminants in solvents can deactivate many metal catalysts.[7] If possible, use a fresh batch of catalyst.

    • Increase Catalyst Loading: Low loading can be a simple reason for poor conversion. Incrementally increase the catalyst weight percentage (e.g., from 5 wt% to 10 wt% relative to the substrate) to see if conversion improves.

    • Consider a Different Catalyst: If increasing loading is ineffective, your chosen catalyst may be unsuitable for the reaction conditions. Consult the literature for catalysts proven to be effective for β-O-4 cleavage (see FAQ 1 for a comparison table).

► Possible Cause B: Suboptimal Reaction Conditions

The interplay of temperature, pressure, and time dictates reaction kinetics.

  • Expert Insight: The cleavage of the β-O-4 bond is an energy-intensive process. For many catalytic systems, temperatures in the range of 140-250°C are required to see significant conversion.[2][8] For hydrogenolysis reactions, hydrogen pressure is a critical factor; insufficient H₂ pressure can starve the catalyst.

  • Troubleshooting Steps:

    • Temperature Screening: Perform a temperature screen (e.g., 160°C, 180°C, 200°C, 220°C) while keeping other parameters constant. Be aware that excessively high temperatures can lead to undesired side reactions and reduce selectivity.[8]

    • Increase H₂ Pressure: For hydrogenolysis, ensure your reactor is adequately pressurized (common ranges are 10-40 bar). Confirm that there are no leaks.[4]

    • Extend Reaction Time: The reaction may simply be slow. Run a time-course study (e.g., 2, 4, 6, 8 hours) to determine the point at which conversion plateaus.

Problem 2: My conversion is high, but the selectivity to desired phenols is poor. I'm seeing a lot of ring-hydrogenated products (e.g., cyclohexanols).

This is a classic selectivity problem where the catalyst is too aggressive, leading to the hydrogenation of the aromatic rings after the initial C-O cleavage.[9]

► Possible Cause A: Reaction Conditions are Too Harsh

  • Expert Insight: High hydrogen pressure and high temperatures, while beneficial for conversion, can flood the catalyst surface with activated hydrogen, promoting the saturation of the aromatic rings.[9] Phenol, a primary product, can be readily hydrogenated to cyclohexanol if it remains on the catalyst surface under these conditions.[9]

  • Troubleshooting Steps:

    • Reduce H₂ Pressure: Lower the initial hydrogen pressure. Often, sufficient H₂ is needed for the cleavage reaction without oversaturating the system.

    • Lower the Temperature: Operate at the lowest temperature that still provides acceptable conversion. This minimizes the energy available for the thermodynamically favorable but often undesired ring hydrogenation.

    • Consider Transfer Hydrogenolysis: Switch from molecular hydrogen (H₂) to a hydrogen-donor solvent like isopropanol or ethanol.[10][11] This technique, known as catalytic transfer hydrogenolysis (CTH), provides a milder and often more selective source of hydrogen.[11]

► Possible Cause B: Inappropriate Catalyst or Solvent Choice

  • Expert Insight: The choice of both the metal and the support can influence selectivity. For instance, some catalysts are inherently more active for arene hydrogenation. The solvent is not merely a medium; it can actively participate in the reaction.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst: If using a highly active hydrogenation catalyst like Rh/C or Ru/C under harsh conditions, consider switching to a catalyst known for better C-O cleavage selectivity, such as certain formulations of Pd/C or Ni-based bimetallic catalysts.[4]

    • Optimize Your Solvent System: If not already doing so, test a hydrogen-donor solvent. Ethanol, for example, can act as both a solvent and a renewable hydrogen source in CTH processes.[11]

Logical Flow for Troubleshooting Selectivity

The following diagram outlines a decision-making workflow for addressing poor selectivity in your experiment.

G start Problem: Poor Selectivity (e.g., Ring Hydrogenation) check_conditions Are reaction conditions harsh? (High Temp / High H2 Pressure) start->check_conditions reduce_temp Action: Reduce Temperature (e.g., screen 20-40°C lower) check_conditions->reduce_temp Yes check_catalyst Is the catalyst known for high hydrogenation activity? check_conditions->check_catalyst No reduce_pressure Action: Reduce H2 Pressure or switch to Transfer Hydrogenolysis reduce_temp->reduce_pressure re_evaluate Re-evaluate Selectivity & Conversion reduce_pressure->re_evaluate check_catalyst->re_evaluate No, problem likely elsewhere change_catalyst Action: Switch to a more selective catalyst (e.g., different metal or support) check_catalyst->change_catalyst Yes change_catalyst->re_evaluate G cluster_start Reactant cluster_path1 Pathway 1: Direct Hydrogenolysis cluster_path2 Pathway 2: Dehydrogenation-Cleavage PPE This compound P1_Prod1 Phenol PPE->P1_Prod1 Cβ-O Cleavage P1_Prod2 1-Phenylethanol PPE->P1_Prod2 Cβ-O Cleavage P2_Inter Intermediate: 2-Phenoxyacetophenone PPE->P2_Inter Cα-H Dehydrogenation P2_Prod1 Phenol P2_Inter->P2_Prod1 Cβ-O Cleavage P2_Prod2 Acetophenone P2_Inter->P2_Prod2 Cβ-O Cleavage

References

Technical Support Center: Troubleshooting Interference of 2-phenoxy-1-phenylethanol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering potential interference from 2-phenoxy-1-phenylethanol in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common assay artifacts, ensuring the integrity and reliability of your experimental data.

Introduction to this compound

This compound (CAS 4249-72-3) is an aromatic alcohol. Its structure, featuring a β-O-4 aryl ether linkage, makes it a critical model compound in research related to lignin depolymerization and biomass valorization.[1] However, the very chemical properties that make it useful in these fields—specifically its two aromatic rings and moderate hydrophobicity—also make it a candidate for causing interference in various biochemical assays.

Such compounds are often categorized under the umbrella of Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive or false-negative results through a variety of mechanisms unrelated to specific target engagement.[2] This guide will walk you through the process of identifying and troubleshooting these effects.

Frequently Asked Questions (FAQs)

Q1: What are the specific structural features of this compound that might cause assay interference?

A1: The potential for interference arises from several key features of its molecular structure:

  • Aromatic Rings: The presence of both a phenyl and a phenoxy group creates an extended π-electron system. This structure can absorb light and exhibit intrinsic fluorescence (autofluorescence), which is a primary cause of interference in optical assays.[3]

  • Hydrophobicity: With a calculated LogP of approximately 2.7, this compound has moderate hydrophobicity.[4] At higher concentrations (typically >10 µM), compounds with this property can self-assemble into aggregates in aqueous buffers. These aggregates can scatter light or non-specifically inhibit enzymes, leading to misleading results.[2]

  • Reactivity: While stable, the compound can participate in oxidation reactions, as demonstrated in photocatalytic studies.[5] This redox potential, a common feature of phenolic compounds, can interfere with assays that are sensitive to the redox environment or that use redox-active reporters.[2][6]

Q2: What are the most common types of assay artifacts I should watch for?

A2: Interference from small molecules typically falls into several categories. For this compound, you should be most vigilant for:

  • Autofluorescence: The compound emits its own light upon excitation, leading to a false-positive signal in fluorescence intensity assays.

  • Fluorescence Quenching: The compound absorbs energy from the assay's fluorophore, reducing the signal and causing a false-negative result.[7]

  • Compound Aggregation: The formation of colloidal particles can inhibit enzymes non-specifically and scatter light in absorbance-based readings.

  • Reporter Enzyme Inhibition: The compound may directly inhibit reporter enzymes, such as Firefly Luciferase, which are commonly used in secondary validation assays.[3]

Q3: How can I proactively design my experiments to minimize potential interference?

A3: A well-designed experiment anticipates and controls for interference. From the outset, you should always include the following controls:

  • Compound-Only Control: Wells containing only the assay buffer and this compound at every concentration tested. This is essential for detecting autofluorescence, absorbance, or light scatter from the compound itself.

  • No-Enzyme/No-Substrate Control: Running the assay in the absence of a key biological component can help identify compound-dependent signal generation that is independent of target activity.

  • Assay Signal Quenching Control: Include wells with your complete assay system (e.g., enzyme, substrate, and fluorophore) and add the compound at the end, just before the reading. A signal drop compared to the vehicle control suggests quenching.

Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Signals (Apparent Activation/Inhibition)

An unexpectedly high signal in a fluorescence or luminescence-based assay is a classic sign of a false positive. The primary suspect for a molecule like this compound is autofluorescence.

start High Signal Observed control Run Compound-Only Control (Compound + Buffer) start->control result1 Signal Increases with Compound Concentration control->result1 Signal Detected result2 No Signal from Compound Alone control->result2 No Signal scan Perform Spectral Scan (Excitation & Emission) result1->scan other Consider other mechanisms: - Signal enhancement - Stabilization of reporter result2->other overlap Significant Spectral Overlap with Assay Fluorophore scan->overlap Yes no_overlap No Significant Overlap scan->no_overlap No mitigate Mitigation Strategy: 1. Switch to a red-shifted dye 2. Use Time-Resolved Fluorescence (TRF) 3. Apply mathematical correction overlap->mitigate no_overlap->other

Workflow for diagnosing high signal artifacts.

The following table shows hypothetical data from an autofluorescence counter-screen. This data is for illustrative purposes only.

[this compound] (µM)Raw Fluorescence Signal (RFU)Buffer Background (RFU)Net Compound Signal (RFU)
0 (Vehicle)1051023
1258102156
511501021048
1024301022328
2568901026788
501452010214418
  • Change Fluorophore: If the spectral scan reveals significant overlap, switch to a fluorophore with a different excitation/emission profile, preferably one that is red-shifted, as fewer organic molecules fluoresce at longer wavelengths.

  • Implement Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and detection allows the short-lived background fluorescence from interfering compounds to decay, providing a cleaner signal.

  • Mathematical Correction: If the interference is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells. However, this approach is less robust as it assumes the compound's fluorescence is not altered by assay components.

Guide 2: Investigating Unexpectedly Low Signals (Apparent Inhibition)

A decrease in signal can indicate true inhibition, but for compounds like this compound, it can also be an artifact of aggregation, light scattering, or fluorescence quenching.

start Low Signal / Inhibition Observed check_agg Check for Aggregation (Nephelometry / DLS) start->check_agg is_agg Aggregation Detected check_agg->is_agg Yes no_agg No Aggregation check_agg->no_agg No mitigate_agg Mitigation Strategy: 1. Add 0.01% Triton X-100 2. Re-test at lower concentrations is_agg->mitigate_agg check_quench Check for Quenching (Add compound post-reaction) no_agg->check_quench is_quench Signal Quenched check_quench->is_quench Yes no_quench No Quenching check_quench->no_quench No mitigate_quench Mitigation Strategy: 1. Change fluorophore 2. Switch to absorbance/luminescence is_quench->mitigate_quench counter_screen Perform Counter-Screen (e.g., Luciferase Assay) no_quench->counter_screen is_nonspecific Inhibition in Counter-Screen counter_screen->is_nonspecific Yes is_specific No Inhibition in Counter-Screen counter_screen->is_specific No nonspecific_conclusion Result is likely a non-specific artifact. Deprioritize compound. is_nonspecific->nonspecific_conclusion specific_conclusion Inhibition may be specific. Proceed with orthogonal assays. is_specific->specific_conclusion

Workflow for diagnosing low signal artifacts.

Understanding the compound's properties is key to predicting its behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₄O₂ PubChem[4]
Molecular Weight 214.26 g/mol PubChem[4]
XLogP3 2.7 PubChem[4]

| Physical Form | Solid | Sigma-Aldrich |

A LogP of 2.7 suggests that aggregation is plausible at higher micromolar concentrations. This can be tested directly.

Table 2: Illustrative Data for Aggregation Detection (Nephelometry)

[this compound] (µM) Light Scatter (Nephelometry Units) Light Scatter with 0.01% Triton X-100
0 (Vehicle) 5.2 5.5
10 6.1 5.8
25 25.8 6.2
50 112.4 6.8

| 100 | 450.7 | 7.1 |

This illustrative data shows a sharp increase in light scattering above 10 µM, which is abolished by the addition of a detergent, a hallmark of aggregate-based interference.

  • Address Aggregation: If aggregation is confirmed, the most effective strategy is to add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) to your assay buffer. If the compound's inhibitory activity disappears, it was an aggregation artifact.[2]

  • Use an Orthogonal Assay: Confirm your findings using a different assay technology that is not susceptible to the same interference mechanism (e.g., switch from a fluorescence-based readout to an absorbance-based one).[8]

  • Perform a Counter-Screen: Test the compound against an unrelated biological target to check for non-specific activity. A positive result in a counter-screen is a strong indicator of a promiscuous compound that should be deprioritized.[7][8]

Experimental Protocols
Protocol 1: Autofluorescence Measurement and Spectral Scan
  • Prepare Compound Plate: Create a serial dilution of this compound in your final assay buffer (including DMSO if used for solubilization) in a microplate identical to the one used for your assay. Include buffer/DMSO-only wells as a negative control.

  • Measure Fluorescence: Place the plate in a plate reader and measure the fluorescence intensity using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analyze Data: Subtract the average signal of the buffer-only wells from all other wells. A concentration-dependent increase in signal indicates autofluorescence.

  • Perform Spectral Scan: For the highest concentration of the compound, perform an excitation scan (at a fixed emission wavelength) and an emission scan (at a fixed excitation wavelength) to determine the compound's optimal spectral profile. Compare this profile to that of your assay's fluorophore to identify any overlap.

Protocol 2: Luciferase Counter-Screen for Non-Specific Inhibition
  • Prepare Compound Plate: Prepare a serial dilution of this compound in the luciferase assay buffer.

  • Add Enzyme: Add a fixed concentration of a commercially available recombinant firefly luciferase to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Prepare the D-luciferin substrate according to the manufacturer's instructions. Add the substrate solution to each well.

  • Measure Luminescence: Immediately measure the luminescence using a luminometer.

  • Analyze Data: A concentration-dependent decrease in luminescence indicates that this compound is a non-specific inhibitor of the reporter enzyme.

References

Frequently Asked Questions (FAQs): Intrinsic Stability of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 2-phenoxy-1-phenylethanol. As Senior Application Scientists, we have synthesized data from foundational stability studies and regulatory guidelines to offer practical, field-proven insights. This guide is structured to help you anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and formulations.

This section addresses the fundamental questions regarding the chemical stability of this compound under various environmental conditions.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the β-O-4 aryl ether linkage.[1] This is one of the most common linkages found in lignin, for which this compound is a well-established model compound.[1] Under hydrolytic stress (acidic or basic conditions), this ether bond is susceptible to cleavage, leading to the formation of smaller aromatic compounds.

Forced degradation studies have shown that under acidic conditions, major degradation occurs, while alkaline conditions lead to minor degradation.[2] The key degradation products resulting from the cleavage of the C-O ether bond are typically phenol and acetophenone or 1-phenylethanol.[1][3]

Below is a diagram illustrating the principal hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation of this compound cluster_conditions Stress Conditions cluster_products Degradation Products parent This compound (C₁₄H₁₄O₂) Acid Acidic Hydrolysis (e.g., HCl) parent->Acid Major Degradation Base Alkaline Hydrolysis (e.g., NaOH) parent->Base Minor Degradation prod1 Phenol Acid->prod1 prod2 Acetophenone / 1-Phenylethanol Acid->prod2 Base->prod1 Base->prod2

Caption: Primary degradation pathway of this compound via hydrolysis.

Q2: How do pH and temperature impact the stability of this compound in aqueous solutions?

A2: Both pH and temperature are critical factors influencing the stability of this compound. The molecule exhibits significantly different stability profiles under acidic, neutral, and basic conditions, and degradation rates are generally accelerated by increased temperature.

A summary of forced degradation results highlights the compound's vulnerabilities:

Stress ConditionReagent/ParameterDurationObservationStability
Acid Hydrolysis 1 M HCl24 hoursMajor degradation, additional peaks observedLabile
Base Hydrolysis 1 M NaOH4 hoursMinor degradation, additional peaks observedModerately Labile
Thermal Stress 60°C1 hourNo degradation observedStable
Photolytic Stress UV Light (UVL-56 lamp)24 hoursNo degradation observedStable
(Data synthesized from a forced degradation study on a related compound, 2-phenoxyethanol, which provides strong indicative behavior for this compound)[2]

While the compound is stable to short-term heat exposure at 60°C, it's crucial to recognize that hydrolysis is a temperature-dependent process.[4] Therefore, maintaining a stable pH is the primary strategy for ensuring stability, especially during long-term storage or at elevated temperatures, as recommended by ICH guidelines for stress testing.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Based on its chemical properties and stability profile, this compound should be stored in a well-closed container at room temperature (10°C - 25°C), protected from strong acids and bases.[6] For solutions, especially aqueous formulations, the pH should be maintained close to neutral, where hydrolytic degradation is minimized. Using a suitable buffer system can help maintain pH stability.[4] However, it's important to screen buffer species, as some can catalyze degradation.[7][8]

Troubleshooting Guide: Experimental & Formulation Issues

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Issue 1: I am observing an unexpected peak in my HPLC chromatogram after preparing a new batch of this compound solution.

This is a common issue that points towards potential degradation. The appearance of a new peak, especially one that grows over time, requires a systematic investigation to identify the cause and ensure the integrity of your results.

Diagnostic Workflow:

The following workflow provides a step-by-step process to troubleshoot the source of the unexpected peak.

G start Start: Unexpected Peak Observed in HPLC check_ph 1. Verify pH of Solution and Solvents start->check_ph ph_ok pH is Neutral and Consistent? check_ph->ph_ok adjust_ph Action: Adjust pH to Neutral. Use a non-reactive buffer (e.g., citrate) if needed. ph_ok->adjust_ph No check_temp 2. Review Storage Temperature ph_ok->check_temp Yes adjust_ph->start Re-analyze temp_ok Stored at Recommended Temp (10-25°C)? check_temp->temp_ok adjust_temp Action: Relocate sample to controlled room temperature. Avoid excessive heat. temp_ok->adjust_temp No forced_deg 3. Perform Confirmatory Forced Degradation temp_ok->forced_deg Yes adjust_temp->start Re-analyze compare_rt Compare Retention Time (RT) of unknown peak with peaks from acid/base stress samples. forced_deg->compare_rt conclusion Conclusion: Unknown peak is likely a hydrolytic degradant. Re-prepare solution with strict pH and temp control. compare_rt->conclusion

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

Causality and Explanation:

  • Verify pH: Since this compound is most susceptible to acid-catalyzed hydrolysis, the first step is to check the pH of your solution and any aqueous solvents used.[2] Accidental use of an acidic mobile phase modifier or unbuffered water can significantly accelerate degradation.

  • Review Storage Temperature: While less critical than pH for short durations, elevated temperatures will increase the rate of any underlying hydrolytic degradation.[4] Ensure samples are not left in direct sunlight or near heat sources.

  • Perform Forced Degradation: If the source is still unclear, a targeted forced degradation study is the definitive way to confirm the identity of the degradant.[9][10] By intentionally degrading a sample under acidic conditions, you can generate the primary degradation products. If the retention time of your unexpected peak matches a peak in the acid-stressed sample, you have confirmed its identity as a hydrolytic degradant.

Issue 2: My quantitation results for this compound are inconsistent and show a loss of potency over time.

Inconsistent quantitation and potency loss are classic signs of compound instability. This necessitates the use of a validated, stability-indicating analytical method to accurately measure the active compound in the presence of its degradation products.

Solution: Implement a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[10] Forced degradation studies are essential for developing and validating such a method.[2][9]

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a robust, stability-indicating method.

  • Instrumentation and Columns:

    • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C8 column has been shown to be effective.[2]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid (ensure pH is compatible with your column).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B (linear gradient)

      • 15-17 min: 80% B (hold)

      • 17-18 min: 80% to 20% B (return to initial)

      • 18-23 min: 20% B (re-equilibration)

    • Rationale: A gradient elution is crucial for separating the relatively non-polar parent compound from potentially more polar degradation products like phenol.

  • Detection and Sample Preparation:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 258 nm has been shown to be suitable.[2] A PDA detector is highly recommended to assess peak purity and identify the UV spectra of unknown peaks.

    • Sample Preparation: Dissolve samples in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to ensure good peak shape.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Perform forced degradation (acid, base, oxidative, thermal, photolytic). Inject a mixture of all stressed samples to demonstrate that the main peak is well-resolved from all degradation peaks (resolution > 2).[2]

    • Linearity, Accuracy, Precision, LOD/LOQ: Determine these parameters by analyzing standard solutions at various concentrations.[2][11]

References

Technical Support Center: Overcoming Low Conversion Rates in 2-Phenoxy-1-Phenylethanol Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrogenolysis of 2-phenoxy-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals who use this critical reaction, often as a model for lignin depolymerization, and encounter challenges with achieving high conversion rates. As a foundational reaction for breaking the β-O-4 ether linkage, its success is paramount for advancing biorefinery technologies and synthesizing valuable aromatic chemicals.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and validated experimental guides to help you diagnose and resolve common issues in your workflow.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section is structured in a question-and-answer format to directly address the specific experimental roadblocks you may be facing.

Q1: My reaction shows minimal or no conversion of the this compound starting material. Where should I begin my investigation?

A1: Zero or near-zero conversion typically points to a fundamental failure in one of the core reaction components. Before investigating more complex variables, verify the following foundational pillars of your setup:

  • Catalyst Integrity: Is your catalyst active? Noble metal catalysts (Pd, Ru, Pt) on carbon supports are prone to deactivation upon exposure to air. Ensure the catalyst was handled under an inert atmosphere if required. If using a nickel-based catalyst, confirm it was properly reduced/activated according to the supplier's protocol, as the active species is often metallic Ni(0), not the oxide.

  • Hydrogen Delivery: The entire system must be leak-proof. A slow leak will prevent the reactor from reaching and maintaining the target pressure, starving the reaction of the necessary reducing agent. Perform a pressure-drop test with an inert gas (N₂ or Ar) before introducing hydrogen. Also, verify the purity of your hydrogen source, as contaminants can poison the catalyst.

  • Thermal Control: Is your reaction reaching the setpoint temperature? Use a calibrated external thermocouple to verify the internal temperature of the reaction mixture. Inadequate heating will result in dramatically slower kinetics. For instance, many hydrogenolysis reactions require temperatures upwards of 130-270°C to proceed efficiently.[1][2]

Below is a diagnostic workflow to systematically address this issue.

start Low/No Conversion Detected check_h2 Verify H₂ Supply & System Integrity (Pressure Test, Gas Purity) start->check_h2 h2_ok System Holds Pressure? check_h2->h2_ok check_catalyst Assess Catalyst Activity (Use fresh catalyst, confirm activation) catalyst_ok Catalyst Fresh & Activated? check_catalyst->catalyst_ok check_temp Confirm Reaction Temperature (Calibrate thermocouple) temp_ok Temperature Correct? check_temp->temp_ok h2_ok->check_catalyst Yes fix_leak Action: Fix Leaks / Purge Lines h2_ok->fix_leak No catalyst_ok->check_temp Yes replace_catalyst Action: Use Fresh Catalyst / Re-activate catalyst_ok->replace_catalyst No fix_heating Action: Adjust Heating Mantle / Controller temp_ok->fix_heating No proceed Proceed to Optimizing Reaction Parameters temp_ok->proceed Yes fix_leak->check_h2 replace_catalyst->check_catalyst fix_heating->check_temp

Caption: Initial troubleshooting workflow for zero conversion.

Q2: I'm observing the formation of an intermediate, 2-phenoxy-1-phenylethanone, but the desired cleaved products (phenol, acetophenone) are not forming. What does this signify?

A2: This is a highly informative result that points directly to the reaction mechanism. The hydrogenolysis of this compound over many catalysts proceeds via a two-step "dehydrogenation-hydrogenolysis" pathway.[3]

  • Dehydrogenation: The alcohol (this compound) is first dehydrogenated on the catalyst surface to form the corresponding ketone (2-phenoxy-1-phenylethanone).

  • Hydrogenolysis: The Cβ-O bond of the ketone intermediate is then cleaved by hydrogenolysis to yield the final products.

Your result indicates that your catalyst is effective for the initial dehydrogenation step but is failing at the critical C-O bond cleavage step. This can be caused by:

  • Insufficient Hydrogen Pressure: The hydrogenolysis step is highly dependent on H₂ partial pressure. While dehydrogenation can sometimes occur under low H₂ pressure or even inert atmosphere, C-O cleavage requires sufficient active hydrogen species on the catalyst surface.[2]

  • Catalyst Specificity: Your chosen catalyst may have high dehydrogenation activity but poor hydrogenolysis activity. For example, some catalysts are excellent at converting alcohols to ketones but are not aggressive enough to break the stable aryl ether bond.

  • Catalyst Deactivation by Intermediates: The ketone intermediate itself or subsequent products can sometimes adsorb strongly onto the catalyst surface, blocking active sites required for the hydrogenolysis step.[4]

Solution Pathway:

  • Increase Hydrogen Pressure: Incrementally increase the H₂ pressure (e.g., from 1 MPa to 3 MPa) and monitor the product distribution.[1]

  • Re-evaluate Your Catalyst: If increasing pressure does not promote C-O cleavage, consider a different catalytic system known for high hydrogenolysis activity, such as bimetallic catalysts (e.g., Ni-Ru, Ni-Cu) which often show synergistic effects that enhance C-O bond cleavage.[5][6]

Substrate This compound (Alcohol) Ketone 2-Phenoxy-1-phenylethanone (Ketone Intermediate) Substrate->Ketone Step 1: Dehydrogenation (Catalyst, -H₂) Products Phenol + Acetophenone (Cleaved Products) Ketone->Products Step 2: Hydrogenolysis (Catalyst, +H₂) BOTTLENECK OverHydro Ethylbenzene / Cyclohexanol (Over-hydrogenation) Products->OverHydro Side Reaction (Excess H₂ / Harsh Conditions)

Caption: Reaction pathway highlighting the ketone intermediate bottleneck.

Q3: My initial conversion was high, but the catalyst quickly loses activity in subsequent runs. How can I mitigate this deactivation?

A3: Catalyst deactivation is a common and complex issue. The primary causes in this system include:

  • Coking and Fouling: Phenolic compounds, especially under thermal stress, can polymerize or degrade into carbonaceous deposits ("coke") that physically block the catalyst's active sites. This is a known issue in lignin processing.[4]

  • Leaching of Active Metal: In certain solvents or under acidic/basic conditions, the active metal nanoparticles can dissolve from the support material into the reaction medium, leading to an irreversible loss of activity.

  • Sintering: At high reaction temperatures, metal nanoparticles can migrate on the support surface and agglomerate into larger, less active particles. This reduces the available surface area of the active metal.

  • Product Inhibition: The phenolic products formed can sometimes adsorb strongly onto the catalyst surface, preventing new substrate molecules from accessing the active sites. While technically an inhibition rather than deactivation, it presents as a loss of activity.[7]

Troubleshooting Strategies:

  • Characterize the Spent Catalyst: Techniques like TEM (to check for sintering), ICP-MS (to analyze for metal leaching in the solvent), and TGA (to quantify coke formation) can provide a definitive diagnosis.

  • Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of coking and sintering, though it may also decrease the reaction rate. Finding an optimal balance is key.

  • Solvent Selection: The choice of solvent can influence catalyst stability. Solvents that can stabilize nanoparticles may help prevent sintering. However, some polar solvents might increase metal leaching.[8]

  • Catalyst Support Modification: Using a support with stronger metal-support interactions can anchor the nanoparticles more effectively, reducing both leaching and sintering. Supports with tailored acidity can also influence the reaction pathway and reduce side reactions that lead to coking.[1]

Q4: My conversion is high, but my product stream contains significant amounts of fully saturated rings (e.g., cyclohexanol) instead of the desired aromatic phenols. How do I improve selectivity?

A4: This indicates that your catalytic system is too aggressive, leading to the hydrogenation of the aromatic rings, a common side reaction. The goal is to selectively cleave the C-O ether bond without reducing the stable phenyl groups.

Strategies to Enhance Selectivity:

StrategyCausality and Scientific Rationale
Reduce H₂ Pressure The hydrogenation of aromatic rings typically requires higher hydrogen pressure and more severe conditions than C-O bond hydrogenolysis. By lowering the pressure, you can often find a window where C-O cleavage is efficient but ring saturation is minimized.[2]
Lower Reaction Temperature Similar to pressure, high temperatures provide the activation energy needed for the difficult task of aromatic ring reduction. Reducing the temperature disfavors this high-energy pathway.
Change the Catalyst Different metals have varying activities for hydrogenation. Platinum (Pt) and Rhodium (Rh) are known for their high ring hydrogenation activity. Palladium (Pd) and Ruthenium (Ru) can often be more selective.[5] Bimetallic catalysts, such as Ni-Cu or Ni-Au, are often designed specifically to temper the high activity of Ni and improve selectivity towards phenolic monomers.[2][9]
Introduce a Competitive Inhibitor In some systems, adding a small amount of a compound that competes for the same active sites required for ring hydrogenation (without inhibiting C-O cleavage) can improve selectivity. This is an advanced technique and requires careful screening.

Frequently Asked Questions (FAQs)

  • FAQ1: What are the most reliable catalyst systems for this reaction?

    • Several classes of catalysts have proven effective. Supported noble metals like Pd/C and Ru/C are widely used for their high activity, though they can be expensive and sometimes overly aggressive, leading to over-hydrogenation.[10] Supported base metals , particularly nickel-based catalysts (e.g., Ni/Al₂O₃, Ni/C), are a cost-effective alternative.[1] Bimetallic formulations such as Ni-Ru/SiO₂, Ni-Cu/ZSM-5, and Pd-Ni nanoparticles often exhibit superior performance due to synergistic effects between the metals, which can enhance C-O cleavage activity and improve selectivity.[5][6][11]

  • FAQ2: How does the choice of solvent affect the hydrogenolysis reaction?

    • The solvent plays a crucial role beyond simply dissolving the substrate. It can influence hydrogen solubility, substrate-catalyst interaction, and catalyst stability. Protic solvents like methanol and ethanol are common and can act as hydrogen donors in certain catalytic systems (catalytic transfer hydrogenolysis).[10] The solvent's polarity and hydrogen bonding capability can affect the adsorption of the substrate onto the catalyst surface, thereby influencing reaction rates.[8][12] For instance, a study on acetophenone hydrogenation found that the conversion rate correlated well with the hydrogen-bond-acceptance capacity of the solvent.[8]

  • FAQ3: What are typical starting conditions for optimizing this reaction?

    • A good starting point for a batch reactor setup would be:

      • Temperature: 200 - 250 °C

      • H₂ Pressure: 2-3 MPa (measured at room temperature)

      • Catalyst Loading: 5-10 wt% relative to the substrate

      • Solvent: Methanol or Isopropanol

      • Reaction Time: 4-6 hours

    • From here, you can systematically vary one parameter at a time to observe its effect on conversion and selectivity.

  • FAQ4: What analytical methods are best for monitoring reaction progress?

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for this reaction. It allows for the separation, identification, and quantification of the starting material, intermediates, and final products. Using an internal standard is crucial for accurate quantification.

    • Gel Permeation Chromatography (GPC): GPC is useful for confirming the conversion of the dimeric starting material (this compound) to smaller monomeric products. It can also reveal the presence of high molecular weight species if undesired repolymerization is occurring.[10]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis of this compound
  • Reactor Preparation: Add this compound (e.g., 0.5 g), the chosen catalyst (e.g., 50 mg of 5% Pd/C), and the solvent (e.g., 40 mL of isopropanol) to a high-pressure stainless steel autoclave equipped with a magnetic stir bar.[1]

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) to ~1 MPa and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).

  • Reaction: Begin stirring (e.g., 600 rpm) and heat the reactor to the target temperature (e.g., 250 °C). Maintain these conditions for the desired reaction time (e.g., 4 hours).[1]

  • Cooldown and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen gas in a fume hood.

  • Sample Preparation and Analysis: Open the reactor, remove the reaction mixture, and filter the catalyst. Prepare a sample of the liquid product for GC-MS analysis, using an appropriate internal standard (e.g., n-dodecane) for quantification.

Protocol 2: Troubleshooting Protocol for Catalyst Deactivation
  • Baseline Experiment: Run the hydrogenolysis reaction using fresh catalyst according to Protocol 1. Analyze the conversion and product yields.

  • Catalyst Recovery: After the first run, carefully filter the catalyst from the reaction mixture. Wash it with fresh solvent to remove adsorbed products and dry it under vacuum.

  • Recycle Experiment: Use the recovered catalyst for a second reaction under identical conditions as the baseline experiment.

  • Analysis: Compare the conversion and selectivity of the second run to the baseline. A significant drop in performance confirms deactivation.

  • Diagnosis:

    • Leaching Test: Analyze the filtrate from the first reaction using ICP-MS to detect any dissolved active metal.

    • Coking Test: Analyze the recovered, dried catalyst using Thermogravimetric Analysis (TGA) to measure weight loss corresponding to the combustion of carbonaceous deposits.

References

Technical Support Center: Optimizing the Selective Oxidation of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 2-phenoxy-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. Our goal is to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize by-product formation and maximize the yield of your desired product, 2-phenoxy-1-phenylethanone.

The oxidation of this compound is a pivotal reaction, often serving as a model for understanding the cleavage of β-O-4 aryl ether linkages in lignin valorization and as a key step in the synthesis of various pharmaceutical intermediates.[1] However, achieving high selectivity can be challenging due to the propensity for C-C and C-O bond cleavage, as well as over-oxidation. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but also the scientific reasoning behind them.

Understanding the Reaction Landscape: Desired Product and Key By-products

The primary objective is the selective oxidation of the secondary alcohol group in this compound to the corresponding ketone, 2-phenoxy-1-phenylethanone.

Desired Reaction:

However, several competing reaction pathways can lead to the formation of undesirable by-products. The most commonly observed by-products are:

  • Phenol and Acetophenone: Resulting from the cleavage of the β-O-4 ether linkage (C-O bond cleavage).[1]

  • Benzoic Acid: Arising from the over-oxidation of the desired product, 2-phenoxy-1-phenylethanone.

The formation of these by-products is highly dependent on the choice of catalyst, oxidant, solvent, temperature, and reaction time.

Visualizing the Reaction Pathways

The following diagram illustrates the desired oxidation pathway and the competing pathways leading to by-product formation.

reaction_pathways cluster_main Oxidation of this compound This compound This compound 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone This compound->2-Phenoxy-1-phenylethanone Desired Oxidation Phenol Phenol This compound->Phenol C-O Cleavage Acetophenone Acetophenone This compound->Acetophenone C-O Cleavage Benzoic Acid Benzoic Acid 2-Phenoxy-1-phenylethanone->Benzoic Acid Over-oxidation

Caption: Reaction pathways in this compound oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect in the oxidation of this compound?

A1: The most prevalent by-products are phenol and acetophenone, which arise from the cleavage of the ether bond.[1] Another common by-product is benzoic acid, which is formed if the desired ketone product, 2-phenoxy-1-phenylethanone, undergoes further oxidation. The relative amounts of these by-products will depend heavily on your reaction conditions.

Q2: How can I selectively oxidize the alcohol without cleaving the ether linkage?

A2: Achieving high selectivity for the desired ketone requires careful selection of your catalytic system and reaction conditions.

  • Catalyst Choice: Palladium (Pd) based catalysts are known for their high activity and selectivity in benzylic alcohol oxidations.[2][3] The addition of a second metal, such as gold (Au), to form a bimetallic catalyst can further modulate activity and selectivity.[2] Single-atom catalysts, like Co single atoms on nitrogen-doped carbon (Co1/NC), have also shown excellent performance with high conversion and selectivity to the aldehyde from benzyl alcohol, a related substrate.[4]

  • Reaction Conditions: Milder reaction conditions are generally preferred. This includes using a weaker oxidant, lower temperatures, and shorter reaction times. For instance, using molecular oxygen or air as the oxidant in combination with a suitable catalyst is a greener and often more selective approach compared to stoichiometric inorganic oxidants like chromium(VI) reagents.

Q3: My desired product, 2-phenoxy-1-phenylethanone, is forming, but I am also seeing a significant amount of benzoic acid. How can I prevent this over-oxidation?

A3: Over-oxidation is a common issue, especially with strong oxidizing agents or prolonged reaction times. To mitigate this:

  • Control Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

  • Choice of Oxidant: Use milder oxidizing agents. For example, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids, especially when used under controlled pH conditions.[5][6]

  • Stoichiometry of Oxidant: Use a stoichiometric amount or a slight excess of the oxidant. A large excess of the oxidizing agent will promote over-oxidation.

Q4: I am observing both C-O bond cleavage products (phenol and acetophenone) and over-oxidation products. What is the best overall strategy to improve selectivity?

A4: This indicates that your reaction conditions are too harsh. A multi-pronged approach is needed:

  • Switch to a More Selective Catalyst: Investigate catalysts known for their selectivity in alcohol oxidation, such as supported palladium or TEMPO-based systems.

  • Optimize Reaction Temperature: Lower the reaction temperature. Many selective oxidations can be carried out at room temperature or even at 0°C.

  • Use a Milder Oxidant: Replace strong oxidants like permanganate or chromic acid with options like molecular oxygen, air, or a TEMPO/co-oxidant system.

  • Solvent Effects: The choice of solvent can influence the reaction pathways. Non-polar aprotic solvents are often used.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the oxidation of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
High levels of phenol and acetophenone C-O Bond Cleavage: The reaction conditions are promoting the cleavage of the β-O-4 ether linkage. This can be caused by overly harsh oxidants, high temperatures, or catalysts that favor this pathway.1. Lower the Reaction Temperature: High temperatures provide the activation energy for bond cleavage. Reducing the temperature can favor the kinetically preferred alcohol oxidation. 2. Change the Catalyst: Some catalysts, particularly those with high Lewis acidity, can promote ether cleavage. Switch to a catalyst known for its selectivity in alcohol oxidation, such as a supported Pd catalyst or a TEMPO-based system.[2] 3. Use a Milder Oxidant: Strong oxidants can lead to non-selective reactions. Consider using molecular oxygen or air as the terminal oxidant with a suitable catalyst.
Significant formation of benzoic acid Over-oxidation: The desired ketone product is susceptible to further oxidation under the reaction conditions. This is common with strong oxidants, prolonged reaction times, or in the presence of water which can facilitate hydrate formation, a precursor to the carboxylic acid.1. Monitor Reaction Progress: Use TLC, GC, or HPLC to determine the optimal reaction time. Quench the reaction immediately after the starting material is consumed. 2. Reduce Oxidant Stoichiometry: Use a controlled amount of the oxidant (e.g., 1.1-1.5 equivalents). A large excess will drive the reaction towards over-oxidation. 3. Use a Selective Oxidant System: Employ a TEMPO-based oxidation. The TEMPO-catalyzed oxidation with bleach (NaOCl) is highly selective for aldehydes and ketones and can be performed under mild conditions.[5][7] Careful pH control is crucial for selectivity.[8]
Low conversion of starting material 1. Inactive Catalyst: The catalyst may be poisoned or not activated properly. 2. Insufficient Oxidant: The oxidant may have been consumed by side reactions or was not present in a sufficient amount. 3. Low Reaction Temperature: The temperature may be too low for the chosen catalytic system.1. Catalyst Activation/Purity: Ensure the catalyst is of high quality and, if necessary, perform a pre-activation step as recommended in the literature. 2. Check Oxidant Stoichiometry: Recalculate and ensure the correct amount of oxidant is used. If using air or O₂, ensure efficient gas-liquid mixing. 3. Gradually Increase Temperature: While avoiding high temperatures that lead to by-products, a modest increase may be necessary to achieve a reasonable reaction rate.
Complex mixture of unidentified by-products Reaction Decomposition: The starting material, product, or intermediates may be unstable under the reaction conditions, leading to a variety of decomposition products. This can be exacerbated by highly acidic or basic conditions.1. Buffer the Reaction: If using a system that generates acidic or basic by-products, consider adding a buffer to maintain a neutral pH. 2. Degas the Solvent: In some catalytic systems, dissolved oxygen can lead to undesired side reactions. Degassing the solvent before the reaction can be beneficial. 3. Simplify the System: If using a multi-component catalytic system, try to identify if one component is causing the decomposition by running control experiments.

Experimental Protocols

Protocol 1: Selective Oxidation using TEMPO/NaOCl

This protocol is adapted from established procedures for the selective oxidation of alcohols and is designed to minimize over-oxidation.[5][7]

Materials:

  • This compound

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach, concentration determined by titration)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Add potassium bromide (KBr, 0.1 eq) and TEMPO (0.01 eq).

  • Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.

  • Slowly add sodium hypochlorite (NaOCl, 1.2 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 5°C. The color of the reaction mixture should turn orange/red.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions: TEMPO-mediated oxidations can be exothermic. Slow addition of the oxidant and careful temperature control are crucial.[9] Commercial bleach can have varying concentrations of NaOCl, so it is advisable to titrate it before use for accurate stoichiometry.

Protocol 2: Analysis of Reaction Mixture by HPLC

This is a general guideline for developing an HPLC method for monitoring the reaction progress.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water is a good starting point.

    • Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Solvent B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

  • Example Gradient: Start with a lower percentage of Solvent B and gradually increase it over 15-20 minutes.

Detection:

  • UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • Create calibration curves for the starting material, product, and major by-products using certified reference standards. This will allow for the accurate determination of conversion and yield.

Troubleshooting Logic Diagram

This diagram provides a visual guide to troubleshooting based on initial observations.

troubleshooting_logic cluster_troubleshooting Troubleshooting Flowchart cluster_byproducts By-product Analysis cluster_solutions Corrective Actions Start Analyze Reaction Mixture (GC/HPLC) High_Byproducts High By-product Formation? Start->High_Byproducts Low_Conversion Low Conversion? High_Byproducts->Low_Conversion No Cleavage_Products Phenol/Acetophenone? High_Byproducts->Cleavage_Products Yes Good_Result Good Selectivity and Conversion Low_Conversion->Good_Result No Check_Reagents Check Catalyst Activity, Oxidant Concentration, Increase Temperature Modestly Low_Conversion->Check_Reagents Yes Over_oxidation Benzoic Acid? Cleavage_Products->Over_oxidation No Reduce_Harshness Reduce Temperature, Use Milder Oxidant/Catalyst Cleavage_Products->Reduce_Harshness Yes Control_Reaction Monitor Time, Reduce Oxidant Stoichiometry, Use Selective Oxidant (e.g., TEMPO) Over_oxidation->Control_Reaction Yes

Caption: A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Maximizing the Stability of 2-Phenoxy-1-phenylethanol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-phenoxy-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on increasing the shelf life of your this compound stock solutions. By understanding the chemical properties of this compound and the factors that influence its stability, you can ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bifunctional aromatic ether-alcohol with the chemical formula C14H14O2.[1][2][3] It serves as a crucial model compound in various research areas, particularly in the study of lignin and biomass valorization due to its β-O-4 aryl ether linkage, which is the most abundant in native lignin.[4] The stability of your stock solution is paramount for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to the formation of impurities, altering the effective concentration of the active molecule and potentially introducing confounding variables into your experiments.[5]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation pathways for this compound involve the cleavage of its ether bond and oxidation of the alcohol group.

  • Acid-catalyzed hydrolysis: In the presence of acid and water, the ether linkage can be cleaved to yield phenol and 2-phenylethanol.[4][6][7] This reaction is often temperature-dependent.

  • Oxidative cleavage: The compound can undergo oxidative cleavage of the C-O and C-C bonds, which can be accelerated by factors like light and the presence of metal ions.[5] This can lead to the formation of phenol and acetophenone.[5]

  • Photocatalytic degradation: Exposure to light, especially in the presence of certain catalysts, can induce degradation.[4][5]

This compound This compound Acid_Hydrolysis Acid-catalyzed Hydrolysis This compound->Acid_Hydrolysis H+/H2O Oxidative_Cleavage Oxidative Cleavage This compound->Oxidative_Cleavage Light, O2, Metal Ions Photocatalytic_Degradation Photocatalytic Degradation This compound->Photocatalytic_Degradation Light, Catalyst Phenol Phenol Acid_Hydrolysis->Phenol 2-Phenylethanol 2-Phenylethanol Acid_Hydrolysis->2-Phenylethanol Oxidative_Cleavage->Phenol Acetophenone Acetophenone Oxidative_Cleavage->Acetophenone Photocatalytic_Degradation->Phenol Photocatalytic_Degradation->Acetophenone

Caption: Major degradation pathways of this compound.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in organic solvents like ethanol, ether, and chloroform, but insoluble in water.[1] For most research applications, ethanol or a similar alcohol is a suitable solvent.[8][9] It is crucial to use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis.

Q4: How should I store my this compound stock solutions to maximize their shelf life?

A4: Proper storage is critical for extending the shelf life of your stock solutions. The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation reactions.[1][10][11][12]
Light Exposure Store in amber vials or in the darkMinimizes light-induced degradation.[13]
Atmosphere Purge with an inert gas (e.g., argon or nitrogen) before sealingReduces exposure to oxygen, thereby minimizing oxidative degradation.
Container Use high-quality, inert glass vials with tight-fitting capsPrevents leaching of contaminants from the container and solvent evaporation.[13]
pH Maintain a neutral pHAvoids acid-catalyzed hydrolysis.[14][15]

Q5: Can I add any stabilizers to my stock solution?

A5: While this compound itself is relatively stable under proper storage conditions, the addition of antioxidants can be considered for long-term storage, especially if the solution will be handled frequently.[1] Small amounts of antioxidants like butylated hydroxytoluene (BHT) or Vitamin E may help to quench free radicals and inhibit oxidative degradation.[16][17] However, it is crucial to ensure that any added stabilizer does not interfere with your downstream applications. A pilot stability study is recommended to validate the use of any additives.

Troubleshooting Guide

This troubleshooting guide is designed to help you identify and resolve common issues related to the stability of your this compound stock solutions.

Start Experiencing inconsistent experimental results? Check_Solution Visually inspect the stock solution. Start->Check_Solution Precipitate Is there a precipitate or cloudiness? Check_Solution->Precipitate Color_Change Has the solution changed color? Precipitate->Color_Change No Analytical_Test Perform analytical testing (e.g., HPLC, GC-MS). Precipitate->Analytical_Test Yes Color_Change->Analytical_Test Yes No_Visual_Change Solution appears clear and colorless. Color_Change->No_Visual_Change No Degradation_Confirmed Degradation confirmed? Analytical_Test->Degradation_Confirmed Discard_Solution Discard the solution and prepare a fresh stock. Degradation_Confirmed->Discard_Solution Yes Review_Storage Review storage conditions: - Temperature - Light exposure - Atmosphere - Container Degradation_Confirmed->Review_Storage No, but results are still inconsistent Review_Prep Review solution preparation: - Solvent quality - pH - Contamination Discard_Solution->Review_Prep Review_Storage->Review_Prep No_Visual_Change->Analytical_Test

Caption: Troubleshooting workflow for this compound stock solution instability.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in ethanol.

Materials:

  • This compound (purity ≥97%)[10]

  • Anhydrous ethanol (200 proof, ACS grade or higher)

  • Volumetric flask (Class A)[18][19][20]

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL, you will need:

    • Mass (g) = 0.010 L * 0.010 mol/L * 214.26 g/mol = 0.0214 g

  • Weigh the compound: Accurately weigh approximately 21.4 mg of this compound using an analytical balance.[18][21]

  • Dissolve the compound: Quantitatively transfer the weighed compound to a 10 mL volumetric flask. Add a small amount of anhydrous ethanol to dissolve the solid completely.[19][20]

  • Bring to volume: Once dissolved, carefully add anhydrous ethanol to the 10 mL mark on the volumetric flask.[18]

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and store: Transfer the solution to a labeled amber glass vial. For long-term storage, purge the headspace with an inert gas like argon or nitrogen before tightly sealing the cap. Store at 2-8°C.[13][22]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of your stock solution over time.

Objective: To quantify the concentration of this compound and detect the presence of degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be 50:50 acetonitrile:water, with a gradient to 90:10 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.[23]

  • Injection Volume: 10 µL.[23]

Procedure:

  • Prepare a calibration curve: Prepare a series of known concentrations of a freshly prepared this compound standard in the mobile phase.

  • Analyze the standards: Inject each standard onto the HPLC system and record the peak area.

  • Construct the calibration curve: Plot the peak area versus the concentration and perform a linear regression.

  • Analyze your stock solution: Dilute an aliquot of your stored stock solution to fall within the range of your calibration curve.

  • Inject and quantify: Inject the diluted sample and determine the concentration of this compound using the calibration curve.

  • Analyze for degradation products: Examine the chromatogram for any new peaks that are not present in the chromatogram of the fresh standard. The appearance and growth of new peaks over time indicate degradation.[24]

  • Repeat at intervals: Repeat the analysis at regular intervals (e.g., weekly, monthly) to monitor the stability of the stock solution under your specific storage conditions.

By implementing these best practices for the preparation and storage of your this compound stock solutions and utilizing analytical techniques to monitor their stability, you can ensure the integrity of your experimental data and contribute to the advancement of your research.

References

Technical Support Center: Troubleshooting Peak Tailing for 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing chromatographic issues with 2-phenoxy-1-phenylethanol. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing, a common challenge that can compromise the accuracy and resolution of your analyses. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you diagnose and resolve these issues efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for this compound.

Q1: I'm seeing significant peak tailing with this compound in my reverse-phase HPLC analysis. What is the most likely cause?

Peak tailing for this compound is most often caused by secondary chemical interactions between the analyte and the stationary phase.[1][2] While several factors can contribute, the primary cause is typically an unwanted interaction with active sites on the silica-based column packing material.[3][4] Less common causes can include issues with your instrumentation or method parameters, such as extra-column volume, an inappropriate sample solvent, or column overload.[2][5][6]

Q2: How does the chemical structure of this compound contribute to this peak tailing?

The structure of this compound contains a hydroxyl (-OH) group, which is a polar functional group capable of hydrogen bonding.[7][8] In reverse-phase chromatography, silica-based stationary phases often have residual, unreacted silanol groups (Si-OH) on their surface.[4][9] The hydroxyl group on your analyte can form a strong hydrogen-bond interaction with these acidic silanol groups, creating a secondary retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tailing" peak.[1][10]

Visualizing the Interaction

The diagram below illustrates the problematic secondary interaction between the hydroxyl group of this compound and a residual silanol group on the silica stationary phase.

cluster_0 Silica Stationary Phase cluster_1 This compound silanol Si|O|H analyte H─O─CH(Ph)─CH₂─O─Ph analyte:e->silanol:w  Hydrogen Bond (Secondary Interaction) TroubleshootingWorkflow start Peak Tailing Observed for This compound q1 Is tailing observed on ALL peaks or just the analyte? start->q1 check_system Suspect System/Hardware Issue: 1. Check for extra-column volume (tubing, connections). 2. Check for column void/blockage (replace frit/column). 3. Check sample solvent strength. q1->check_system All Peaks check_mobile_phase Suspect Chemical Interaction: 1. Prepare fresh mobile phase. 2. Ensure mobile phase pH is < 3.0 using a buffer. 3. Verify organic/aqueous ratio. q1->check_mobile_phase Just Analyte end_bad Problem Persists: Review all steps or consult column manufacturer's support. check_system->end_bad q2 Is your column specifically designed for polar analytes (e.g., modern, end-capped, Type B)? consider_column Consider a more inert column: 1. High-performance end-capped column. 2. Polar-embedded phase. 3. Hybrid silica/polymer column. q2->consider_column No / Unsure end_good Peak Shape Improved q2->end_good Yes q3 Is mobile phase pH < 3.0? check_mobile_phase->q3 adjust_ph Adjust mobile phase to pH 2.5-3.0 with a suitable buffer (e.g., phosphate, formate). q3->adjust_ph No q4 Is sample concentration high? q3->q4 Yes adjust_ph->q4 consider_column->end_bad q4->q2 No dilute_sample Dilute sample 10x and re-inject. If peak shape improves, original sample was overloaded. q4->dilute_sample Yes dilute_sample->end_good

References

Technical Support Center: Managing Cytotoxicity of 2-Phenoxy-1-Phenylethanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-phenoxy-1-phenylethanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and manage the potential cytotoxic effects of this compound in your cell-based assays. Our goal is to ensure the scientific integrity and reproducibility of your experiments.

Introduction

This compound is an aromatic ether-alcohol compound utilized in various research applications, including as a model for lignin depolymerization and in the synthesis of pharmaceuticals and fragrances.[1] When using this and other novel compounds in biological systems, it is critical to characterize their cytotoxic profile. Uncontrolled cytotoxicity can confound experimental results, leading to misinterpretation of a compound's specific biological effects. This guide is designed to help you proactively design robust assays and troubleshoot common issues related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 4249-72-3) is a bifunctional aromatic compound.[2] Its structure is notable for containing a β-O-4 aryl ether linkage, which is the most common linkage in lignin. This makes it an invaluable model compound for research into biomass valorization and the development of catalytic processes to convert lignin into biofuels and valuable chemicals. It also serves as an intermediate in the synthesis of pharmaceuticals and fragrances.[1]

Q2: What are the likely mechanisms of cytotoxicity for this compound?

A2: While direct and extensive cytotoxicity studies on this compound are limited in public literature, we can infer potential mechanisms from structurally related compounds like phenoxyethanol and 2-phenylethanol.

  • Mitochondrial Dysfunction: 2-phenylethanol has been shown to induce mitochondrial abnormalities in fungal cells, including disorganized cristae and vacuolation.[3] Ethanol, a simple alcohol, can also depolarize mitochondrial membranes, leading to dysfunction.[4][5][6] It is plausible that this compound could similarly impact mitochondrial integrity and function.

  • Oxidative Stress: Many phenolic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[7] This is a common mechanism of cytotoxicity that can trigger apoptosis.[8]

  • Apoptosis Induction: Compounds that cause cellular stress, such as through mitochondrial damage or ROS production, often trigger programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases.[9][10][11]

Q3: How should I prepare and store this compound for cell-based assays?

A3: this compound is typically a solid at room temperature. For cell culture experiments, it is best to dissolve it in a high-quality, sterile solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock into your cell culture medium, ensuring the final solvent concentration is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: Why is a vehicle control essential in my experiments?

A4: A vehicle control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound, but without the compound itself. This is crucial for distinguishing the cytotoxic effects of your compound from any potential effects of the solvent.[12] Even low concentrations of solvents can sometimes affect cell health and metabolism.[13][14]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Causes Recommended Solutions & Mitigation Strategies
Higher-than-expected cytotoxicity across all concentrations. 1. High Solvent Concentration: The final concentration of your solvent (e.g., DMSO, ethanol) may be too high, causing non-specific toxicity.[14] 2. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compound. 3. Incorrect Compound Concentration: Errors in calculating dilutions can lead to treating cells with much higher concentrations than intended.1. Optimize Solvent Concentration: Perform a solvent tolerance test on your cell line to determine the maximum non-toxic concentration (typically <0.5%, ideally ≤0.1%). Always include a vehicle control. 2. Review Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment.[15][16] 3. Verify Dilutions: Double-check all calculations for your serial dilutions. Prepare fresh dilutions from your stock for each experiment.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.[17] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media and compound concentrations.[15][16] 3. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or compound.1. Improve Seeding Technique: Ensure the cell suspension is homogenous. After plating, let the plate rest at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[16][17] 2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[17] 3. Refine Pipetting: Use calibrated pipettes and pre-wet tips before aspirating reagents.[17]
Assay signal is low or has a poor signal-to-noise ratio. 1. Suboptimal Cell Density: Too few cells will not generate a strong enough signal for detection.[15] 2. Incorrect Incubation Time: The incubation time with the compound may be too short to induce a measurable effect, or too long, leading to widespread cell death and signal loss. 3. Assay Reagent Issues: The detection reagent (e.g., MTT, CellTiter-Glo®) may be expired or improperly prepared.1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density that provides a robust signal within the linear range of your assay.[15] 2. Perform a Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to identify the optimal endpoint. 3. Check Reagents: Always use fresh or properly stored reagents according to the manufacturer's instructions.
Results suggest cytotoxicity, but the mechanism is unclear. 1. Apoptosis vs. Necrosis: The assay used (e.g., MTT) may only measure cell viability and not distinguish between different cell death pathways.[9] 2. Secondary Effects: The observed cytotoxicity could be a downstream consequence of an earlier event, like ROS production or mitochondrial damage.1. Use Mechanistic Assays: Employ specific assays to investigate apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).[9] 2. Investigate Upstream Events: Measure ROS production using probes like DCFDA.[7] Assess mitochondrial membrane potential using dyes like TMRM or JC-1.[4][18]

Experimental Protocols & Methodologies

Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Include a "no-treatment" control with fresh medium only.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Workflow for Investigating Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Mitigation start Start with Healthy Cells dose_response Perform Dose-Response Assay (e.g., MTT) start->dose_response ic50 Calculate IC50 Value dose_response->ic50 is_cytotoxic Is Compound Cytotoxic? ic50->is_cytotoxic apoptosis Apoptosis Assays (Caspase, Annexin V) is_cytotoxic->apoptosis Yes ros ROS Detection (DCFDA) is_cytotoxic->ros Yes mito Mitochondrial Potential (TMRM, JC-1) is_cytotoxic->mito Yes end_apoptosis Mechanism Identified apoptosis->end_apoptosis Characterize Apoptotic Pathway end_ros Mechanism Identified ros->end_ros Quantify Oxidative Stress mitigate Apply Mitigation Strategy ros->mitigate If ROS is high end_mito Mechanism Identified mito->end_mito Assess Mitochondrial Health antioxidant Co-treat with Antioxidant (e.g., NAC) mitigate->antioxidant optimize_exposure Optimize Exposure Time / Concentration mitigate->optimize_exposure

Caption: Workflow for assessing and mitigating cytotoxicity.

Potential Mechanism: Mitochondrial-Mediated Apoptosis

G compound This compound mitochondria Mitochondria compound->mitochondria Induces Stress ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros mmp ↓ Mitochondrial Membrane Potential mitochondria->mmp cytochrome_c Cytochrome C Release ros->cytochrome_c mmp->cytochrome_c caspase9 Caspase-9 Activation (Initiator) cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential pathway for cytotoxicity.

References

Improving the efficiency of 2-phenoxy-1-phenylethanol extraction from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenoxy-1-phenylethanol Extraction

Welcome to the technical support center for the efficient extraction and purification of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with isolating this valuable compound from complex reaction mixtures. Here, we synthesize fundamental chemical principles with practical, field-tested methodologies to enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the extraction and analysis of this compound.

Q1: What is the standard industrial and laboratory method for extracting this compound from a reaction mixture?

A1: The most prevalent and robust method for the initial recovery of this compound from an aqueous reaction mixture is liquid-liquid extraction (LLE) .[1][2] This technique leverages the differential solubility of the target compound between two immiscible liquid phases—typically an aqueous phase (the reaction mixture) and an organic solvent. The choice of solvent is critical and is dictated by factors such as the compound's solubility, solvent selectivity, and ease of removal in subsequent steps.[3] For downstream purification to achieve high purity, LLE is often followed by techniques like distillation, column chromatography, or recrystallization.[4]

Q2: How do I select an appropriate organic solvent for liquid-liquid extraction?

A2: Solvent selection is a critical parameter that directly impacts extraction efficiency and purity. The ideal solvent should exhibit:

  • High affinity for this compound: Maximizes the amount of product extracted into the organic phase.

  • Immiscibility with the aqueous phase: Ensures clean phase separation.

  • Selectivity: It should preferentially dissolve the target compound over impurities.

  • A significant density difference from the aqueous phase to facilitate clear separation.

  • A relatively low boiling point: Allows for easy removal by rotary evaporation without degrading the product.

  • Safety and environmental considerations: Favorable toxicity profile and minimal environmental impact are crucial.[2]

Ethyl acetate is a commonly used and effective solvent for this purpose due to its good dissolving power for this compound and favorable safety profile.[1][2]

Q3: What are the common impurities I should expect, and how do they originate?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of a phenacyl halide with a phenol source, followed by reduction.[5] Potential impurities include:

  • Unreacted Starting Materials: Such as phenol and acetophenone derivatives.[6]

  • Reaction Intermediates: For example, the ketone precursor 2-phenoxy-1-phenylethanone.[5]

  • Side-Reaction Products: Products from over-oxidation or side reactions specific to the chosen reagents.[7]

  • Degradation Products: Acid- or base-catalyzed degradation can lead to cleavage of the ether linkage, yielding phenol and other fragments.[5][6]

Q4: Which analytical techniques are recommended for assessing the purity of the extracted this compound?

A4: A multi-faceted analytical approach is recommended for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for quantifying this compound and separating it from polar and non-polar impurities.[8][9]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Ideal for analyzing volatile impurities and confirming the identity of the main component and byproducts via mass fragmentation patterns.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for structural confirmation of the final product and identifying residual solvents or structural impurities.[12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the extraction process.

Problem: My extraction yield is significantly lower than expected.

This is a common issue that can stem from several factors. The following decision tree and detailed explanations will help you diagnose the root cause.

Low_Yield_Troubleshooting start Low Extraction Yield q_solvent Is the solvent choice optimal? start->q_solvent q_partitions Are you performing enough extractions? q_solvent->q_partitions Yes sol_solvent Re-evaluate solvent based on polarity and selectivity. Consult solvent selection table. q_solvent->sol_solvent No q_ph Is the aqueous phase pH correct? q_partitions->q_ph Yes sol_partitions Increase the number of extractions (e.g., from 1x100mL to 3x33mL). This is more efficient due to the partition coefficient. q_partitions->sol_partitions No q_emulsion Was an emulsion formed? q_ph->q_emulsion Yes sol_ph Adjust pH to neutralize the product and ionize impurities for better phase separation. q_ph->sol_ph No sol_emulsion Break the emulsion by adding brine, gentle swirling, or centrifugation. This recovers product trapped in the emulsion layer. q_emulsion->sol_emulsion Yes

Caption: Troubleshooting decision tree for low extraction yield.

  • Cause 1: Suboptimal Solvent Choice: The partition coefficient (K), which is the ratio of the concentration of a solute in the two phases, is highly dependent on the solvent. If the solvent has a low affinity for this compound, the compound will remain predominantly in the aqueous phase.

    • Solution: Choose a solvent that effectively solubilizes the target molecule. Refer to the table below for a comparison of common solvents.

    SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater SolubilityKey Considerations
    Ethyl Acetate 0.90277.14.48.3 g/100 mLGood all-around choice; moderately polar, easily removed.[1][2]
    Dichloromethane (DCM) 1.3339.63.11.3 g/100 mLExcellent solvent, but higher toxicity and environmental concerns. Forms the lower layer.
    Methyl tert-butyl ether (MTBE) 0.74055.22.55.1 g/100 mLLess prone to peroxide formation than diethyl ether.
    Toluene 0.867110.62.40.05 g/100 mLGood for non-polar compounds, but high boiling point makes it harder to remove.
  • Cause 2: Insufficient Number of Extractions: A single extraction rarely removes all of the product. Extraction is an equilibrium process, and multiple sequential extractions with smaller volumes of solvent are mathematically more efficient than a single extraction with a large volume.

    • Solution: Perform at least three extractions of the aqueous layer, combining the organic extracts afterward. This ensures a more complete transfer of the product into the organic phase.

  • Cause 3: Incorrect pH of the Aqueous Layer: The solubility of this compound itself is not highly pH-dependent, but the solubility of acidic or basic impurities is. If acidic impurities (like unreacted phenol) or basic impurities are present, adjusting the pH can ionize them, making them highly soluble in the aqueous phase and poorly soluble in the organic phase.

    • Solution: Before extraction, consider a basic wash (e.g., with aqueous sodium bicarbonate) to remove acidic impurities or an acidic wash (e.g., with dilute HCl) to remove basic impurities. This "cleans" the aqueous phase before you extract your target compound.

Problem: A stable emulsion has formed between the two layers.

An emulsion is a suspension of fine droplets of one liquid in another, which prevents the formation of a clean interface and traps your product.

  • Cause: Overly vigorous shaking or mixing of the separatory funnel introduces too much mechanical energy, preventing droplets from coalescing. The presence of surfactant-like impurity molecules can also stabilize emulsions.

    • Solution:

      • Be Patient: Allow the funnel to stand undisturbed for an extended period.

      • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of vigorous shaking.

      • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and polarity of the aqueous phase, helping to break up the emulsion.[13]

      • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.

Problem: My final product is still impure after extraction and solvent removal.

This indicates that impurities were co-extracted with your product.

  • Cause: The chosen extraction solvent has a similar affinity for both your product and certain impurities.

    • Solution 1: Perform a Back-Wash: After separating the organic layer containing your product, wash it with a fresh portion of an appropriate aqueous solution. For example, if you suspect acidic impurities were carried over, a wash with dilute sodium bicarbonate can pull them out of the organic layer and back into an aqueous phase.

    • Solution 2: Proceed to Secondary Purification: Liquid-liquid extraction is primarily a workup and partial purification step. High purity often requires a secondary technique.

      • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[14]

      • Recrystallization: If your product is a solid at room temperature, recrystallization from a suitable solvent system can yield very pure material.[15]

      • Distillation: If the product is a liquid and thermally stable, distillation can separate it from less volatile or non-volatile impurities.

Section 3: Key Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol outlines a general procedure for extracting this compound from an aqueous reaction mixture using a separatory funnel.

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalytic Efficiency in 2-Phenoxy-1-Phenylethanol Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of catalytic strategies for the conversion of 2-phenoxy-1-phenylethanol. This molecule is a cornerstone model compound in chemical research, particularly in the valorization of lignin, due to its representative β-O-4 aryl ether linkage—the most common bond in natural lignin.[1] The ability to selectively cleave and transform this molecule is paramount for developing sustainable routes to valuable aromatic chemicals and biofuels from biomass.

This guide moves beyond a simple catalog of catalysts. It is designed for the discerning researcher, providing a comparative framework grounded in experimental data, explaining the causal relationships behind protocol design, and offering validated, step-by-step methodologies. We will explore and contrast several major catalytic pathways: Catalytic Hydrogenolysis, Photocatalytic Oxidation, and Zeolite-Mediated Conversion, equipping you with the insights needed to select and optimize a system for your specific research goals.

Catalytic Hydrogenolysis: Reductive Cleavage of the β-O-4 Linkage

Catalytic hydrogenolysis is a primary strategy for lignin depolymerization, targeting the selective cleavage of C-O ether bonds with the aid of a catalyst and a hydrogen source.[1][2] The goal is to break down the this compound model into its constituent aromatic monomers, such as phenol and styrene or ethylbenzene, while minimizing unwanted side reactions.

Causality in Catalyst Selection & Conditions:

The choice of metal catalyst is critical. Noble metals like Ruthenium (Ru) are highly effective but costly.[2][3] Consequently, significant research has focused on more abundant transition metals like Nickel (Ni), which is known for its efficacy in C-O bond scission.[4] Bimetallic formulations, such as Ni-Au, are often explored to enhance activity at lower temperatures and improve selectivity.[4] The solvent is not merely a medium; alcohols like methanol or ethanol can also act as hydrogen donors in transfer hydrogenolysis, influencing the reaction pathway.[3] Temperature is a key variable; higher temperatures increase conversion rates but can also lead to undesired side reactions or over-hydrogenation of the aromatic rings.[3]

Comparative Performance of Hydrogenolysis Catalysts

The following table summarizes the performance of various catalytic systems under different conditions. This data provides a clear, quantitative basis for comparison.

CatalystH₂ SourceSolventTemp (°C)Time (h)Conversion (%)Key Product(s) & Selectivity/YieldReference(s)
Ru/C 1 bar H₂Methanol2503~70%Phenol, Ethylbenzene, Styrene (~30% yield)[2]
Ru/C-KOH-2 N/A (Transfer)Ethanol240198.5%Phenol (19.5% selectivity)[3]
Ni/CaO-H-ZSM-5 1 MPa H₂Ethanol140>1100%1-Phenylethanol (30.9%), Guaiacol (47.2%)*[5]
Ni₇Au₃ 10 bar H₂Water130~2~100%Phenol, 1-Phenylethanol[4]

Note: This study used a slightly different substrate, 2-(2-methoxyphenoxy)-1-phenylethanol, but the catalytic action on the β-O-4 bond is directly comparable.

Experimental Protocol: Hydrogenolysis with Ru/C

This protocol is a self-validating system, adapted from methodologies reported in the literature, incorporating reaction and analysis steps.[2]

Objective: To determine the conversion and product yield for the catalytic hydrogenolysis of this compound using a Ruthenium on carbon (Ru/C) catalyst.

Materials:

  • This compound

  • 5% Ru/C catalyst

  • Methanol (Anhydrous)

  • High-pressure autoclave reactor with stirring mechanism

  • Gas chromatograph-mass spectrometer with a flame ionization detector (GC-MS/FID) for analysis

Procedure:

  • Reactor Preparation: Add 0.01 g of this compound and 0.015 g of Ru/C catalyst to the high-pressure reactor vessel.

  • Solvent Addition: Add 120 mL of methanol to the vessel.

  • System Purge: Seal the reactor and purge thoroughly with N₂ gas to remove all oxygen, which can deactivate the catalyst and pose a safety hazard.

  • Pressurization: Pressurize the reactor with H₂ gas to 1 bar (measured at room temperature). The low pressure is chosen to prevent the over-hydrogenation of aromatic rings.[2]

  • Reaction Execution: Heat the reactor to 250 °C while stirring. Maintain these conditions for 3 hours.

  • Reaction Quenching: After 3 hours, rapidly cool the reactor to room temperature using an ice bath to halt the reaction.

  • Sample Preparation: Vent the H₂ gas safely. Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.

  • Quantitative Analysis: Analyze the filtrate using GC-MS/FID. Use an internal standard for accurate quantification of the remaining substrate and the formed products (phenol, styrene, ethylbenzene).

  • Calculation: Calculate the conversion percentage based on the initial and final amounts of the substrate. Calculate the yield of each monomer product.

Visualizing the Hydrogenolysis Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep1 Weigh Substrate & Catalyst prep2 Add to Reactor prep1->prep2 prep3 Add Solvent prep2->prep3 react1 Seal & Purge with N₂ prep3->react1 react2 Pressurize with H₂ react1->react2 react3 Heat & Stir (250°C, 3h) react2->react3 analysis1 Cool & Quench react3->analysis1 analysis2 Filter Catalyst analysis1->analysis2 analysis3 GC-MS/FID Analysis analysis2->analysis3 analysis4 Calculate Conversion & Yield analysis3->analysis4

Caption: General experimental workflow for catalytic hydrogenolysis.

Photocatalytic Oxidation: A Light-Driven Approach

Photocatalysis offers a distinct, "green" alternative that operates under mild conditions, often at room temperature.[6] This method uses semiconductor materials that, upon light absorption, generate electron-hole pairs. These charge carriers drive redox reactions, leading to the cleavage of the β-O-4 bond. A significant advantage is the potential to couple the oxidative conversion of the substrate with the reductive evolution of H₂ from water, creating a dual-purpose system for biomass valorization and clean fuel production.[7]

Causality in Catalyst Design:

The efficiency of a photocatalyst, such as the Cd-MOF/S/Ni-NiO composite, hinges on its ability to absorb light and effectively separate the generated charges to prevent recombination.[7] The addition of co-catalysts like Ni-NiO is crucial; it facilitates the oxidation pathway towards specific products (e.g., 2-phenoxy-1-phenylethanone) and significantly enhances the rate of hydrogen production by providing active sites for proton reduction.[7] The reaction mechanism involves highly reactive species like holes (h⁺), which are the primary oxidants.[6][7]

Comparative Performance of Photocatalytic Systems
CatalystCo-CatalystProducts (Selectivity/Yield)H₂ Evolution Rate (μmol g⁻¹ h⁻¹)ConversionReference(s)
Cd-MOF/S NonePhenol, Acetophenone, 2-phenoxy-1-phenylethanone (2.6%)102Incomplete[7]
Cd-MOF/S 1 mmol Ni-NiOPhenol (30%), Acetophenone (32%), 2-phenoxy-1-phenylethanone (62%)1058~100%[7]
Experimental Protocol: Photocatalytic Oxidation Coupled with H₂ Evolution

This protocol is based on the high-efficiency system reported by researchers developing dual-optimized catalysts.[7]

Objective: To evaluate the photocatalytic conversion of this compound and simultaneous H₂ production using a Cd-MOF/S/Ni-NiO composite catalyst.

Materials:

  • This compound

  • Cd-MOF/S/Ni-NiO photocatalyst

  • Top-irradiation quartz reactor

  • 300W Xenon lamp (light source)

  • Closed gas circulation and evacuation system

  • Online gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ detection

  • High-performance liquid chromatography (HPLC) for organic product analysis

Procedure:

  • Catalyst Dispersion: Disperse a specific amount of the Cd-MOF/S/Ni-NiO photocatalyst in an aqueous solution within the quartz reactor.

  • Substrate Addition: Add this compound to the suspension.

  • System Degassing: Seal the reactor and thoroughly degas the system to remove air before irradiation. This is critical for accurate H₂ measurement.

  • Irradiation: Position the Xenon lamp to irradiate the reactor. Begin stirring to ensure the catalyst remains in suspension and is evenly illuminated.

  • Gas Analysis: Periodically sample the gas from the reactor's headspace and analyze it using the online GC-TCD to quantify the amount of H₂ evolved over time.

  • Liquid Analysis: At the end of the experiment, take a sample of the liquid phase. Filter out the catalyst. Analyze the filtrate using HPLC to identify and quantify the organic products (phenol, acetophenone, etc.).

  • Performance Calculation: Calculate the rate of hydrogen evolution (in μmol g⁻¹ h⁻¹). Determine the substrate conversion and product yields from the HPLC data.

Visualizing Photocatalytic Cleavage Pathways

The conversion of this compound can proceed via two main cleavage pathways: C-O bond cleavage or C-C bond cleavage. The catalyst and conditions dictate the dominant route.

G cluster_CO C-O Bond Cleavage cluster_CC C-C Bond Cleavage sub This compound (Substrate) p1 Phenol sub->p1  Hydrogenolysis  Photocatalysis p2 1-Phenylethanol sub->p2   p3 Phenol sub->p3  Oxidative Cleavage  Photocatalysis p4 Acetophenone sub->p4  

Caption: Competing C-O vs. C-C cleavage pathways.

Zeolite-Mediated Conversion

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acid sites, making them effective catalysts for various organic transformations.[3] Their performance in converting large molecules like this compound is highly dependent on the relationship between the molecule's size and the zeolite's pore dimensions.[3]

Causality in Zeolite Selection:

Zeolites with larger pore channels, such as HBEA and HY, show superior activity in breaking the ether bond of the bulky substrate compared to those with smaller channels like HZSM-5.[3] This is a classic example of shape selectivity; the reactant molecule must be able to access the active sites within the zeolite pores for the reaction to occur efficiently. The acidity of the zeolite also plays a crucial role in facilitating the bond cleavage.[3]

Comparative Performance of Zeolite Catalysts
CatalystTemp (°C)Conversion of this compoundReference(s)
HBEA (Beta) 240Excellent Activity[3]
HY (Faujasite) 240Excellent Activity[3]
HZSM-5 240No Conversion[3]

Conclusion and Future Outlook

The catalytic conversion of this compound is a rich field demonstrating diverse chemical strategies.

  • For high conversion and targeted monomer production , Catalytic Hydrogenolysis with catalysts like Ru/C or advanced Ni-based systems is highly effective, though it often requires elevated temperatures and pressures.[2][3][5]

  • For sustainable, mild-condition processing , Photocatalysis presents a compelling path, especially systems that couple substrate valorization with the production of green hydrogen.[7] The key challenge remains in developing robust, efficient, and cost-effective photocatalysts.

  • Shape-selective catalysis using Zeolites highlights the critical importance of catalyst structure, where pore accessibility dictates catalytic activity for bulky biomass-derived molecules.[3]

The choice of catalytic system is not one-size-fits-all. It requires a careful balancing of factors including desired products, process conditions (temperature, pressure), catalyst cost and stability, and overall sustainability goals. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and drive innovation in the conversion of biomass to next-generation chemicals and fuels.

References

A Comparative Guide to Lignin Model Compounds in Catalysis Research: 2-Phenoxy-1-phenylethanol as a Benchmark for β-O-4 Linkage Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of a sustainable future, the valorization of lignin, a complex aromatic biopolymer, stands as a cornerstone for the development of biorefineries.[1][2][3] The efficient conversion of lignin into valuable chemicals and fuels hinges on the development of robust and selective catalysts. To this end, lignin model compounds serve as indispensable tools for researchers, providing simplified and reproducible systems to unravel the intricate mechanisms of lignin depolymerization.[4][5] This guide provides an in-depth comparison of 2-phenoxy-1-phenylethanol, a key model for the most abundant linkage in lignin, with other relevant model compounds in catalysis research.

The Significance of Lignin Model Compounds

Lignin's complex and irregular structure, composed of various inter-unit linkages, presents a significant challenge for direct catalytic studies.[5] Model compounds, which represent specific linkages and monomeric units found in native lignin, allow for a systematic investigation of catalyst performance and reaction pathways. By studying the catalytic conversion of these simpler molecules, researchers can gain fundamental insights into bond cleavage mechanisms, product selectivity, and catalyst deactivation, which are crucial for the rational design of catalysts for real lignin valorization.[6]

This guide will focus on this compound as a primary model and compare its reactivity with other commonly used lignin models, including:

  • Benzyl Phenyl Ether (BPE): A model for the α-O-4 ether linkage.

  • Guaiacol: A monomeric model representing the guaiacyl (G) unit of lignin.

  • Veratrole: A diether monomeric model compound.

  • Pyrocatechol: A dihydroxy monomeric model compound.

Structural Representation of Lignin Model Compounds

The structural differences between these model compounds dictate their reactivity and the types of linkages they represent.

Lignin_Models cluster_dimers Dimeric Models cluster_monomers Monomeric Models This compound This compound (β-O-4 linkage) β-O-4 β-O-4 This compound->β-O-4 Benzyl Phenyl Ether Benzyl Phenyl Ether (α-O-4 linkage) α-O-4 α-O-4 Benzyl Phenyl Ether->α-O-4 Guaiacol Guaiacol G-unit G-unit Guaiacol->G-unit Veratrole Veratrole Etherified G-unit Etherified G-unit Veratrole->Etherified G-unit Pyrocatechol Pyrocatechol Demethylated G-unit Demethylated G-unit Pyrocatechol->Demethylated G-unit Reaction_Pathway This compound This compound 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone This compound->2-Phenoxy-1-phenylethanone - H₂ Products Phenol + Acetophenone 2-Phenoxy-1-phenylethanone->Products C-O Cleavage Hydrogenolysis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Analysis Load Reactants Load Reactants Seal Reactor Seal Reactor Load Reactants->Seal Reactor Purge with N₂ Purge with N₂ Seal Reactor->Purge with N₂ Pressurize with H₂ Pressurize with H₂ Purge with N₂->Pressurize with H₂ Heat & Stir Heat & Stir Pressurize with H₂->Heat & Stir Monitor Reaction Monitor Reaction Heat & Stir->Monitor Reaction Cool & Depressurize Cool & Depressurize Monitor Reaction->Cool & Depressurize Filter Catalyst Filter Catalyst Cool & Depressurize->Filter Catalyst Analyze Products Analyze Products Filter Catalyst->Analyze Products

References

A Senior Application Scientist’s Guide to Validating the Antimicrobial Efficacy of 2-Phenoxy-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive framework for the systematic validation of the antimicrobial efficacy of 2-phenoxy-1-phenylethanol. While this molecule is well-documented as a key intermediate in chemical synthesis and a model compound in lignin research, its potential as an antimicrobial agent remains largely unexplored.[1][2] Drawing upon the established efficacy of its structural analogues, 2-phenoxyethanol (PE) and 2-phenylethanol (PEA), this document outlines a rigorous, three-phase experimental plan.[3][4] We will detail the scientific rationale, provide step-by-step protocols for determining the spectrum of activity and cidal properties, and present a methodology for evaluating synergistic potential with other agents. The objective is to equip researchers with a self-validating system to generate the robust, comparative data necessary to establish this compound as a viable antimicrobial candidate.

Introduction: The Scientific Rationale for Investigating this compound

This compound (CAS: 4249-72-3, Formula: C₁₄H₁₄O₂) is an aromatic ether-alcohol with a molecular weight of 214.26 g/mol .[2][5] Its chemical architecture presents a compelling case for antimicrobial potential, positioned as a structural hybrid of two well-known and widely used antimicrobial preservatives.

  • Comparative Analog 1: 2-Phenoxyethanol (PE): A globally approved broad-spectrum preservative used extensively in cosmetics and pharmaceuticals.[6][7] Its efficacy against Gram-positive bacteria, Gram-negative bacteria, and yeasts is well-established.[4][8][9] The primary mechanism of action involves increasing the permeability of the microbial cell membrane to potassium ions, uncoupling oxidative phosphorylation, and inhibiting key enzymes like malate dehydrogenase.[9][10]

  • Comparative Analog 2: 2-Phenylethanol (PEA): A naturally occurring alcohol with a characteristic rose-like odor, also possessing broad-spectrum antimicrobial properties.[3][11] Its bacteriostatic activity is strongly linked to its ability to insert into and disrupt the structure of biomembranes, leading to subsequent inhibition of DNA, RNA, and protein synthesis.[3]

The structural combination of a phenoxy group and a phenylethanol backbone in this compound suggests a dual-pronged or enhanced mechanism of action, making its formal validation a logical and promising scientific endeavor.

Hypothesized Mechanism of Action

Based on its constituent moieties, we hypothesize that this compound acts by disrupting the microbial cell membrane. The lipophilic phenyl and phenoxy groups are expected to facilitate insertion into the phospholipid bilayer. This intercalation would disrupt membrane integrity, leading to increased permeability, leakage of vital intracellular components (ions, ATP, nucleic acids), and ultimately, cell death.

cluster_membrane Microbial Cell Membrane cluster_compound This compound cluster_effects Cellular Effects p1 Phospholipid Bilayer e1 Membrane Destabilization p1->e1 p2 Membrane Proteins c1 Lipophilic Phenyl Groups c1->p1 Insertion e2 Increased Permeability e1->e2 e3 Leakage of Intracellular Components e2->e3 e4 Cell Death e3->e4

Caption: Hypothesized mechanism of this compound action.

Phase 1: Establishing the Antimicrobial Spectrum of Activity

The initial phase is designed to determine the fundamental efficacy of this compound across a diverse panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary endpoint, defining the lowest concentration of an antimicrobial agent that prevents visible microbial growth.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[12][13]

Materials:

  • Test Compound: this compound, 2-phenoxyethanol (positive control), 2-phenylethanol (positive control).

  • Solvent (e.g., DMSO, ensure final concentration is non-inhibitory).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial Strains (see Table 1 for suggestions).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Multichannel pipette.

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24h), suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound and control compounds. Perform serial two-fold dilutions in the 96-well plate using broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will contain only broth.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. Well 12 receives no inoculum and serves as a sterility control. The final volume in each well is 200 µL.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each organism (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for yeasts).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control well.

cluster_prep Preparation cluster_exec Execution cluster_res Analysis p1 Prepare 0.5 McFarland Inoculum Suspension e1 Inoculate Wells with Standardized Microbe Suspension p1->e1 p2 Prepare Serial Dilutions of Compound in 96-Well Plate p2->e1 e2 Incubate Plate (e.g., 24h at 37°C) e1->e2 r1 Visually Inspect for Turbidity e2->r1 r2 Determine Lowest Concentration with No Growth (MIC) r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Comparative MIC Values

Results should be tabulated to allow for direct comparison with benchmark compounds.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Test Organism Type This compound (µg/mL) 2-Phenoxyethanol (µg/mL) 2-Phenylethanol (µg/mL)
Staphylococcus aureus (ATCC 25923) Gram-positive Bacteria Experimental Data Experimental Data Experimental Data
Escherichia coli (ATCC 25922) Gram-negative Bacteria Experimental Data Experimental Data Experimental Data
Pseudomonas aeruginosa (ATCC 27853) Gram-negative Bacteria Experimental Data Experimental Data Experimental Data
Candida albicans (ATCC 90028) Yeast Experimental Data Experimental Data Experimental Data

| Aspergillus brasiliensis (ATCC 16404) | Mold | Experimental Data | Experimental Data | Experimental Data |

Phase 2: Differentiating Cidal vs. Static Activity

Following MIC determination, it is critical to ascertain whether this compound kills the microorganisms (microbicidal) or merely inhibits their growth (microbistatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Experimental Protocol: MBC/MFC Determination

This protocol is a direct extension of the MIC assay.

Procedure:

  • Select Wells: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.

  • Subculture: Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each selected well and plate it onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate these plates under the same conditions as the initial MIC test.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the subculture plate).

Data Presentation: MIC vs. MBC/MFC Ratios

The ratio of MBC to MIC provides insight into the compound's activity. A ratio of ≤4 is generally considered indicative of cidal activity, while a higher ratio suggests static activity.

Table 2: Cidal vs. Static Activity Profile

Test Organism MIC (µg/mL) MBC/MFC (µg/mL) Ratio (MBC/MIC) Interpretation (Cidal/Static)
S. aureus Data from Phase 1 Experimental Data Calculated Interpret
E. coli Data from Phase 1 Experimental Data Calculated Interpret

| C. albicans | Data from Phase 1 | Experimental Data | Calculated | Interpret |

Phase 3: Investigating Synergistic Potential

Antimicrobial agents are often used in combination to broaden their spectrum, reduce required concentrations, and minimize the development of resistance. The checkerboard assay is the standard in vitro method for quantifying synergy.

Experimental Protocol: Checkerboard Synergy Assay

This method assesses the effect of combining two agents (A and B) by testing a matrix of their concentrations. The outcome is calculated as the Fractional Inhibitory Concentration (FIC) Index.

Procedure:

  • Plate Setup: In a 96-well plate, dilute Compound A (e.g., this compound) horizontally and Compound B (a second antimicrobial) vertically. This creates a matrix where each well has a unique combination of concentrations of both compounds.

  • Controls: Include rows and columns with each compound alone to re-determine their individual MICs under the assay conditions.

  • Inoculation and Incubation: Inoculate the plate with a standardized microbial suspension and incubate as described for the MIC protocol.

  • Data Analysis:

    • Identify the MIC of each compound alone and in every combination.

    • Calculate the FIC for each compound:

      • FIC A = (MIC of A in combination) / (MIC of A alone)

      • FIC B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the ΣFIC Index for each combination: ΣFIC = FIC A + FIC B.

Interpretation of ΣFIC Index: [14]

  • Synergy: ΣFIC ≤ 0.5

  • Indifference/Additive: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Caption: Logic flow for the checkerboard assay and FIC index calculation.

Data Presentation: Synergy Analysis

Table 3: Checkerboard Assay Results for S. aureus

Compound A (this compound) Compound B (e.g., Ethylhexylglycerin) ΣFIC Index Interpretation
MIC Alone: Value MIC Alone: Value - -

| MIC in Combination: Value | MIC in Combination: Value | Calculated | Synergy/Indifference/Antagonism |

Conclusion and Future Perspectives

This guide presents a structured, logical, and technically sound pathway for validating the antimicrobial efficacy of this compound. By systematically determining its spectrum of activity, differentiating between cidal and static effects, and exploring synergistic combinations, researchers can generate a comprehensive data package. This empirical evidence is the cornerstone for comparing its performance against established alternatives and for making informed decisions about its potential development as a novel preservative or therapeutic agent. Positive outcomes from this validation framework would justify subsequent investigations into safety, stability, and performance in final formulations.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Phenoxy-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparison and cross-validation of analytical methods for 2-phenoxy-1-phenylethanol (CAS: 4249-72-3), a versatile organic compound utilized as a pharmaceutical intermediate and in the fragrance industry.[1][2] This document is structured to offer not just procedural steps, but a comprehensive understanding of the principles and comparative performance of various analytical techniques, grounded in established scientific and regulatory frameworks.

Introduction to this compound and the Imperative of Analytical Rigor

This compound, with the molecular formula C14H14O2, is an aromatic ether-alcohol.[1][3] Its synthesis and application in pharmaceutical manufacturing necessitate precise analytical control to ensure product quality, purity, and stability.[4][5] The selection and validation of an appropriate analytical method are critical steps in the drug development lifecycle, governed by stringent regulatory expectations.[4] Cross-validation, the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose, is crucial when methods are transferred between laboratories or when different techniques are employed across various stages of development.[6][7]

This guide will focus on the two most prevalent analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While direct comparative studies on this compound are not extensively published, this guide synthesizes data from the analysis of structurally related compounds, such as 2-phenoxyethanol and 2-phenylethanol, and adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[8][9][10]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC14H14O2[1][3]
Molecular Weight214.26 g/mol [1][3]
Boiling Point310-312°C[1]
SolubilitySoluble in ethanol, ether, chloroform; insoluble in water.[1]
UV AbsorptionAromatic rings suggest strong UV absorbance.Inferred

The compound's aromatic nature and low volatility make it amenable to both HPLC with UV detection and GC analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.

The Causality Behind Experimental Choices in RP-HPLC

The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, the two phenyl rings provide sufficient hydrophobicity for good retention on a C18 or C8 column. The choice of a UV detector is justified by the presence of the chromophoric phenyl groups.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently robust, with system suitability tests integrated to ensure the validity of each analytical run.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection: UV at 270 nm[11]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

System Suitability Testing (SST): Before sample analysis, five replicate injections of a standard solution are performed. The acceptance criteria are:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%[9]

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Validation Parameters for the HPLC Method

The validation of this method would be performed in accordance with ICH Q2(R2) guidelines.[8][9][10]

ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity No interference from placebo, impurities, or degradation products.Ensures the method accurately measures only the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional relationship between concentration and response.[11]
Accuracy 98.0% - 102.0% recoveryConfirms the closeness of the measured value to the true value.[4]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Measures the degree of scatter between a series of measurements.[4][9]
Range 80% - 120% of the test concentrationThe interval over which the method is precise, accurate, and linear.[4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.Demonstrates the reliability of the method during normal use.[11]

Gas Chromatography (GC): A Powerful Alternative for Volatile and Semi-Volatile Compounds

GC is a highly efficient separation technique, particularly for compounds that can be vaporized without decomposition. Given its boiling point, this compound is well-suited for GC analysis.

The Rationale for GC Method Design

In GC, a gaseous mobile phase carries the analyte through a stationary phase-coated capillary column. Separation is based on the analyte's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity and a wide linear range. For enhanced specificity, a Mass Spectrometer (MS) can be used as a detector.[12][13]

Experimental Protocol: Ensuring Analytical Integrity

Chromatographic Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm x 0.25 µm[13]

  • Carrier Gas: Helium at 1.3 mL/min[13]

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injection Volume: 1 µL (splitless)

System Suitability Testing (SST): Similar to HPLC, SST is performed to ensure the system is operating correctly.

  • RSD of the peak area: ≤ 2.0%

  • Peak symmetry: 0.8 - 1.5

Validation Parameters for the GC Method

The validation parameters are consistent with those for HPLC, following ICH guidelines.

ParameterTypical Acceptance CriteriaSupporting Rationale
Specificity Resolution of ≥ 1.5 between the analyte and potential impurities.Critical for accurate quantification in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.999Ensures a direct relationship between the amount of analyte and the detector response.
Accuracy 98.0% - 102.0% recoveryVerifies the trueness of the analytical result.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Demonstrates the method's consistency and reproducibility.
Range 80% - 120% of the target concentrationDefines the concentration interval where the method is reliable.
LOD Typically in the low ng/mL rangeIndicates the sensitivity of the method.
LOQ Typically 3x the LODThe lowest concentration that can be reliably quantified.
Robustness Insensitive to minor variations in flow rate, temperature program, etc.Confirms the method's suitability for routine use.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is essential to ensure that different analytical methods yield comparable results.[6][7] This is particularly important when, for instance, a rapid GC method is used for in-process control, while a more comprehensive HPLC method is employed for final product release and stability testing.

The cross-validation process involves analyzing the same set of samples using both the HPLC and GC methods.[14]

Cross-Validation Workflow

Cross_Validation_Workflow cluster_0 Sample Preparation cluster_1 Method 1: HPLC Analysis cluster_2 Method 2: GC Analysis cluster_3 Data Comparison & Evaluation Sample Homogeneous Sample Batch (this compound) HPLC_Analysis Analyze Samples using Validated HPLC Method Sample->HPLC_Analysis GC_Analysis Analyze Samples using Validated GC Method Sample->GC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) HPLC_Data->Comparison GC_Data GC Results GC_Analysis->GC_Data GC_Data->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization A Analyte Characterization (Solubility, UV Spectrum) B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Finalized Method & Validation Report H->I GC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization A Analyte Volatility Assessment B Column & Temperature Program Selection A->B C Optimization of Injector & Detector Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Finalized Method & Validation Report H->I

References

A Comparative Efficacy Analysis of 2-Phenoxy-1-phenylethanol and Commercial Biocides: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Biocidal Efficacy Testing

In the landscape of pharmaceutical and industrial microbiology, the effective control of microbial contamination is paramount. The selection of a biocidal agent is a critical decision, balancing broad-spectrum efficacy, formulation compatibility, and regulatory acceptance. While established commercial biocides, such as Quaternary Ammonium Compounds (QACs), are widely used, the exploration of alternative molecules is driven by the need for novel solutions with improved performance profiles and reduced resistance potential.

This guide presents a comprehensive framework for evaluating the antimicrobial efficacy of 2-phenoxy-1-phenylethanol, an aromatic alcohol, in direct comparison to a widely used commercial biocide, Benzalkonium Chloride (a representative QAC). We will move beyond a simple data comparison to provide the underlying scientific rationale for a tiered experimental approach. This document is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and a clear interpretation of the resulting data. Our methodology is grounded in established international standards to ensure the generation of robust, reliable, and comparable results.

Section 1: Profile of the Antimicrobial Agents

A fundamental understanding of the agents' mechanisms of action is crucial for designing meaningful efficacy studies and interpreting their outcomes.

This compound

This compound is an organic compound, specifically a phenol ether and an alcohol. Its structural relative, 2-phenoxyethanol, is a well-known preservative in cosmetics and pharmaceuticals, valued for its broad-spectrum activity against bacteria, yeast, and mold.[1][2][3] The primary mechanism of action for phenoxyethanol and related compounds is the disruption of the bacterial cell membrane.[4][5] By partitioning into the lipid bilayer, it increases membrane permeability, leading to the leakage of essential intracellular components and the inhibition of key enzymatic functions, ultimately causing cell death.[5][6] It is generally considered effective against a range of Gram-positive and Gram-negative bacteria.[4][7]

Commercial Biocide: Benzalkonium Chloride (QAC)

Benzalkonium Chloride (BAC) is a cationic surfactant and a prominent member of the Quaternary Ammonium Compound (QAC) family. Its mechanism is also membrane-centric but distinct from that of phenoxyethanol. The positively charged quaternary amine group in BAC interacts electrostatically with the negatively charged components of the bacterial cell surface.[8][9] This initial binding is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer, causing profound disruption, solubilization of the membrane, and leakage of cytoplasmic contents, resulting in rapid cell lysis.[10][11] This lytic action makes BAC a potent bactericidal agent.[8]

Section 2: A Tiered Framework for Efficacy Evaluation

A robust comparison requires a multi-faceted approach, progressing from foundational screening to simulated real-world conditions. This tiered strategy ensures that resources are used efficiently, with initial screening identifying promising candidates for more rigorous and complex testing.

Diagram: Experimental Evaluation Workflow

The following diagram illustrates the logical progression of the testing framework, from initial screening to application-specific validation.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Simulated Use-Condition Testing cluster_2 Tier 3: Data Analysis & Interpretation MIC Minimum Inhibitory Concentration (MIC) Determines lowest concentration to inhibit growth. MBC Minimum Bactericidal Concentration (MBC) Determines lowest concentration to kill 99.9%. MIC->MBC Informs MBC starting points Suspension Quantitative Suspension Test (e.g., EN 1276) Evaluates efficacy in a liquid phase. MBC->Suspension Provides concentration range for testing Surface Quantitative Surface Test (e.g., EN 13697) Evaluates efficacy on a non-porous surface. MBC->Surface Provides concentration range for testing Analysis Comparative Analysis (MIC/MBC Ratio, Log Reduction) Suspension->Analysis Surface->Analysis G cluster_cell Bacterial Cell cell_membrane Outer Membrane |  Cytoplasmic Membrane action1 Increases Membrane Permeability Causes Leakage of Ions action2 Binds to Membrane Causes Gross Disruption & Lysis cytoplasm Cytoplasm (Intracellular Components) ppe This compound ppe->cell_membrane:inner Partitions into Lipid Bilayer bac Benzalkonium Chloride (QAC) bac->cell_membrane:outer Electrostatic Binding leakage Leakage of Cellular Contents action1->leakage action2->leakage

References

A Comparative Guide to the Synthesis of 2-Phenoxy-1-phenylethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 2-phenoxy-1-phenylethanol stands as a valuable building block, notably utilized in the production of various therapeutic agents and fragrances.[1] Its synthesis, therefore, is a critical process for researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the two most prominent published methods for synthesizing this versatile alcohol, offering detailed experimental protocols and supporting data to inform your selection of the most suitable route for your laboratory's needs.

Introduction to the Synthetic Pathways

The synthesis of this compound is predominantly achieved through two distinct and well-documented chemical transformations. The first is a robust, two-step approach commencing with the etherification of an α-haloketone, followed by a straightforward reduction. The second, and more direct, route involves the ring-opening of an epoxide with a phenolic nucleophile. Each pathway presents its own set of advantages and challenges, which we will explore in detail.

Method 1: The Two-Step Synthesis via Etherification and Reduction

This classical approach is a reliable and often high-yielding method for the preparation of this compound. It proceeds in two distinct stages:

  • Williamson-type Ether Synthesis: The synthesis of the intermediate, 2-phenoxy-1-phenylethanone, is achieved through the reaction of 2-bromoacetophenone with phenol in the presence of a base. This reaction is a variation of the well-established Williamson ether synthesis.

  • Ketone Reduction: The subsequent reduction of the carbonyl group in 2-phenoxy-1-phenylethanone to a hydroxyl group is typically accomplished using a mild reducing agent, such as sodium borohydride.[2]

This method's appeal lies in its use of readily available starting materials and its generally predictable outcomes. The stepwise nature of the synthesis also allows for the isolation and purification of the intermediate ketone, which can be advantageous for ensuring the final product's purity.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone

  • Materials:

    • Phenol

    • 2-Bromoacetophenone

    • Potassium Carbonate (K₂CO₃)

    • Acetone

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of phenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 20 minutes.

    • Add a solution of 2-bromoacetophenone (1.0 equivalent) in acetone dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenoxy-1-phenylethanone.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Step 2: Reduction of 2-Phenoxy-1-phenylethanone to this compound

  • Materials:

    • 2-Phenoxy-1-phenylethanone

    • Methanol (MeOH)

    • Sodium Borohydride (NaBH₄)

    • Deionized Water

    • Diethyl Ether

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-phenoxy-1-phenylethanone (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography or recrystallization.

Two-Step Synthesis of this compound cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction Phenol Phenol Etherification Etherification Phenol->Etherification 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Etherification K2CO3 K2CO3 K2CO3->Etherification Acetone (reflux) Acetone (reflux) Acetone (reflux)->Etherification 2-Phenoxy-1-phenylethanone 2-Phenoxy-1-phenylethanone Etherification->2-Phenoxy-1-phenylethanone Reduction Reduction 2-Phenoxy-1-phenylethanone->Reduction NaBH4 NaBH4 NaBH4->Reduction Methanol Methanol Methanol->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the two-step synthesis of this compound.

Method 2: The Direct Approach via Epoxide Ring-Opening

A more atom-economical and direct route to this compound is the ring-opening of styrene oxide with phenol.[3] This reaction leverages the inherent ring strain of the epoxide, which makes it susceptible to nucleophilic attack. The regioselectivity of this reaction—that is, whether the phenoxide attacks the benzylic or the terminal carbon of the epoxide—is a critical consideration and can be influenced by the choice of catalyst and reaction conditions.

  • Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more electrophilic. Nucleophilic attack by phenol can then occur at either the more substituted (benzylic) or less substituted (terminal) carbon. Often, a mixture of regioisomers is obtained.[4]

  • Base-Catalyzed Ring-Opening: Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide anion. The phenoxide then attacks the epoxide in an Sₙ2 fashion, typically at the less sterically hindered terminal carbon.

The choice between acidic and basic conditions allows for a degree of control over the regioselectivity of the ring-opening reaction. For the synthesis of this compound, attack at the terminal carbon of styrene oxide is desired.

Experimental Protocol: Epoxide Ring-Opening
  • Materials:

    • Styrene Oxide

    • Phenol

    • Sodium Hydroxide (NaOH) or a suitable Lewis acid catalyst (e.g., Ti(OiPr)₄)

    • Aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF))

    • Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure (Base-Catalyzed):

    • To a solution of phenol (1.1 equivalents) in toluene, add sodium hydroxide (1.2 equivalents).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and form the sodium phenoxide in situ.

    • Cool the reaction mixture to room temperature and add a solution of styrene oxide (1.0 equivalent) in toluene.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC.

    • Cool the reaction to room temperature and quench with 1 M HCl until the solution is neutral.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Epoxide Ring-Opening Synthesis Styrene Oxide Styrene Oxide Ring-Opening Ring-Opening Styrene Oxide->Ring-Opening Phenol Phenol Phenol->Ring-Opening Catalyst Base (e.g., NaOH) or Acid (e.g., Lewis Acid) Catalyst->Ring-Opening Solvent (Heat) Solvent (Heat) Solvent (Heat)->Ring-Opening This compound This compound Ring-Opening->this compound

Caption: Workflow for the direct synthesis via epoxide ring-opening.

Comparative Analysis of the Synthetic Routes

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired scale, purity, and available resources. Below is a comparative table summarizing the key performance indicators for each method.

FeatureMethod 1: Two-Step SynthesisMethod 2: Epoxide Ring-Opening
Overall Yield Generally good to excellent (typically 70-90%)Moderate to good (typically 60-85%), can be catalyst dependent
Purity of Crude Product Generally higher due to the isolation of the intermediate ketoneCan be lower due to the potential for regioisomer formation
Number of Steps TwoOne
Atom Economy Lower due to the use of a stoichiometric reducing agent and the loss of a bromine atomHigher, as all atoms from the reactants are incorporated into the product
Reaction Conditions Step 1: Reflux; Step 2: Room temperatureTypically requires elevated temperatures (80-100 °C)
Safety Considerations 2-Bromoacetophenone is a lachrymator and requires careful handling.Styrene oxide is a potential carcinogen and should be handled with appropriate precautions.
Scalability Readily scalable.Scalability can be dependent on efficient heat transfer and catalyst performance.
Control over Purity Good, with the ability to purify the intermediate.Requires careful control of reaction conditions to ensure regioselectivity.

Conclusion and Recommendations

Both the two-step synthesis via etherification and reduction and the direct epoxide ring-opening route are viable methods for the preparation of this compound.

The two-step synthesis is recommended for:

  • High-purity applications: The ability to isolate and purify the intermediate ketone allows for greater control over the final product's purity.

  • Initial laboratory-scale synthesis: The use of well-established and predictable reactions makes this a reliable choice for researchers new to this synthesis.

The direct epoxide ring-opening route is advantageous for:

  • Processes where atom economy is a primary concern: This one-step method is inherently more efficient in terms of atom utilization.

  • Larger-scale production where a more streamlined process is desired: A one-step synthesis can be more cost-effective and time-efficient at scale, provided that regioselectivity can be effectively controlled.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of the specific project goals, available equipment, and safety protocols within your organization. This guide provides the foundational knowledge and detailed protocols to empower you to make an informed decision and successfully replicate the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenoxy-1-Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenoxy-1-phenylethanol scaffold is a cornerstone in medicinal and agrochemical research. Its structural simplicity, coupled with the vast potential for chemical modification, has made it a privileged starting point for developing a diverse range of biologically active agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance as antifungal, herbicidal, and antimicrobial agents. We will delve into the causal relationships behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug and pesticide development.

The this compound Core: A Versatile Scaffold

The this compound structure is characterized by a central ethanol backbone linking a phenyl ring at the C1 position and a phenoxy group at the C2 position. This arrangement contains a crucial β-O-4 aryl ether linkage, which is the most abundant inter-unit connection found in native lignin.[1] Consequently, this scaffold serves as an indispensable model compound for studying lignin depolymerization and valorization.[1][2] Beyond its role in biomass research, its derivatives are explored for a wide array of biological activities, making SAR studies critical for optimizing their therapeutic or agricultural potential.

Below is the fundamental structure with standard numbering conventions that will be used throughout this guide.

Caption: Core structure of this compound.

General Synthesis Pathway

The synthesis of this compound derivatives is most commonly achieved through a robust two-step process.[1] This pathway begins with the etherification of a substituted phenol with a 2-haloacetophenone, followed by the reduction of the resulting ketone intermediate to the desired alcohol. This method is highly adaptable, allowing for the introduction of various substituents on both aromatic rings.

G General Synthetic Workflow start Substituted Phenol + 2-Haloacetophenone step1 Etherification (e.g., K2CO3, Acetone) start->step1 intermediate 2-Phenoxy-1-phenylethanone Intermediate step1->intermediate step2 Reduction (e.g., NaBH4, Methanol) intermediate->step2 product Target this compound Derivative step2->product

Caption: General workflow for synthesizing this compound derivatives.

This protocol outlines the synthesis of this compound from phenol and 2-bromoacetophenone, a common route documented in the literature.[1]

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Ketone Intermediate)

  • To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetophenone (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure ketone intermediate.

Causality: The use of a weak base like potassium carbonate is crucial. It is strong enough to deprotonate the phenol, forming the nucleophilic phenoxide, but not so strong as to cause significant side reactions with the electrophilic α-bromo ketone. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this Williamson ether synthesis.

Step 2: Reduction to this compound

  • Dissolve the 2-phenoxy-1-phenylethanone intermediate (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify via column chromatography to obtain the final product.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the aromatic rings or the ether linkage.[1] Performing the reaction at a low temperature helps control the exothermic reaction and minimizes potential side products.

Comparative Analysis of Biological Activities

Derivatives of 2-phenylethanol have shown significant promise as antifungal agents. The strategy of "active group splicing," where a known pharmacophore is linked to the phenylethanol scaffold, has proven particularly effective.

A study involving the synthesis of 26 phenylethanol derivatives linked to a trifluoromethyl pyrazole pharmacophore revealed potent antifungal activity.[3] The activity was highly dependent on the substituents on the phenyl ring.

Compound IDSubstituent (R) on Phenyl RingTarget FungusEC₅₀ (μg/mL)Control (Pyrimethanil) EC₅₀ (μg/mL)
6i 2,4-dichloroB. cinerea6.0515.91
6g 4-chloroB. cinerea>5015.91
Parent UnsubstitutedB. cinerea>5015.91

Data sourced from a study on novel fungicidal phenylethanol derivatives.[3]

SAR Insights:

  • Halogen Substitution: The presence of electron-withdrawing halogen atoms on the phenyl ring is critical for antifungal potency. Compound 6i , with a 2,4-dichloro substitution pattern, exhibited significantly better activity against Botrytis cinerea than the positive control, pyrimethanil.[3] In contrast, monosubstitution (4-chloro) or no substitution resulted in a loss of activity.

  • Mechanism of Action: The most potent compound, 6i , was found to disrupt the permeability of the fungal cell membrane. Scanning electron microscopy revealed that treatment caused the mycelium of B. cinerea to become wrinkled, twisted, and clustered, indicating severe cell wall and membrane damage.[3] This aligns with the known membrane-disrupting effects of amphipathic alcohol derivatives.[4][5]

  • Azole Derivatives: Other studies have shown that 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which are structurally related to azole antifungals, are potent inhibitors of fungal lanosterol 14α-demethylase (CYP51).[6]

SAR for Antifungal Activity cluster_phenyl Phenyl Ring Substituents cluster_pharmacophore Appended Pharmacophore core This compound Core phenyl_sub 2,4-Dichloro (e.g., Compound 6i) pharm_sub Trifluoromethyl Pyrazole phenyl_sub_effect Increased Potency (EC₅₀ = 6.05 μg/mL vs B. cinerea) phenyl_sub->phenyl_sub_effect Leads to pharm_sub_effect Confers strong antifungal properties pharm_sub->pharm_sub_effect Results in

Caption: Key SAR determinants for antifungal activity.

The this compound scaffold is a key component of aryloxyphenoxypropionate (APP) herbicides, which are highly effective against grass weeds.[7]

SAR Insights:

  • Stereochemistry is Crucial: The biological activity of APP herbicides is highly dependent on stereochemistry. The (R)-isomer is typically the more active enantiomer, responsible for the herbicidal effect.[7] This stereoselectivity implies a specific interaction with a chiral binding site in the target enzyme, acetyl-CoA carboxylase (ACCase).

  • Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring, often a pyridyloxy ring in commercial herbicides, are critical for activity and crop selectivity.[8] For example, trifluoromethyl groups are common in potent herbicides.

  • Mechanism of Action: Phenoxy-type herbicides act as synthetic auxins, causing an imbalance in plant hormones that leads to uncontrolled growth and ultimately plant death.[9] More specifically, APP herbicides inhibit the ACCase enzyme, which is vital for fatty acid synthesis in grasses. This disruption of lipid biosynthesis leads to the breakdown of cell membranes and cessation of growth.

The amphipathic nature of phenylethanol derivatives allows them to interact with and disrupt cellular membranes, leading to bacteriostatic or bactericidal effects.[4][10]

A comparative study on 2-phenylethanol (2-PEtOH) and its derivatives against E. coli demonstrated a clear correlation between hydrophobicity and biological activity.[4]

CompoundMIC₅₀ vs E. coli (mM)Key Property
2-Phenylethanol (2-PEtOH)~15Baseline
Phenylacetic acid~20More polar
Methyl phenylacetate<15More hydrophobic
Tyrosol>100Highly polar (phenolic OH)

Data sourced from a study on the bacteriostatic activity of 2-phenylethanol derivatives.[4]

SAR Insights:

  • Hydrophobicity and Membrane Interaction: The hydrophobic tails of these alcohols insert into the lipid bilayer of bacterial membranes, disrupting the hydrophobic interactions between lipid molecules.[4][5] This increases membrane fluidity and permeability, leading to leakage of cellular contents and inhibition of growth.

  • Polar Groups: Increasing the polarity, for instance by adding a carboxylic acid group (phenylacetic acid) or a second hydroxyl group (Tyrosol), generally decreases the bacteriostatic activity. This is because highly polar molecules are less able to efficiently partition into the hydrophobic core of the cell membrane.[4] Conversely, increasing hydrophobicity (e.g., methyl phenylacetate) can enhance activity.

  • Alkyl Chain Length: For related phenylalkyl derivatives, elongating the alkyl chain increases the lipophilic character and potentiates the inhibitory effect on processes like platelet aggregation.[10]

  • Charged Groups: The introduction of a positively charged amino group can significantly enhance inhibitory activity, suggesting an interaction with negatively charged components on the cell surface.[10]

Protocol: In Vitro Antifungal Susceptibility Testing

To quantitatively compare the efficacy of different derivatives, a standardized broth microdilution assay is essential. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range (e.g., from 64 μg/mL to 0.125 μg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the positive control. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Self-Validation: The inclusion of both positive and negative controls is critical for validating the results of each plate. The positive control ensures the fungus is viable and growing properly, while the negative control confirms the sterility of the medium. Running a known antifungal agent (e.g., fluconazole) as a reference standard further validates the assay's sensitivity and accuracy.

References

A Comparative Guide to the Catalytic Cleavage of 2-Phenoxy-1-phenylethanol: Benchmarking New Catalysts Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical production and biorefinery advancements, the efficient depolymerization of lignin stands as a paramount challenge. The β-O-4 aryl ether linkage, being the most abundant in lignin, is a primary target for cleavage to produce valuable aromatic platform chemicals.[1][2] 2-Phenoxy-1-phenylethanol (PPE) is a widely studied model compound that embodies this critical linkage, serving as a benchmark substrate for evaluating the efficacy of new catalytic systems.[3]

This guide provides a comprehensive comparison of emerging catalytic methodologies for the cleavage of this compound against well-established techniques. We will delve into the mechanistic intricacies, compare performance metrics with supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility. Our focus will be on benchmarking a novel bifunctional Co-Zn/Off-Al H-beta catalyst system against traditional noble metal-based hydrogenolysis and base-catalyzed cleavage methods.

The Landscape of β-O-4 Ether Bond Cleavage: An Overview

The cleavage of the β-O-4 bond in this compound can be achieved through several principal routes, each with its distinct advantages and limitations. These include hydrogenolysis, oxidation, and acid/base-catalyzed methods.

Hydrogenolysis , a cornerstone of this field, typically employs heterogeneous catalysts, often featuring noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on various supports.[2][4] These systems are known for their high activity in C-O bond scission.[5] However, the high cost and potential for over-hydrogenation of the aromatic rings present significant drawbacks.[1] This has spurred research into more sustainable alternatives using earth-abundant, non-precious metals.[1]

Base-catalyzed cleavage , utilizing strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), offers a different mechanistic pathway.[6][7] This method can be effective but often requires harsh reaction conditions and can lead to undesired condensation reactions, limiting monomer yields.[6]

Oxidative cleavage presents another avenue, often yielding valuable oxygenated aromatics like phenols and aldehydes.[8] Photocatalytic methods are also gaining traction as a green alternative, utilizing light energy to drive the cleavage reaction under mild conditions.[9][10]

Benchmarking Performance: A Data-Driven Comparison

The efficacy of a catalyst is ultimately judged by its performance under specific reaction conditions. The following table summarizes key performance indicators for the cleavage of this compound using our benchmarked catalysts.

Catalyst SystemCatalyst TypeTemperature (°C)PressureSolventConversion (%)Major ProductsReference
New Catalyst
Co-Zn/Off-Al H-betaHeterogeneous Bifunctional220-Methanol>95p-Hydroxystilbene, Phenol, 2-Phenylethanol[1]
Established Methods
Pd/CHeterogeneous Noble Metal2402 MPa H₂Water/Ethanol~100Phenol, Ethylbenzene[11][12]
KOHHomogeneous Base150-250-WaterVariesPhenol, Acetophenone[6][7]
Ni/TiO₂Heterogeneous PhotocatalystRoom Temp-DMF~100Acetophenone, Phenol[9]

Causality Behind Experimental Choices: A Deeper Dive

The selection of a particular catalytic system and its associated reaction conditions is a deliberate process rooted in chemical principles.

The Novel Co-Zn/Off-Al H-beta System: A Synergistic Approach

The Co-Zn/Off-Al H-beta catalyst represents a sophisticated approach to β-O-4 bond cleavage.[1] The synergy between the Lewis acidic Zn sites and the hydrogenation-active Co sites is crucial for its activity. The reaction mechanism is proposed to proceed via two competitive pathways at elevated temperatures: a rearrangement to form p-hydroxystilbene and an acid-catalyzed methanolysis yielding phenol and 2-phenylethanol.[1][3] The choice of methanol as a solvent is not arbitrary; it actively participates in the methanolysis pathway.[1] The H-beta zeolite support provides the necessary acidity and a high surface area for catalyst dispersion.

Established Methods: The Rationale
  • Pd/C Catalyzed Hydrogenolysis: Palladium is highly effective for hydrogenolysis due to its ability to activate hydrogen and facilitate the cleavage of C-O bonds.[13] The use of a carbon support provides stability and a large surface area. The reaction is conducted under hydrogen pressure to ensure a sufficient supply of the reducing agent.[11] The choice of a water/ethanol co-solvent system is often to improve the solubility of the lignin model compound.[11]

  • Base-Catalyzed Cleavage with KOH: Strong bases like KOH promote the deprotonation of the hydroxyl groups in the substrate.[6][7] This initiates a nucleophilic attack, leading to the cleavage of the β-O-4 ether bond. The reaction typically proceeds via a six-membered transition state.[7] Water is the common solvent for these reactions.

Experimental Workflows and Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols are indispensable.

General Experimental Workflow for Catalyst Testing

The following diagram illustrates a typical workflow for the batch reactor-based testing of catalysts for this compound cleavage.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Synthesis & Characterization reactor_loading Load Reactor: Substrate, Catalyst, Solvent catalyst_prep->reactor_loading substrate_prep Substrate & Solvent Preparation substrate_prep->reactor_loading reaction_conditions Set Reaction Conditions: Temp, Pressure, Time reactor_loading->reaction_conditions reaction Run Reaction reaction_conditions->reaction product_extraction Cool, Depressurize & Extract Products reaction->product_extraction gc_ms Product Identification (GC-MS) product_extraction->gc_ms gc_fid Product Quantification (GC-FID with internal standard) product_extraction->gc_fid data_analysis Calculate Conversion & Product Yields gc_fid->data_analysis

Caption: General workflow for catalytic cleavage experiments.

Detailed Experimental Protocols

Protocol 1: Cleavage of this compound using Co-Zn/Off-Al H-beta Catalyst

Materials:

  • This compound (PPE)

  • Co-Zn/Off-Al H-beta catalyst

  • Methanol (anhydrous)

  • High-pressure batch reactor with magnetic stirring

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas chromatograph with flame ionization detector (GC-FID)

Procedure:

  • Reactor Loading: In a typical experiment, 100 mg of this compound, 50 mg of the Co-Zn/Off-Al H-beta catalyst, and 20 mL of methanol are added to a 50 mL high-pressure batch reactor.

  • Reaction Setup: The reactor is sealed and purged three times with nitrogen to remove any air.

  • Reaction Conditions: The reactor is heated to 220 °C and maintained at this temperature for 6 hours with constant stirring (e.g., 600 rpm).

  • Product Recovery: After the reaction, the reactor is cooled to room temperature. The liquid product mixture is separated from the solid catalyst by centrifugation or filtration.

  • Analysis: The liquid products are analyzed qualitatively by GC-MS and quantitatively by GC-FID using an internal standard (e.g., dodecane). Conversion of PPE and the yields of the major products are calculated based on the GC-FID data.

Protocol 2: Hydrogenolysis of this compound using Pd/C Catalyst

Materials:

  • This compound (PPE)

  • 10 wt% Pd/C catalyst

  • Ethanol/Water (1:1 v/v) co-solvent

  • High-pressure batch reactor with magnetic stirring and gas inlet

  • Hydrogen gas (high purity)

  • GC-MS and GC-FID

Procedure:

  • Reactor Loading: 100 mg of this compound, 20 mg of 10 wt% Pd/C catalyst, and 20 mL of the ethanol/water co-solvent are placed in the reactor.

  • Reaction Setup: The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen.

  • Reaction Conditions: The reactor is pressurized with hydrogen to 2 MPa and then heated to 240 °C for 3 hours with vigorous stirring.

  • Product Recovery: After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered to remove the catalyst.

  • Analysis: The filtrate is analyzed by GC-MS and GC-FID as described in Protocol 1 to determine conversion and product yields.

Visualizing the Reaction Pathway

The cleavage of this compound over the Co-Zn/Off-Al H-beta catalyst proceeds through competing pathways, as illustrated below.

G cluster_path1 Rearrangement Pathway cluster_path2 Methanolysis Pathway PPE This compound p_hydroxystilbene p-Hydroxystilbene PPE->p_hydroxystilbene Route 1 (160-220°C) phenol Phenol PPE->phenol Route 2 (>220°C) intermediate 2-methoxy-1-phenylethanol PPE->intermediate Route 2 (>220°C) phenylethanol 2-Phenylethanol intermediate->phenylethanol Dehydration, Hydrogenation, Hydrolosis

References

A Researcher's Guide to Quantifying the Synergistic Effects of 2-Phenoxyethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of antimicrobial research and formulation development, the quest for enhanced efficacy, broader spectrum activity, and minimized preservative load is perpetual. 2-Phenoxy-1-phenylethanol and its close, more widely used analog, 2-phenoxyethanol (PE), are vital components in this endeavor, valued for their antimicrobial properties in pharmaceuticals, cosmetics, and personal care products.[1][2] While effective as standalone agents, their true potential is often unlocked when combined with other compounds, leading to a phenomenon known as synergy.

Synergy occurs when the combined antimicrobial effect of two or more compounds is significantly greater than the sum of their individual effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for quantifying these synergistic interactions. We will delve into the core principles, provide detailed, field-proven experimental protocols, and present case studies to illustrate the power of this approach. By understanding and applying these methodologies, researchers can develop more potent, efficient, and safe antimicrobial formulations.

For the purpose of this guide, while the topic specifies this compound, the available body of scientific literature on synergistic effects predominantly focuses on the structurally similar and commercially significant preservative, 2-phenoxyethanol. Therefore, this guide will use 2-phenoxyethanol as the primary subject for protocols and case studies, with the presented methodologies being directly applicable to this compound and other related compounds.

Chapter 1: The Foundation of Synergy Quantification

The quantitative assessment of antimicrobial synergy is built upon established pharmacological models. The goal is to determine if a combination's effect is synergistic (greater than expected), additive (equal to the expected sum), or antagonistic (less than expected).[3] The two most critical and widely adopted methodologies for this purpose are the Checkerboard Assay and the Time-Kill Curve Analysis .

The checkerboard assay is a high-throughput static method that determines the minimum inhibitory concentrations (MICs) of compounds alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[4] The time-kill curve analysis is a dynamic, bactericidal assay that validates these findings by measuring the rate of microbial death over time.[5] Together, they provide a robust and comprehensive picture of the antimicrobial interaction.

References

A Comparative Guide to the Biological Effects of 2-Phenoxy-1-phenylethanol Enantiomers: An Inquiry into Stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is paramount. The differential biological effects of a molecule's enantiomers can be the difference between a therapeutic breakthrough and a developmental dead end. This guide delves into the anticipated, yet largely unexplored, comparative biological effects of the (R)- and (S)-enantiomers of 2-phenoxy-1-phenylethanol.

Introduction to Chirality and this compound

This compound is a chiral molecule possessing a single stereocenter at the carbinol carbon. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

G cluster_R (R)-2-phenoxy-1-phenylethanol cluster_S (S)-2-phenoxy-1-phenylethanol R_C1 C R_H H R_C1->R_H R_OH OH R_C1->R_OH R_CH2OPh CH₂OPh R_C1->R_CH2OPh R_Ph Ph R_C1->R_Ph S_C1 C S_H H S_C1->S_H S_OH OH S_C1->S_OH S_CH2OPh CH₂OPh S_C1->S_CH2OPh S_Ph Ph S_C1->S_Ph

Caption: The enantiomers of this compound.

In a biological system, these enantiomers can interact differently with chiral entities such as receptors, enzymes, and other proteins, leading to distinct pharmacological and toxicological profiles.

Predicted Pharmacological Differences: The β-Blocker Analogy

The structural backbone of this compound is highly similar to the aryloxypropanolamine scaffold found in many β-blockers. This class of drugs is a cornerstone in cardiovascular medicine, and the stereoselectivity of their action is well-documented.

For β-blockers with a single chiral center, the cardiac β-blocking activity predominantly resides in the (S)-enantiomer.[1] This stereoselectivity arises from the specific three-point interaction between the drug and the β-adrenergic receptor. It is, therefore, highly probable that the enantiomers of this compound would exhibit differential affinity for and activity at adrenergic receptors, should they interact with them.

Hypothesized Adrenergic Activity:

EnantiomerPredicted Primary Adrenergic ActivityRationale
(S)-2-phenoxy-1-phenylethanol Potential β-adrenergic receptor antagonistBased on the structure-activity relationship of aryloxypropanolamine β-blockers where the (S)-enantiomer is the active β-blocker.[1][2]
(R)-2-phenoxy-1-phenylethanol Likely significantly lower or no β-blocking activityThe (R)-enantiomers of β-blockers are generally much less active at β-receptors.[1]

This predicted difference in pharmacological activity underscores the importance of enantioselective synthesis or separation for any potential therapeutic application.

G cluster_receptor β-Adrenergic Receptor receptor Binding Pocket High_Affinity High Affinity Binding (Antagonism) receptor->High_Affinity Low_Affinity Low Affinity Binding (Inactive) receptor->Low_Affinity S_enantiomer (S)-Enantiomer S_enantiomer->receptor Fits well R_enantiomer (R)-Enantiomer R_enantiomer->receptor Poor fit

Caption: Hypothesized stereoselective binding to β-adrenergic receptors.

Anticipated Stereoselective Metabolism

The metabolism of chiral drugs can also be stereoselective, leading to different pharmacokinetic profiles for each enantiomer. This is due to the enantiopreference of metabolic enzymes, such as the cytochrome P450 (CYP) family. For instance, the metabolism of the β-blocker bisoprolol by CYP2D6 is stereoselective in favor of the (R)-enantiomer.[3]

For this compound, we can anticipate that its metabolism, likely involving oxidation of the phenyl ring and conjugation of the hydroxyl group, could be stereoselective.

Predicted Metabolic Pathways and Stereoselectivity:

Metabolic PathwayPotential for StereoselectivityRationale
Hydroxylation of the phenyl ring HighCYP enzymes often exhibit substrate stereoselectivity.[4]
Glucuronidation of the hydroxyl group HighUDP-glucuronosyltransferases (UGTs) can have enantiomeric preferences.
Oxidation of the alcohol to a ketone ModerateAlcohol dehydrogenases may show some degree of stereoselectivity.

A faster metabolism and clearance of one enantiomer over the other can lead to different plasma concentrations and duration of action, which is a critical consideration in drug development.

Potential for Differential Toxicity

Toxicological profiles of enantiomers can also differ significantly. The less active enantiomer is not always benign and can sometimes contribute to adverse effects. While no specific toxicity data for the individual enantiomers of this compound is available, it is a crucial aspect to consider in any preclinical evaluation. The racemic mixture is known to cause skin and eye irritation.[5]

Experimental Protocols for Elucidating Stereoselective Effects

To validate the hypotheses presented in this guide, a series of well-defined experiments are necessary.

Enantioselective Synthesis or Separation

The first critical step is to obtain the pure enantiomers. This can be achieved through:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to synthesize the desired enantiomer directly.

  • Chiral Resolution: Separating the racemic mixture using techniques like chiral chromatography.

Protocol for Chiral HPLC Separation (Illustrative Example):

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is typically used. The optimal ratio is determined empirically.

  • Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Injection and Elution: The racemic mixture of this compound is injected, and the two enantiomers are separated based on their differential interaction with the CSP, resulting in two distinct peaks in the chromatogram.

In Vitro Pharmacological Profiling

Protocol for Radioligand Binding Assay (β-Adrenergic Receptor):

  • Preparation of Membranes: Cell membranes expressing the target β-adrenergic receptor subtype are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the (R)- and (S)-enantiomers of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) for each enantiomer is calculated to determine its binding affinity for the receptor.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Receptor Membranes incubate Incubate with Radioligand and Enantiomers start->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate Ki for each Enantiomer quantify->analyze

Caption: Workflow for a radioligand binding assay.

In Vitro Metabolism Studies

Protocol for Metabolic Stability Assay using Liver Microsomes:

  • Incubation: Each enantiomer is incubated with liver microsomes (human or animal) and NADPH (as a cofactor for CYP enzymes).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent enantiomer at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of each enantiomer is calculated to determine its metabolic stability.

Conclusion

While direct experimental data on the biological effects of this compound enantiomers is currently lacking, a robust framework for their predicted differential activities can be constructed based on the well-established stereoselectivity of structurally related β-blockers. It is highly probable that the (S)-enantiomer will exhibit greater pharmacological activity, and that the two enantiomers will display different metabolic profiles. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate these differences, a crucial step in the evaluation of this compound for any potential therapeutic or commercial application. The principles of stereochemistry are not merely an academic curiosity but a fundamental consideration in the safe and effective development of new chemical entities.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Phenoxy-1-phenylethanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. 2-Phenoxy-1-phenylethanol, a versatile intermediate, requires a comprehensive understanding of its hazard profile to establish safe handling protocols. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring that researchers can operate with confidence and security. Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Understanding the Hazard Profile of this compound

An effective PPE strategy is born from a thorough risk assessment of the chemical's intrinsic properties. This compound presents several hazards that dictate the required levels of protection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation (H318/H319): Poses a significant risk of serious eye irritation or damage upon contact.[1][2]

  • Respiratory Irritation (H335): Inhalation of vapors or mists may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed (H302): Ingestion of this chemical is harmful to health.[3][4][5]

  • Aquatic Toxicity (H400): It is very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[1][6]

Furthermore, it is a combustible solid that should be kept away from heat and potential ignition sources.[7] These hazards form the logical basis for the multi-layered PPE recommendations that follow.

Core Directive: Selecting Appropriate Personal Protective Equipment

The selection of PPE is not a static protocol but a dynamic process that adapts to the scale and nature of the procedure. The following table outlines the recommended PPE for handling this compound across various common laboratory scenarios.

Laboratory Task Eye & Face Protection Hand & Body Protection Respiratory Protection
Routine Weighing & Dispensing (Small Quantities) Safety glasses with side shieldsNitrile gloves, standard lab coatNot typically required if performed in a certified chemical fume hood.
Solution Preparation & Transfers Chemical splash gogglesNitrile gloves (consider double-gloving), chemical-resistant lab coatRecommended to work within a chemical fume hood to control vapor exposure.[5][7][8]
Heating or Reactions at Elevated Temperatures Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Nitrile), flame-resistant lab coatMandatory use of a chemical fume hood.[7][8]
Large-Scale Operations (>100g) Chemical splash goggles and a face shieldChemical-resistant gloves, chemical-resistant apron or coveralls over a lab coatA NIOSH-approved respirator may be necessary even within a fume hood, based on risk assessment.[7][8]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene), disposable coveralls, chemical-resistant bootsNIOSH-approved air-purifying respirator with organic vapor cartridges.[5][7]

Table 1: Recommended PPE for Handling this compound

The causality is clear: as the potential for splashing, aerosolization, and exposure quantity increases, the level of PPE must escalate proportionally to mitigate the risk. For instance, the move from safety glasses to goggles and a face shield directly addresses the heightened risk of splashes during larger-scale transfers, which could cause serious eye damage.[4][5]

Experimental Protocol: PPE Donning and Doffing

The efficacy of PPE is critically dependent on its correct application and removal. An improper doffing sequence can lead to cross-contamination, negating the protective benefits.[9]

Donning (Putting On) Sequence:

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on the appropriate lab coat or coveralls, ensuring complete coverage.

  • Respiratory Protection (if required): Perform a fit-check for your respirator.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves first (if applicable). Then, remove the inner pair by peeling them off from the cuff, turning them inside out without touching the exterior with bare skin.

  • Lab Coat/Coveralls: Untie and remove the garment by rolling it down from the shoulders, touching only the inside surface.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove goggles or face shield from the back to avoid touching the potentially contaminated front surface.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Final Hand Hygiene: Immediately wash hands again with soap and water.

This structured sequence is designed to contain contaminants and protect the user at every step.

Logical Workflow: PPE Selection Process

The decision-making process for PPE selection can be visualized as a logical workflow, starting from the initial task assessment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_ops Operational Control Start Define Task (e.g., Weighing, Synthesis) Assess_Scale Assess Scale & Conditions (Quantity, Temp, Duration) Start->Assess_Scale Assess_Hazards Identify Hazards (Splash, Vapor, Dust) Assess_Scale->Assess_Hazards Select_Eye Select Eye/Face Protection (Goggles, Face Shield) Assess_Hazards->Select_Eye Risk of Splash? Select_Body Select Body Protection (Lab Coat, Apron) Assess_Hazards->Select_Body Risk of Contact? Select_Resp Select Respiratory Protection (Fume Hood, Respirator) Assess_Hazards->Select_Resp Risk of Inhalation? Handle_Chem Proceed with Task (Don PPE Correctly) Select_Eye->Handle_Chem Select_Body->Handle_Chem Select_Resp->Handle_Chem Spill_Check Spill or Exposure? Handle_Chem->Spill_Check Spill_Check->Handle_Chem No, Continue Task Spill_Protocol Execute Spill Protocol (Evacuate, Notify, Clean) Spill_Check->Spill_Protocol Yes Spill_Protocol->Handle_Chem Area Secure

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, with a preference for a certified chemical fume hood, to minimize inhalation exposure.[5][7][8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[4][7]

  • Avoid all direct contact. Do not eat, drink, or smoke in the laboratory.[10]

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][5]

Disposal:

  • All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Collect all waste materials in clearly labeled, sealed, and compatible containers.

  • Dispose of waste through a licensed hazardous waste management company, in strict accordance with all local, state, and federal regulations.[4] Do not empty into drains or release into the environment.[5]

By integrating a deep understanding of the chemical's hazards with robust, procedural safety protocols, researchers can effectively mitigate risks. This guide serves as a foundational resource for building a culture of safety that protects both the individual and the integrity of the research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.